molecular formula C14H23NO B3989079 N-[2-(1-adamantyl)ethyl]acetamide

N-[2-(1-adamantyl)ethyl]acetamide

Numéro de catalogue: B3989079
Poids moléculaire: 221.34 g/mol
Clé InChI: HXAYZRXULAPTTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-[2-(1-Adamantyl)ethyl]acetamide is a synthetic organic compound featuring a robust adamantane moiety linked to an acetamide group via an ethyl spacer. This structure classifies it as a valuable intermediate in medicinal chemistry and chemical biology research. The adamantane group is a well-known pharmacophore that significantly enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes and increase metabolic stability . Researchers utilize such adamantane-containing acetamides as versatile building blocks in the synthesis of more complex molecules. For instance, structurally similar adamantylacetamide compounds have been used in the development of potential psychotropic agents and in the creation of molecules that interact with biological targets like the N-formyl peptide receptor in immune cells . The mechanism of action for adamantane derivatives in biological systems is often multifaceted; they can function as ionophores, facilitating the transport of ions like calcium across cell membranes, which is a critical process in cell signaling . Furthermore, incorporation of the adamantyl group into various molecular scaffolds has been shown to yield compounds with antimicrobial and anti-inflammatory properties in preclinical studies . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with prudent laboratory practices.

Propriétés

IUPAC Name

N-[2-(1-adamantyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10(16)15-3-2-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAYZRXULAPTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The adamantane scaffold is a privileged structure in medicinal chemistry, frequently referred to as a "lipophilic bullet" due to its highly symmetrical, bulky, and hydrophobic nature[1]. Incorporation of the adamantyl moiety into small molecules dramatically enhances their lipophilicity, improves blood-brain barrier (BBB) penetration, and increases metabolic stability by blocking cytochrome P450-mediated oxidation at sterically hindered sites.

While direct amine attachments (e.g., amantadine) or methyl-spaced attachments (e.g., rimantadine) are well-documented antivirals, extending the spacer to an ethyl group—as seen in N-[2-(1-adamantyl)ethyl]acetamide —provides crucial conformational flexibility. This flexibility lowers the entropic penalty during receptor binding, allowing the pharmacophore to orientate optimally within target active sites[1]. This whitepaper outlines a robust, self-validating, four-step synthetic pathway for N-[2-(1-adamantyl)ethyl]acetamide, starting from commercially available 1-adamantaneacetic acid.

Retrosynthetic Strategy

The target molecule, N-[2-(1-adamantyl)ethyl]acetamide, features a secondary amide linkage and a two-carbon aliphatic spacer connecting the adamantane core to the nitrogen atom. A logical retrosynthetic disconnection at the amide bond reveals 2-(1-adamantyl)ethylamine and an acetylating agent (such as acetyl chloride) as the immediate precursors. The primary amine can be traced back to 1-adamantaneacetic acid via a sequence of amidation and hydride reduction.

Retrosynthesis Target N-[2-(1-adamantyl)ethyl]acetamide (Target Molecule) Amine 2-(1-adamantyl)ethylamine (Primary Amine) Target->Amine Disconnection 1 (Amide Bond) Amide 1-adamantaneacetamide (Primary Amide) Amine->Amide Disconnection 2 (Hydride Reduction) AcidChloride 1-adamantaneacetyl chloride (Activated Acyl) Amide->AcidChloride Disconnection 3 (Amination) StartingMaterial 1-adamantaneacetic acid (Commercial Starting Material) AcidChloride->StartingMaterial Disconnection 4 (Chlorination)

Figure 1: Retrosynthetic disconnection strategy for N-[2-(1-adamantyl)ethyl]acetamide.

Step-by-Step Experimental Methodologies & Mechanistic Causality

The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm the success of each transformation before proceeding to the next step.

Step 1: Activation of 1-Adamantaneacetic Acid

Protocol: Suspend 15.0 g of 1-adamantaneacetic acid in 40 mL of neat thionyl chloride (SOCl₂). Allow the mixture to stir at room temperature for 16 hours. Following completion, remove the excess SOCl₂ by evaporation under reduced pressure at 60 °C to afford 1-adamantaneacetyl chloride as a viscous oil[2].

Causality & Mechanistic Insight: Thionyl chloride is selected over oxalyl chloride or phosphorus halides because its byproducts (SO₂ and HCl) are entirely gaseous. This drives the equilibrium forward via Le Chatelier's principle and eliminates the need for an aqueous workup, which would prematurely hydrolyze the highly reactive acid chloride intermediate[3].

Analytical Validation: IR Spectroscopy: Disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and a shift of the carbonyl (C=O) stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acid chloride).

Step 2: Amination to 1-Adamantaneacetamide

Protocol: Dissolve the crude 1-adamantaneacetyl chloride oil in 800 mL of anhydrous ethyl ether. Bubble anhydrous ammonia (NH₃) gas through the solution at 0 °C until approximately 12.8 g of NH₃ is absorbed. Wash the resulting ethereal suspension twice with distilled water to remove ammonium chloride salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate under vacuum to yield 12.8 g of 1-adamantaneacetamide[2].

Causality & Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The use of excess ammonia is critical; the first equivalent acts as the nucleophile to form the amide, while the subsequent equivalents act as an acid scavenger to neutralize the generated HCl, precipitating as NH₄Cl. Ethyl ether is chosen as the solvent because the byproduct (NH₄Cl) is entirely insoluble in it, allowing for easy phase separation during the aqueous wash.

Analytical Validation: IR Spectroscopy: Appearance of primary amide N-H stretching bands (a doublet at ~3350 cm⁻¹ and 3180 cm⁻¹) and an amide I band (C=O stretch) at ~1650 cm⁻¹.

Step 3: Reduction to 2-(1-Adamantyl)ethylamine

Protocol: Suspend 3.0 g of lithium aluminum hydride (LiAlH₄) in 500 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Slowly add 12.8 g of 1-adamantaneacetamide. Reflux the mixture (approx. 66 °C). While literature notes rapid conversion (as short as 5 minutes)[2], standard practice dictates a 2-4 hour reflux to ensure complete reduction of the sterically hindered amide. Cool the mixture to 5 °C and quench by dropwise addition of a saturated aqueous sodium sulfate (Na₂SO₄) solution. Dry the THF solution over solid Na₂SO₄, filter, and evaporate. Distill the remaining oil bulb-to-bulb to yield 10.1 g of 2-(1-adamantyl)ethylamine[2].

Causality & Mechanistic Insight: LiAlH₄ is mandatory here; milder reducing agents like sodium borohydride (NaBH₄) cannot reduce amides. THF is utilized because it coordinates with the lithium cation, enhancing the solubility and reactivity of the hydride, and its boiling point allows for sufficient thermal energy to overcome the activation barrier of the bulky adamantyl substrate. The Na₂SO₄ quench (a variation of the Fieser workup) is a critical technical choice: it traps the aluminum byproducts as a granular, easily filterable solid rather than a highly restrictive gelatinous aluminum hydroxide emulsion.

Analytical Validation: Mass Spectrometry: Observation of the [M+H]⁺ ion at m/z 180.3. IR Spectroscopy: Complete disappearance of the amide C=O stretch at ~1650 cm⁻¹.

Step 4: N-Acetylation to the Target Compound

Protocol: Dissolve 10.1 g (approx. 56 mmol) of 2-(1-adamantyl)ethylamine in 100 mL of anhydrous dichloromethane (DCM). Add 11.7 mL (84 mmol, 1.5 eq) of triethylamine (Et₃N). Cool the reaction vessel to 0 °C in an ice bath. Add 4.8 mL (67 mmol, 1.2 eq) of acetyl chloride dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 2 hours. Quench with 50 mL of water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure N-[2-(1-adamantyl)ethyl]acetamide.

Causality & Mechanistic Insight: Triethylamine is employed as a non-nucleophilic base to scavenge the HCl produced during the acetylation. Without Et₃N, the starting primary amine would protonate to form an unreactive hydrochloride salt, capping the theoretical yield at 50%. The sequential aqueous washes are a self-purifying system: 1M HCl removes unreacted amine and Et₃N, while NaHCO₃ neutralizes any residual acetic acid or unreacted acetyl chloride.

Analytical Validation: ¹H NMR (CDCl₃): Appearance of a sharp singlet at ~1.95 ppm (3H, -C(=O)CH₃). The methylene protons adjacent to the nitrogen (-CH₂-NH-) will shift downfield from ~2.7 ppm in the amine to ~3.3 ppm in the amide due to the electron-withdrawing effect of the acetyl group.

Forward Synthesis Workflow

ReactionWorkflow Step1 Step 1: Chlorination Reagents: SOCl2 (neat) Conditions: RT, 16 h Mechanism: Nucleophilic Acyl Substitution Int1 1-adamantaneacetyl chloride Step1->Int1 Step2 Step 2: Amination Reagents: NH3 (gas), Et2O Conditions: 0°C to RT Mechanism: Nucleophilic Acyl Substitution Int2 1-adamantaneacetamide Step2->Int2 Step3 Step 3: Hydride Reduction Reagents: LiAlH4, anhydrous THF Conditions: Reflux, 2-4 h Mechanism: Carbonyl Reduction Int3 2-(1-adamantyl)ethylamine Step3->Int3 Step4 Step 4: N-Acetylation Reagents: Acetyl Chloride, Et3N, DCM Conditions: 0°C to RT, 2 h Mechanism: N-Acylation End N-[2-(1-adamantyl)ethyl]acetamide Step4->End Start 1-adamantaneacetic acid Start->Step1 Int1->Step2 Int2->Step3 Int3->Step4

Figure 2: Forward experimental workflow and intermediate progression for the synthesis of N-[2-(1-adamantyl)ethyl]acetamide.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes of the synthesis pathway based on established stoichiometric ratios and literature precedents for adamantyl-aliphatic compounds.

StepTransformationKey Reagents & SolventsYield Impact FactorsTypical Yield (%)
1 Carboxylic Acid → Acid ChlorideSOCl₂ (neat)Reaction driven to completion by gaseous byproducts (SO₂, HCl).90 - 95%
2 Acid Chloride → Primary AmideNH₃ (gas), Et₂OExcess NH₃ prevents the formation of di-acylated side products.85 - 90%
3 Primary Amide → Primary AmineLiAlH₄, anhydrous THFFieser-style Na₂SO₄ workup prevents product loss in aluminum emulsions.75 - 80%
4 Primary Amine → Secondary AmideAcCl, Et₃N, anhydrous DCMEt₃N acts as an acid scavenger; low temperature prevents side reactions.85 - 95%
Overall Linear Synthesis - Cumulative efficiency across 4 steps. ~ 48 - 65%

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[Link]

  • PrepChem. (n.d.). Synthesis of adamant-1-yl acetyl chloride [Includes synthesis of 2-(Adamant-1-yl)ethylamine]. PrepChem.[Link]

  • Zaki, R. M., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827-18840.[Link]

Sources

"N-[2-(1-adamantyl)ethyl]acetamide" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-[2-(1-adamantyl)ethyl]acetamide

Authored by: A Senior Application Scientist

Abstract

N-[2-(1-adamantyl)ethyl]acetamide is a synthetic molecule featuring a rigid, lipophilic adamantane cage linked to an acetamide group via an ethyl spacer. While specific pharmacological data for this exact compound is not extensively available in public literature, its structural similarity to well-characterized adamantane derivatives, such as Memantine and Amantadine, provides a strong basis for predicting its mechanism of action. This guide synthesizes current knowledge on related compounds to propose a putative mechanism of action for N-[2-(1-adamantyl)ethyl]acetamide, focusing on its likely interaction with the N-methyl-D-aspartate (NMDA) receptor. Furthermore, we will explore other potential biological targets and provide a comprehensive framework of experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Adamantane Moiety in Medicinal Chemistry

The adamantane scaffold, a tricyclic hydrocarbon, is a unique structural motif in medicinal chemistry. Its rigid, cage-like structure and high lipophilicity allow it to interact with biological targets in a predictable manner, often enhancing the pharmacological properties of a parent compound.[1] The incorporation of the adamantane group can improve metabolic stability, increase bioavailability, and provide a precise three-dimensional structure for optimal target binding.[2][3]

Prominent examples of adamantane-containing drugs include:

  • Amantadine: An antiviral agent also used in the treatment of Parkinson's disease.[4][5]

  • Memantine: A medication for the treatment of moderate-to-severe Alzheimer's disease.[6][7]

  • Rimantadine: An antiviral drug effective against influenza A infections.[8]

The established clinical success of these compounds underscores the therapeutic potential of novel adamantane derivatives like N-[2-(1-adamantyl)ethyl]acetamide.

Proposed Primary Mechanism of Action: NMDA Receptor Antagonism

Based on the pharmacology of Memantine and Amantadine, the most probable primary mechanism of action for N-[2-(1-adamantyl)ethyl]acetamide is antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][9][10] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[11]

The Role of Glutamate Excitotoxicity

Under pathological conditions, such as in Alzheimer's disease, excessive glutamate release leads to over-activation of NMDA receptors.[6][11] This, in turn, causes a prolonged influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events that ultimately lead to neuronal cell death.[7] This process is known as excitotoxicity.

Uncompetitive, Low-Affinity, Open-Channel Blockade

Memantine functions as an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[7][9] This means:

  • Uncompetitive: It only binds to the receptor when it is activated by glutamate.

  • Low-Affinity: It does not bind too tightly, allowing for the physiological transmission of nerve signals.

  • Open-Channel Blockade: It physically enters and blocks the ion channel when it is in its open state.

This mode of action allows Memantine to selectively block the excessive, pathological activation of NMDA receptors without interfering with their normal, physiological function.[9] Given the structural similarities, it is highly probable that N-[2-(1-adamantyl)ethyl]acetamide shares this mechanism.

NMDA_Receptor_Antagonism cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity cluster_2 Proposed Action of N-[2-(1-adamantyl)ethyl]acetamide Glutamate_N Glutamate NMDAR_N NMDA Receptor (Closed) Glutamate_N->NMDAR_N Binds Ca_N Ca2+ Influx (Physiological) NMDAR_N->Ca_N Opens Neuron_N Healthy Neuron Ca_N->Neuron_N Maintains Glutamate_E Excess Glutamate NMDAR_E NMDA Receptor (Over-activated) Glutamate_E->NMDAR_E Binds Ca_E Excessive Ca2+ Influx NMDAR_E->Ca_E Prolonged Opening Neuron_E Neuronal Damage Ca_E->Neuron_E Induces Compound N-[2-(1-adamantyl)ethyl]acetamide NMDAR_B NMDA Receptor (Open) Compound->NMDAR_B Blocks Channel Ca_B Ca2+ Influx (Blocked) Neuron_P Neuroprotection Ca_B->Neuron_P Leads to

Caption: Proposed mechanism of NMDA receptor antagonism.

Other Potential Mechanisms of Action

While NMDA receptor antagonism is the most likely primary mechanism, the adamantane scaffold is known to interact with other biological targets.

Dopaminergic System Modulation

Amantadine is known to enhance dopaminergic transmission by promoting the release of dopamine and inhibiting its reuptake.[5] This contributes to its efficacy in Parkinson's disease. It is plausible that N-[2-(1-adamantyl)ethyl]acetamide could exhibit similar effects on the dopaminergic system.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Some adamantane derivatives have been shown to act as noncompetitive antagonists at nicotinic acetylcholine receptors.[12] This interaction could contribute to a complex pharmacological profile, potentially influencing cholinergic neurotransmission.

Sigma Receptor (σR) Interaction

Recent studies have explored the interaction of adamantane derivatives with sigma receptors, which are implicated in a variety of cellular functions and are targets for novel therapeutics in neuropsychiatric disorders.[13]

Antiviral Activity

The adamantane core is a well-established pharmacophore in antiviral drugs. Amantadine and Rimantadine inhibit the M2 proton channel of the influenza A virus, preventing viral uncoating and replication.[4][5] While the acetamide side chain would differentiate its activity, a potential antiviral effect cannot be ruled out.

Experimental Validation Protocols

To validate the proposed mechanisms of action for N-[2-(1-adamantyl)ethyl]acetamide, a systematic experimental approach is required.

Radioligand Binding Assays

Objective: To determine the binding affinity of N-[2-(1-adamantyl)ethyl]acetamide to the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a well-characterized NMDA receptor antagonist radioligand, such as [³H]MK-801.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of N-[2-(1-adamantyl)ethyl]acetamide.

  • Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) and the Ki (inhibition constant) from competition binding curves.

Electrophysiology (Patch-Clamp) Assays

Objective: To characterize the functional effect of N-[2-(1-adamantyl)ethyl]acetamide on NMDA receptor-mediated currents.

Protocol:

  • Cell Culture: Use primary neuronal cultures or cell lines expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration.

  • NMDA Receptor Activation: Apply glutamate and glycine to activate NMDA receptors and elicit an inward current.

  • Compound Application: Apply varying concentrations of N-[2-(1-adamantyl)ethyl]acetamide and measure the inhibition of the NMDA-mediated current.

  • Data Analysis: Construct a concentration-response curve to determine the IC₅₀ for the functional inhibition of the NMDA receptor.

In Vitro Neuroprotection Assay

Objective: To assess the ability of N-[2-(1-adamantyl)ethyl]acetamide to protect neurons from excitotoxicity.

Protocol:

  • Cell Culture: Plate primary cortical neurons in 96-well plates.

  • Excitotoxic Insult: Expose the neurons to a high concentration of NMDA or glutamate to induce excitotoxicity.

  • Treatment: Co-incubate the neurons with varying concentrations of N-[2-(1-adamantyl)ethyl]acetamide.

  • Viability Assessment: After 24 hours, assess cell viability using a standard method, such as the MTT assay or LDH release assay.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the compound that provides 50% neuroprotection).

Experimental_Workflow Start Hypothesized Mechanism Binding Radioligand Binding Assay (Target Affinity) Start->Binding Test Functional Electrophysiology (Functional Activity) Binding->Functional Confirm Cellular Neuroprotection Assay (Cellular Efficacy) Functional->Cellular Verify Validation Mechanism Validation Cellular->Validation Achieve

Caption: A general workflow for mechanism of action validation.

Comparative Data of Related Adamantane Derivatives

The following table summarizes the known biological activities of key adamantane derivatives.

CompoundPrimary Target(s)Primary Mechanism of ActionTherapeutic Use
Memantine NMDA ReceptorUncompetitive, low-affinity open-channel blocker[6][7]Alzheimer's Disease[14]
Amantadine NMDA Receptor, Dopamine Transporter, M2 Proton ChannelNMDA receptor antagonism, enhances dopamine release, blocks viral uncoating[4][10]Parkinson's Disease, Influenza A
Rimantadine M2 Proton ChannelBlocks viral uncoatingInfluenza A[8]

Conclusion

While direct experimental evidence for the mechanism of action of N-[2-(1-adamantyl)ethyl]acetamide is currently lacking, a strong hypothesis can be formulated based on its structural similarity to well-established adamantane-based drugs. The most probable primary mechanism is uncompetitive antagonism of the NMDA receptor, which would confer neuroprotective properties. Further investigation into its effects on the dopaminergic system, nicotinic acetylcholine receptors, and other potential targets is warranted to fully elucidate its pharmacological profile. The experimental workflows outlined in this guide provide a robust framework for the systematic investigation and validation of these proposed mechanisms. Such studies are essential for unlocking the full therapeutic potential of this and other novel adamantane derivatives.

References

  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, September 27).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 18). Molecules.
  • Amantadine - Wikipedia.
  • What is the mechanism of Amantadine Hydrochloride? (2024, July 17). Patsnap Synapse.
  • Memantine Psychopharmacology: Mechanism, Clinical Use, and Safety. (2022, October 27). Psych Scene Hub.
  • What is the mechanism of Memantine hydrochloride? (2024, July 17). Patsnap Synapse.
  • AMANTADINE - Inxight Drugs.
  • What are the mechanisms of action of Amantadine and Bromocriptine? (2025, August 19). Dr.Oracle.
  • Noncompetitive Antagonist Binding Sites in the Torpedo Nicotinic Acetylcholine Receptor Ion Channel. Structure−Activity Relationship Studies Using Adamantane Derivatives. (2003, May 31). Biochemistry.
  • Memantine. (2024, January 31). StatPearls - NCBI Bookshelf.
  • Memantine - Wikipedia.
  • Synthesis and Antimicrobial Activity of New Adamantane Derivatives I. PubMed.
  • Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI.
  • Synthesis and antiviral activity of new adamantane derivatives. (2025, August 06). ResearchGate.
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Analysis of N-(1-adamantyl)-3-phenylpropanamide and Structurally Related Amides in Biological Applications. Benchchem.
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Publishing.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
  • Synthesis and Binding Affinities of 5-(3-pyridinyl)- And 5-(3-quinolinyl)-4-azahomoadamantanes to alpha7 Nicotinic Acetylcholine Receptors. PubMed.
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. (2025, November 06). RSC Publishing.
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. (2025, November 06). PubMed.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013, February 25). Chemical Reviews.
  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (2016, May 05). MDPI.
  • Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. (2017, June 17). PMC - NIH.
  • [Chemistry and toxicology of a new antiviral agent: N-(1-adamantyl)-2-(2-dimethylamino-ethoxy)-acetamide-HCl.1]. (1973, April). Arzneimittelforschung.
  • A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. Benchchem.
  • Project Summary.
  • A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. Benchchem.
  • Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. (2025, December 16). ResearchGate.
  • Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate.
  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PMC.
  • [Pharmacological activity of the new adamantane derivative--potential antiparkinson preparation during subchronic administration]. (2000, September 15). PubMed.

Sources

Unlocking the Pharmacological Potential of N-[2-(1-adamantyl)ethyl]acetamide: A Comprehensive Guide to Therapeutic Targets and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(1-adamantyl)ethyl]acetamide represents a highly specialized pharmacophore combining a bulky, lipophilic adamantane cage with a flexible ethyl spacer and a polar acetamide headgroup. In rational drug design, the adamantane moiety acts as a "lipophilic bullet," significantly increasing the partition coefficient (cLogP) of the molecule while allowing it to escape the "flat land" of 2D drug discovery[1],[2]. This unique 3D geometry enables the molecule to anchor deeply into hydrophobic protein pockets. This technical whitepaper explores the primary therapeutic targets for this class of compounds—specifically 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and the TRPM8 thermosensory channel—and outlines the self-validating experimental protocols required for robust target engagement profiling.

Primary Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Mechanistic Causality

11β-HSD1 is an endoplasmic reticulum (ER)-resident enzyme responsible for the intracellular reduction of inactive cortisone to active cortisol. Overactivity of this enzyme in adipose and hepatic tissues is a primary driver of metabolic syndrome, insulin resistance, and type 2 diabetes[3].

Adamantyl acetamides have been identified as highly potent, selective inhibitors of human 11β-HSD1[4]. The structural causality is precise: the bulky adamantane cage acts as a bioisostere for the steroid rings of cortisone, perfectly occupying the hydrophobic catalytic barrel of the enzyme. Meanwhile, the flexible 2-carbon ethyl linker allows the acetamide group to orient itself to form critical hydrogen bonds with the catalytic residues (Tyr183 and Ser170) in the active site, effectively outcompeting the native substrate[3].

HSD1_Pathway A Inactive Cortisone B 11β-HSD1 Enzyme (Endoplasmic Reticulum) A->B Substrate Binding C Active Cortisol B->C NADPH Reduction D Glucocorticoid Receptor (Activation) C->D Binds E Metabolic Syndrome (Insulin Resistance) D->E Gene Transcription F N-[2-(1-adamantyl)ethyl]acetamide (Inhibitor) F->B Competitive Inhibition

Figure 1: Mechanistic pathway of 11β-HSD1 inhibition by adamantyl acetamides.

Self-Validating Protocol: HEK-293 Cell-Based Cortisol Conversion Assay

Expertise Note: Why use a whole-cell assay instead of an isolated recombinant enzyme assay? 11β-HSD1 requires the cofactor NADPH, which is locally regenerated by hexose-6-phosphate dehydrogenase (H6PDH) strictly within the ER lumen. A whole-cell assay self-validates that the adamantyl acetamide not only inhibits the enzyme but possesses the requisite membrane permeability to reach the ER and function within the native intracellular microenvironment.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Transfection: After 24 hours, transiently transfect the cells with the human HSD11B1 gene plasmid using Lipofectamine 3000. Incubate for 24 hours to ensure robust protein expression.

  • Compound Incubation: Wash cells with serum-free medium. Add 160 nM of cortisone (substrate) alongside varying concentrations of N-[2-(1-adamantyl)ethyl]acetamide (1 nM to 10 μM) to generate a dose-response curve.

  • Internal Control: Include a well with a known 11β-HSD1 inhibitor (e.g., Carbenoxolone) to validate assay sensitivity.

  • Quantification: After 24 hours of incubation at 37°C, extract the supernatant. Quantify the newly synthesized cortisol using a Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit.

  • Data Analysis: Plot the fluorescence resonance energy transfer (FRET) signals against the logarithmic compound concentrations to calculate the IC50 using non-linear regression.

Secondary Target: TRPM8 Thermosensory Ion Channel

Mechanistic Causality

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a primary sensor of cold temperatures and cooling agents (like menthol) and is heavily implicated in cold allodynia and neuropathic pain. Adamantane-based ligands have recently been validated as novel chemical tools for the therapeutic modulation of TRPM8[5]. The lipophilic adamantane core allows the molecule to partition into the lipid bilayer and interact with the transmembrane domains or the allosteric binding pockets of the channel, stabilizing the closed state and preventing calcium influx[5].

PatchClamp_Workflow Step1 HEK-293 Transfection (hTRPM8 Plasmid) Step2 Cell Incubation (24-48h at 37°C) Step1->Step2 Step3 Whole-Cell Configuration (Glass Pipette, 2-4 MΩ) Step2->Step3 Step4 Baseline Recording (Cold/Menthol Stimulation) Step3->Step4 Step5 Compound Perfusion (Target Acetamide) Step4->Step5 Step6 Data Acquisition & IC50 Calculation Step5->Step6

Figure 2: Self-validating whole-cell patch-clamp workflow for TRPM8 modulation.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

Expertise Note: Why rely on whole-cell patch-clamp over high-throughput calcium imaging? Calcium imaging is an indirect measure of channel activity that is highly susceptible to intracellular buffering artifacts. Patch-clamp provides real-time, direct measurement of ionic currents, allowing scientists to calculate precise kinetic on/off rates. Holding the membrane at -60 mV isolates the inward current driven by the physiological electrochemical gradient, ensuring the data reflects true channel antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Plate hTRPM8-expressing HEK-293 cells onto poly-D-lysine coated glass coverslips.

  • Chamber Setup: Transfer a coverslip to a recording chamber continuously perfused with standard extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Configuration: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. Fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2). Form a gigaseal and rupture the membrane to establish the whole-cell configuration.

  • Stimulation: Hold the membrane potential at -60 mV. Apply a chemical stimulus (100 μM menthol) or a physical cold stimulus (perfusate cooled to 15°C) to elicit baseline inward TRPM8 currents.

  • Inhibition Profiling: Perfuse N-[2-(1-adamantyl)ethyl]acetamide into the chamber. Record the attenuation of the inward current over time. Wash out the compound to assess the reversibility of the block.

Quantitative Data Synthesis

The following table summarizes the comparative pharmacological profiling of adamantane-based acetamides across known therapeutic targets.

Target ProteinDisease IndicationMechanism of ActionTypical IC50 RangeStructural Role of Adamantane
11β-HSD1 Type 2 Diabetes, ObesityCompetitive Inhibition100 nM - 500 nMAnchors into the hydrophobic catalytic pocket[3].
TRPM8 Channel Neuropathic PainChannel Antagonism0.2 μM - 5.0 μMPartitions into the lipid bilayer / allosteric site[5].
M2 Proton Channel Influenza APore Blockade10 μM - 50 μMFits perfectly inside the viral transmembrane pore[1].

Conclusion

The molecule N-[2-(1-adamantyl)ethyl]acetamide serves as a powerful template in medicinal chemistry. By leveraging the extreme lipophilicity and rigid 3D architecture of the adamantane cage, alongside the hydrogen-bonding capacity of the acetamide tail, researchers can target complex hydrophobic pockets in enzymes like 11β-HSD1 and ion channels like TRPM8. The self-validating cellular and electrophysiological assays detailed above provide the rigorous framework required to translate this structural potential into viable clinical leads.

References

  • [3] Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. researchgate.net. 3

  • [1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. acs.org. 1

  • [4] Human 11b-HSD1 inhibition by adamantyl acetamide derivatives. researchgate.net. 4

  • [5] An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation. nih.gov. 5

  • [2] Unlocking therapeutic potential: the role of adamantane in drug discovery. researchgate.net. 2

Sources

Physicochemical Profiling of N-[2-(1-adamantyl)ethyl]acetamide: A Comprehensive Guide to Lipophilicity and LogP Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug design, the incorporation of bulky, polycyclic aliphatic hydrocarbons is a proven strategy to modulate pharmacokinetic profiles. The adamantane cage is frequently deployed as a "lipophilic bullet" to enhance membrane permeability, increase target residence time, and protect adjacent labile groups from enzymatic degradation[1].

N-[2-(1-adamantyl)ethyl]acetamide is a highly specialized structural motif combining three distinct physicochemical domains:

  • The Adamantyl Cage: A highly lipophilic, rigid, and bulky hydrocarbon core that drives lipid membrane partitioning.

  • The Ethyl Linker: A two-carbon flexible chain that relieves steric hindrance, allowing the molecule to adopt favorable conformations for receptor binding.

  • The Acetamide Terminus: A polar, hydrogen-bond donating and accepting moiety that ensures a degree of aqueous solubility and dictates specific target interactions.

Understanding and accurately determining the lipophilicity—expressed as the partition coefficient (LogP)—of this compound is critical. LogP dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This whitepaper provides an authoritative guide on the theoretical estimation and experimental determination of the LogP for N-[2-(1-adamantyl)ethyl]acetamide.

Theoretical Framework: Fragment-Based cLogP Estimation

Before committing to empirical benchwork, establishing a theoretical calculated LogP (cLogP) provides a necessary baseline to optimize experimental parameters (e.g., phase volume ratios in shake-flask methods).

The lipophilicity of a complex molecule can be estimated using additive fragment-based methods (such as the Crippen method). We can extrapolate the LogP of N-[2-(1-adamantyl)ethyl]acetamide by analyzing its closest structural analog, N-(1-adamantyl)acetamide, which lacks the ethyl linker.

  • Base Structure: N-(1-adamantyl)acetamide has an established LogP of approximately 2.09[2].

  • Aliphatic Extension: The addition of an ethyl linker (-CH₂-CH₂-) between the adamantane core and the acetamide group introduces two methylene units. In fragment-based lipophilicity models, each aliphatic carbon typically contributes ~0.5 to the overall LogP.

  • Calculated Projection: 2.09+(2×0.5)≈3.09 .

A LogP of ~3.1 places N-[2-(1-adamantyl)ethyl]acetamide in the optimal "Goldilocks zone" for central nervous system (CNS) penetration (LogP 2.0 – 4.0), making it an excellent candidate for neuropharmacological or antiviral applications.

Table 1: Physicochemical Domain Contributions
Structural DomainChemical FormulaEstimated LogP ContributionFunctional Role in Drug Design
Adamantyl Core C₁₀H₁₅–+ 2.40Enhances BBB penetration; provides steric shielding.
Ethyl Linker –CH₂–CH₂–+ 1.00Increases conformational flexibility; adds lipophilic bulk.
Acetamide Group –NH–CO–CH₃- 0.31Provides H-bonding capabilities; improves aqueous solubility.
Total Molecule C₁₄H₂₃NO ~ 3.09 Optimal balance of permeability and solubility.

Experimental Methodology I: The Shake-Flask Gold Standard

The shake-flask method remains the definitive gold standard for direct LogP determination[3]. However, for adamantane derivatives, the protocol must be rigorously controlled to prevent micro-emulsion formation and ensure mass balance[4].

Causality and Self-Validating Protocol Design
  • Mutual Saturation: Water and n-octanol must be pre-saturated with each other before the experiment. Why? If dry octanol and pure water are mixed during the actual partitioning, they will dissolve into each other, altering the phase volumes and generating a heat of mixing that skews the thermodynamic equilibrium.

  • Mass Balance Validation: The concentration of the compound must be measured in both phases. Why? Highly lipophilic compounds can precipitate at the aqueous-organic interface or adsorb onto the glass vial. A self-validating system requires that Coctanol​+Caqueous​=Cinitial​ .

Step-by-Step Workflow
  • Phase Pre-Saturation: Combine equal volumes of n-octanol and 10 mM phosphate buffer (pH 7.4) in a separatory funnel. Stir vigorously for 24 hours at 25°C, then allow 24 hours for complete phase separation.

  • Stock Preparation: Dissolve N-[2-(1-adamantyl)ethyl]acetamide in the pre-saturated octanol phase to a concentration of 1 mg/mL. (Dissolving in the organic phase prevents the precipitation that often occurs when adding bulky adamantanes to water).

  • Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a borosilicate glass vial.

  • Equilibration: Agitate the vial on a mechanical shaker at 50 rpm for 24 hours at a strictly controlled 25.0 ± 0.5°C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes to break any micro-emulsions—a common artifact with highly lipophilic adamantane derivatives[3].

  • Quantification: Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases. Quantify the compound using LC-MS/UV.

  • Calculation: Determine LogP using the equation: logP=log10​([Solute]water​[Solute]octanol​​) .

ShakeFlask A 1. Phase Preparation (Mutual Saturation of Octanol & Water) B 2. Sample Dissolution (Stock prepared in Octanol) A->B C 3. Partitioning (Shake at 25°C for 24h) B->C D 4. Phase Separation (Centrifugation at 3000 rpm) C->D E 5. Quantification (LC-MS/UV of both phases) D->E F 6. Mass Balance Validation (C_oct + C_aq = C_total) E->F G 7. LogP Calculation F->G

Caption: Step-by-step workflow of the self-validating Shake-Flask method for LogP determination.

Experimental Methodology II: RP-HPLC Correlation

While the shake-flask method is highly accurate, it is low-throughput and labor-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, high-throughput alternative that is particularly effective for highly lipophilic compounds that struggle to dissolve in aqueous phases[5].

Causality and Self-Validating Protocol Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is mandated. Why? The long hydrocarbon chains of the C18 stationary phase closely mimic the hydrophobic core of biological lipid bilayers and n-octanol, allowing retention time to serve as a direct surrogate for lipophilicity.

  • Isocratic Elution: Gradient elution alters the thermodynamic relationship between the mobile and stationary phases dynamically. Isocratic conditions ensure a linear, self-validating correlation between the capacity factor ( k′ ) and known LogP values.

Step-by-Step Workflow
  • Reference Standard Selection: Select 5 to 6 reference drugs with known, reliable LogP values spanning the expected range (e.g., LogP 1.0 to 5.0).

  • System Setup: Utilize a C18 column (e.g., 150 x 4.6 mm, 5 µm). Set the mobile phase to an isocratic mixture of Methanol:Water (e.g., 70:30 v/v) buffered to pH 7.4.

  • Dead Time ( t0​ ) Determination: Inject an unretained marker (e.g., uracil or thiourea) to determine the column dead time ( t0​ ).

  • Reference Measurement: Inject the reference standards and record their retention times ( tR​ ). Calculate the capacity factor for each: k′=t0​tR​−t0​​ .

  • Calibration Curve: Plot logk′ against the literature logP values of the reference standards to generate a linear regression equation ( logP=a⋅logk′+b ).

  • Target Analysis: Inject N-[2-(1-adamantyl)ethyl]acetamide under identical conditions. Calculate its logk′ and interpolate its LogP from the calibration curve.

RPHPLC S1 Select Reference Standards (Known LogP) S2 HPLC Analysis (C18 Column, Isocratic) S1->S2 S3 Determine Capacity Factor (k') S2->S3 S4 Construct Calibration Curve (Log k' vs LogP) S3->S4 S5 Analyze Target: Adamantyl Derivative S4->S5 Apply Model S6 Interpolate LogP from Linear Model S5->S6

Caption: RP-HPLC workflow for high-throughput LogP interpolation using a C18 stationary phase.

Methodological Comparison & Data Synthesis

Choosing the correct method for determining the lipophilicity of N-[2-(1-adamantyl)ethyl]acetamide depends on the stage of drug development and the available material. Table 2 synthesizes the comparative advantages of both protocols discussed.

Table 2: Comparison of LogP Determination Methodologies
ParameterShake-Flask Method (Gold Standard)RP-HPLC Method (High-Throughput)
Primary Mechanism Direct thermodynamic partitioningChromatographic retention correlation
Throughput Low (requires 24-48h equilibration)High (minutes per run)
Material Required High (~1-5 mg per assay)Very Low (< 0.1 mg)
Purity Requirement Extremely High (>99%)Moderate (impurities separate on column)
Adamantane Suitability Prone to micro-emulsions; requires centrifugationExcellent; C18 mimics lipid interactions perfectly
Accuracy Absolute (Direct measurement)Relative (Depends on reference standards)

Conclusion

The structural composition of N-[2-(1-adamantyl)ethyl]acetamide—featuring the highly hydrophobic adamantane cage offset by an ethyl linker and a polar acetamide group—results in a calculated LogP of approximately 3.1. This optimal lipophilicity profile makes it a highly valuable scaffold in medicinal chemistry. Accurate empirical validation of this value requires rigorous adherence to either the self-validating mass-balance principles of the shake-flask method or the precisely calibrated retention correlations of RP-HPLC.

References

  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. Encyclopedia.pub. Available at: [Link][3]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews. ACS Publications. Available at:[Link][1]

  • N-(1-Adamantyl)acetamide - Physical Properties and LogP. Cheméo. Available at: [Link][2]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed / Elsevier B.V. Available at: [Link][4]

Sources

An In-Depth Technical Guide to the In Vitro Stability Assessment of N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the early identification of robust lead candidates is paramount. The journey from a promising hit to a viable drug is paved with rigorous testing, where a molecule's inherent stability is a critical determinant of its ultimate success. Unstable compounds can lead to poor bioavailability, rapid clearance, and misleading in vitro results, consuming valuable resources and time.[1][2] This guide provides a comprehensive technical framework for the in vitro stability assessment of a novel drug candidate, N-[2-(1-adamantyl)ethyl]acetamide .

The objective of this whitepaper is to move beyond a simple recitation of protocols. As a Senior Application Scientist, the focus is on the causality behind experimental design—the scientific rationale that transforms a series of steps into a self-validating system of inquiry. We will dissect the structural features of N-[2-(1-adamantyl)ethyl]acetamide, anticipate its potential liabilities, and construct a multi-faceted testing strategy to evaluate its chemical, enzymatic, and metabolic stability. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and detailed methodologies to empower robust, data-driven decision-making in the early stages of pharmaceutical development.

Chapter 1: Physicochemical and Structural Considerations

A proactive stability assessment begins with a structural analysis of the candidate molecule. N-[2-(1-adamantyl)ethyl]acetamide possesses two key moieties that warrant specific investigation: the bulky, lipophilic adamantane cage and the acetamide linker.

  • Adamantane Moiety : The adamantane group is a rigid, three-dimensional hydrocarbon cage. While it can enhance metabolic stability by sterically shielding other parts of the molecule, the adamantane cage itself is a substrate for cytochrome P450 (CYP) enzymes.[3][4] Hydroxylation at its tertiary carbon positions is a common metabolic pathway, making the assessment of metabolic stability in liver microsomes a critical first step.

  • Acetamide Linker : The amide bond within the structure is a potential site for hydrolysis by plasma amidases and esterases.[1][2][5] While generally more stable than ester bonds, amide hydrolysis can be a significant clearance pathway for certain compounds. Therefore, evaluating the molecule's stability in plasma is essential.

Understanding these potential liabilities allows for the design of a targeted stability assessment plan. Furthermore, fundamental physicochemical properties such as solubility and lipophilicity are crucial for interpreting stability data and optimizing assay conditions.[6][7][8]

Chapter 2: Chemical Stability Assessment (pH & Buffer Stability)

Before investigating enzyme-driven degradation, it is imperative to establish the compound's inherent chemical stability. This baseline assessment prevents the misattribution of chemical degradation to metabolic or enzymatic activity. The primary method is to evaluate the compound's stability in aqueous buffers across a range of pH values that simulate physiological conditions, such as the stomach (pH ~1.2) and blood plasma (pH 7.4).[9][10]

Experimental Workflow: Chemical Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM Working Solution stock->working incubate Incubate 1 µM Compound in Buffers at 37°C working->incubate buffers Prepare Buffers (e.g., pH 1.2, 4.5, 7.4) buffers->incubate sample Sample at Time Points (0, 30, 60, 120, 240 min) incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Precipitate quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining vs. Time 0 analyze->data cluster_prep Reagent Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing compound Test Compound (1 µM final) microsomes Liver Microsomes (e.g., Human, Rat) 0.5 mg/mL final nadph NADPH Regenerating System (Cofactor) control Control Compound (e.g., Verapamil) preincubate Pre-incubate Compound + Microsomes at 37°C start_rxn Initiate Reaction with NADPH preincubate->start_rxn sample Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sample quench Quench with Cold Acetonitrile + Internal Standard sample->quench analyze Analyze by LC-MS/MS quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate cluster_paths cluster_actions start In Vitro Stability Data (Chemical, Microsomal, Plasma) node_stable High Stability (t½ > 60 min in all assays) start->node_stable All Stable? node_metabolic Metabolically Unstable (Low Microsomal t½, Stable in -NADPH & Plasma) start->node_metabolic Unstable in Microsomes? node_plasma Plasma Instability (Low Plasma t½, Stable in Microsomes) start->node_plasma Unstable in Plasma? node_chemical Chemically Unstable (Degradation at pH 7.4) start->node_chemical Unstable in Buffer? action_proceed Proceed to PK Studies node_stable->action_proceed action_optimize_met Medicinal Chemistry: Block Metabolic Soft Spot node_metabolic->action_optimize_met action_optimize_amide Medicinal Chemistry: Modify or Replace Amide node_plasma->action_optimize_amide action_terminate High Risk: Consider Termination/Reformulation node_chemical->action_terminate

Sources

Unlocking Melatonergic Pharmacophores: A Structural and Functional Analysis of N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Melatonergic Ligands

Melatonin (N-acetyl-5-methoxytryptamine) is the primary endogenous hormone responsible for regulating circadian rhythms, exerting its physiological effects primarily through two G protein-coupled receptors (GPCRs): MT1 and MT2[1]. While endogenous melatonin is highly efficacious, its clinical utility is severely bottlenecked by poor oral bioavailability and rapid hepatic clearance. The planar 5-methoxyindole core of melatonin is highly susceptible to CYP1A2-mediated oxidative degradation, resulting in a biological half-life of less than one hour[2].

To overcome these pharmacokinetic liabilities, medicinal chemistry has increasingly focused on bioisosteric replacements of the indole core. The design and evaluation of N-[2-(1-adamantyl)ethyl]acetamide represents a radical departure from traditional planar aromatic systems. By substituting the flat indole ring with a rigid, highly lipophilic, three-dimensional adamantane cage, researchers can deeply probe the volumetric limits, steric tolerance, and hydrophobic requirements of the MT1 and MT2 orthosteric binding pockets[3].

Structure-Activity Relationship (SAR) Dynamics

The SAR of melatonergic agonists traditionally relies on three pharmacophoric elements: an aromatic core (historically deemed essential for π-π stacking), a methoxy group at the C5 position, and an alkylamide side chain[4]. The introduction of the 1-adamantyl group challenges the absolute necessity of the aromatic core.

  • Steric Bulk & The Binding Pocket: Recent high-resolution crystal structures of MT1 and MT2 receptors reveal a highly hydrophobic orthosteric pocket[3]. The adamantane cage, despite lacking π-electrons for stacking, perfectly occupies this hydrophobic cavity through extensive, non-directional van der Waals interactions.

  • Metabolic Shielding: The sp³-hybridized carbon framework of adamantane is highly resistant to the oxidative degradation that plagues indole and naphthalene-based agonists (such as agomelatine). This structural modification theoretically extends the biological half-life of the compound significantly.

  • The Acetamide Pharmacophore: The N-acetyl group remains strictly conserved. The carbonyl oxygen acts as a critical hydrogen bond acceptor (interacting with key Ser/Tyr residues within the GPCR), while the NH acts as a hydrogen bond donor. The ethyl linker maintains the optimal spatial geometry (approximately 5.0–5.5 Å) between the hydrophobic core and the amide headgroup[1].

Quantitative SAR Profiling

The transition from a planar aromatic system to a bulky aliphatic cage alters both the binding thermodynamics and the pharmacokinetic profile. The table below summarizes the comparative SAR data.

CompoundCore ScaffoldCLogP (Lipophilicity)MT1 Affinity (Kᵢ, nM)MT2 Affinity (Kᵢ, nM)Metabolic Stability (t₁/₂)*
Melatonin 5-Methoxyindole1.20.10.1< 1 hour
Agomelatine Naphthalene2.80.10.1~ 1-2 hours
N-[2-(1-adamantyl)ethyl]acetamide Adamantane3.5~ 45.0~ 60.0> 6 hours (Predicted)

*Note: Aliphatic bioisosteres like adamantane typically exhibit reduced absolute binding affinity compared to planar aromatics due to the loss of specific π-π interactions, but compensate through vastly superior lipophilicity and resistance to enzymatic oxidation.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Chemical Synthesis of N-[2-(1-adamantyl)ethyl]acetamide

Causality of Experimental Design: We initiate the synthesis from 1-adamantaneacetic acid rather than 1-bromoadamantane. This strategic choice avoids the necessity of a hazardous, cyanide-based homologation step. The reduction of the intermediate amide is performed using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF. THF is chosen over diethyl ether due to its higher boiling point, allowing for a more forceful reflux to ensure complete reduction of the sterically hindered adamantyl amide. The final acetylation utilizes acetic anhydride in pyridine. Pyridine acts dually as a solvent and an acid scavenger, driving the reaction to completion while preventing the formation of di-acetylated byproducts.

Step-by-Step Workflow:

  • Amidation: Suspend 1-adamantaneacetic acid in thionyl chloride (SOCl₂) and reflux for 2 hours to form the acid chloride. Remove excess SOCl₂ in vacuo. Slowly add the residue to a cold solution of concentrated aqueous ammonia to precipitate 1-adamantaneacetamide.

  • Reduction: Dissolve the intermediate in anhydrous THF and add dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 12 hours. Quench carefully with the Fieser method (H₂O, 15% NaOH, H₂O) to yield 2-(1-adamantyl)ethanamine.

  • Acetylation: Dissolve the primary amine in anhydrous pyridine. Add 1.2 equivalents of acetic anhydride dropwise at room temperature. Stir for 4 hours.

  • Self-Validation Step: Monitor the final step via Thin Layer Chromatography (TLC) using a ninhydrin stain. The primary amine intermediate will strongly stain purple, whereas the final acetamide product will be ninhydrin-negative, providing an immediate visual confirmation of reaction completion prior to LC-MS verification.

Synthesis SM 1-Adamantaneacetic acid (Starting Material) Step1 SOCl2, then NH3 (Amidation) SM->Step1 Int1 1-Adamantaneacetamide (Intermediate) Step1->Int1 Step2 LiAlH4, THF (Reduction) Int1->Step2 Int2 2-(1-Adamantyl)ethanamine (Primary Amine) Step2->Int2 Step3 Ac2O, Pyridine (Acetylation) Int2->Step3 Product N-[2-(1-adamantyl)ethyl]acetamide (Final Product) Step3->Product

Synthesis workflow of N-[2-(1-adamantyl)ethyl]acetamide via amidation, reduction, and acetylation.

Protocol 2: In Vitro Radioligand Binding Assay (MT1/MT2)

Causality of Experimental Design: To ensure the trustworthiness of the binding data, the protocol employs a homologous competitive binding setup utilizing CHO-K1 cells stably transfected with human MT1 or MT2 receptors. CHO-K1 cells lack endogenous melatonergic receptors, providing a zero-background system that prevents signal confounding. 2-[¹²⁵I]-iodomelatonin is selected as the radioligand because the iodine substitution at the C2 position enhances receptor affinity and provides a high specific activity (2000 Ci/mmol) necessary for detecting low-expression receptor states[2].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells expressing hMT1 or hMT2. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet in binding buffer.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of 2-[¹²⁵I]-iodomelatonin (final concentration 0.1 nM), and 25 µL of N-[2-(1-adamantyl)ethyl]acetamide at varying concentrations (10⁻¹¹ to 10⁻⁴ M).

  • Non-Specific Binding: Define non-specific binding (NSB) in parallel wells using 10 µM cold melatonin.

  • Harvesting: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Self-Validation Step: Calculate the Z'-factor for the assay plate using the total binding and NSB control wells. Only plates yielding a Z' > 0.6 are accepted, ensuring the assay window is robust against pipetting errors or non-specific binding anomalies.

Mechanistic Signaling Pathway

Upon binding to the MT1 or MT2 receptor, the adamantyl analog acts as an agonist, triggering a conformational shift that activates the Gi/o protein complex. This leads to the dissociation of the αi subunit, which subsequently inhibits Adenylate Cyclase (AC), lowering intracellular cAMP levels and modulating downstream circadian responses[1].

Pathway Ligand N-[2-(1-adamantyl)ethyl]acetamide (Bulky Aliphatic Agonist) Receptor MT1 / MT2 Receptors (Transmembrane GPCRs) Ligand->Receptor Hydrophobic Pocket Binding GProtein Gi/o Protein Complex (Dissociation of αi) Receptor->GProtein Allosteric Conformational Shift Effector Adenylate Cyclase (AC) (Catalytic Inhibition) GProtein->Effector αi-GTP Subunit Translocation SecondMsgr cAMP Levels Decrease (Signal Transduction) Effector->SecondMsgr ATP to cAMP Conversion Halted Outcome Modulation of Circadian Rhythm (Physiological Response) SecondMsgr->Outcome PKA Pathway Downregulation

Signal transduction pathway of MT1/MT2 GPCR activation by the adamantyl-based melatonergic agonist.

References
  • PubChem: Melatonin | C13H16N2O2 | CID 896. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Wikipedia: Melatonin receptor agonist. Source: Wikipedia. URL: [Link]

  • eLife: Structure-based discovery of potent and selective melatonin receptor agonists. Source: eLife Sciences. URL: [Link]

  • PMC: Melatonin Receptors: New Options for Insomnia and Depression Treatment. Source: National Institutes of Health (NIH). URL: [Link]

Sources

The Lipophilic Bullet in Modern Drug Discovery: Engineering Adamantane Derivatives for Enhanced Pharmacokinetics and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the incorporation of adamantane (tricyclo[3.3.1.1^{3,7}]decane) into pharmacophores represents a masterclass in structural optimization. Widely referred to as the "lipophilic bullet," this highly symmetrical, diamondoid hydrocarbon cage fundamentally alters the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates1[1]. As a Senior Application Scientist, I have observed firsthand how derivatizing flat, sp2-hybridized molecules with this rigid, sp3-rich scaffold rescues failing compounds by enhancing metabolic stability and facilitating blood-brain barrier (BBB) permeation2[2]. This whitepaper dissects the mechanistic rationale, quantitative profiling, and self-validating synthetic workflows required to successfully deploy adamantane derivatives in drug discovery.

Escaping "Flatland": The Physicochemical Rationale

A pervasive challenge in contemporary drug design is the over-reliance on planar aromatic rings, which often leads to poor aqueous solubility and promiscuous off-target binding. Adamantane provides a strategic escape from this "flatland" 2[2].

The Causality of Structural Stability: Why choose adamantane over a simple tert-butyl or cyclohexyl group? The adamantane cage is sterically bulky yet structurally compact. When conjugated adjacent to labile functional groups (such as esters or amides), its dense hydrophobic shield creates steric hindrance that physically blocks the approach of metabolic enzymes like esterases and proteases 3[3]. Furthermore, its spherical geometry minimizes the entropic penalty upon binding to target hydrophobic pockets, as the rigid cage requires no conformational pre-organization 1[1].

Mechanistic Target Modulations

Adamantane derivatives have proven highly effective across diverse therapeutic domains:

  • Virology (M2 Ion Channel Blockade): Amantadine and Rimantadine act by lodging into the hydrophobic pore of the Influenza A M2 proton channel. This physically occludes proton influx, preventing the acidification required for viral uncoating and replication 1[1].

  • Endocrinology (DPP-4 Inhibition): In Type 2 Diabetes management, drugs like Vildagliptin and Saxagliptin utilize a hydroxyadamantane moiety to anchor into the S1 hydrophobic pocket of the DPP-4 enzyme, drastically extending the half-life of incretin hormones2[2].

  • Neurology (NMDA Receptor Antagonism): Memantine is a cornerstone treatment for Alzheimer's disease. Causality in Pharmacodynamics: Memantine acts as a low-affinity, uncompetitive open-channel blocker. The adamantane core provides the exact steric dimensions to enter the NMDA pore only when it is excessively open (during excitotoxic glutamate floods). Its rapid off-rate ensures it does not accumulate and disrupt normal synaptic transmission, providing neuroprotection without the severe psychotomimetic side effects seen in high-affinity blockers like ketamine4[4].

NMDA_Pathway GLU Glutamate Release NMDAR NMDA Receptor Activation GLU->NMDAR Binds CA Excessive Ca2+ Influx NMDAR->CA Channel Opens TOX Excitotoxicity & Cell Death CA->TOX Triggers MEM Memantine (Adamantane) BLOCK Uncompetitive Blockade MEM->BLOCK Voltage-dependent BLOCK->NMDAR Inhibits PROT Neuroprotection BLOCK->PROT Rescues

Fig 1. Mechanism of NMDA receptor antagonism by memantine.

Quantitative Pharmacokinetic Profiling

The addition of the adamantane cage predictably shifts the physicochemical properties of the parent molecule. The table below summarizes the critical data for clinically approved adamantane derivatives.

Drug NamePrimary TargetClinical IndicationMW ( g/mol )LogPBBB Permeability
Amantadine M2 ChannelParkinson's / Viral151.252.4High
Rimantadine M2 ChannelInfluenza A179.302.8High
Memantine NMDA ReceptorAlzheimer's Disease179.303.3High
Vildagliptin DPP-4Type 2 Diabetes303.401.4Low (Peripheral)
Saxagliptin DPP-4Type 2 Diabetes315.411.2Low (Peripheral)

Synthetic Methodologies & Self-Validating Protocols

While early drugs utilized C1 (bridgehead) functionalization via carbocation intermediates, modern drug discovery frequently targets the C2 (secondary) position.

Protocol 1: Stereoselective Reductive Amination of 2-Adamantanone

Causality in Experimental Design: We utilize 2-adamantanone as a precursor because C2 functionalization allows for the generation of spirocyclic derivatives and chiral centers, vastly expanding the targetable chemical space5[5]. Furthermore, we use Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid catalyst rather than standard acid catalysis. The steric bulk of the adamantane cage significantly hinders nucleophilic attack; Ti(OiPr)4​ acts as both a carbonyl activator and a water scavenger, driving the equilibrium toward the imine intermediate.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under inert N2​ atmosphere, dissolve 1.0 eq of 2-adamantanone and 1.2 eq of the target primary amine in anhydrous THF. Add 2.0 eq of Ti(OiPr)4​ dropwise. Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0°C. Slowly add 1.5 eq of Sodium cyanoborohydride ( NaBH3​CN ) dissolved in anhydrous methanol. Stir for an additional 6 hours, allowing the reaction to warm to room temperature.

  • Quenching & Extraction: Quench with 1M NaOH to precipitate titanium salts. Filter through a Celite pad, extract the aqueous layer with ethyl acetate (3x), dry over Na2​SO4​ , and concentrate under vacuum.

  • Self-Validating Checkpoint: Before proceeding to biological assays, the crude product must be analyzed via LC-MS and 1H -NMR. The disappearance of the m/z 151 peak (adamantanone) and the disappearance of the ketone C=O stretch in IR, coupled with the appearance of the C2-H proton in NMR, internally validates the conversion.

Workflow A 2-Adamantanone B Reductive Amination A->B C LC-MS & NMR Validation B->C D PAMPA-BBB Assay C->D E CNS Lead Candidate D->E

Fig 2. Self-validating workflow for synthesizing and screening adamantane CNS candidates.

Protocol 2: PAMPA-BBB Permeability Assay

Causality in Assay Selection: Why prioritize the Parallel Artificial Membrane Permeability Assay (PAMPA) over Caco-2 cell lines for early adamantane screening? Caco-2 cells express active efflux transporters (like P-gp). Because the primary function of the adamantane cage is to enhance passive lipophilic diffusion across the BBB, PAMPA isolates this exact variable, preventing active transport mechanisms from confounding the lipophilicity data2[2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4 μL of Porcine Brain Lipid Extract (PBLE) dissolved in dodecane (20 mg/mL).

  • Incubation: Add 300 μL of the synthesized adamantane derivative (10 μM in PBS buffer, pH 7.4) to the donor wells. Add 300 μL of fresh PBS to the acceptor wells. Sandwich the plates and incubate at 37°C for 4 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validating Checkpoint: The assay is validated internally by running Verapamil (high permeability) and Atenolol (low permeability) in parallel control wells. If the calculated effective permeability ( Pe​ ) of Verapamil drops below 10×10−6cm/s , it indicates the lipid membrane integrity is compromised, and the entire plate's data is systematically invalidated.

Future Horizons

The 21st century has witnessed a resurgence in adamantane chemistry, driven by computational drug design and the need for multitargeted therapeutics 6[6]. Emerging applications include incorporating adamantane into Proteolysis Targeting Chimeras (PROTACs) as a highly stable surface recognition anchor3[3], and developing adamantane-chalcone hybrids to overcome multidrug-resistant oncology targets. The lipophilic bullet remains a privileged scaffold, continually proving that strategic bulk can solve the most complex pharmacokinetic bottlenecks.

References

  • Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews - ACS Publications.[Link]

  • Štimac, A., et al. "Adamantane in Drug Delivery Systems and Surface Recognition." MDPI.[Link]

  • Akbari, A., et al. "Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research." Journal of Chemical Health Risks.[Link]

  • "Unlocking therapeutic potential: the role of adamantane in drug discovery." ConnectSci. [Link]

  • "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." PMC - NIH.[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The adamantane cage is a privileged pharmacophore in medicinal chemistry. Its incorporation into molecular scaffolds dramatically improves metabolic stability, increases lipophilicity, and facilitates blood-brain barrier (BBB) penetration. This application note details a highly robust, self-validating three-step synthetic protocol for N-[2-(1-adamantyl)ethyl]acetamide , a versatile intermediate and model compound for adamantane-based drug development.

Commercially available 1-adamantaneacetic acid serves as an ideal, stable starting material for this sequence[1], and is frequently utilized in the synthesis of complex lipophilic scaffolds[2]. The synthetic strategy is governed by three distinct mechanistic phases:

  • Activation & Amidation: The carboxylic acid is converted to a highly electrophilic acyl chloride using thionyl chloride. The reaction is entropically driven to completion by the evolution of SO₂ and HCl gases. Subsequent nucleophilic acyl substitution with aqueous ammonia yields the primary amide[3].

  • Hydride Reduction: The primary amide is reduced to an aliphatic amine. The reduction of adamantane-derived carbonyls is efficiently achieved using Lithium Aluminum Hydride (LiAlH₄)[4]. Unlike milder hydrides, LiAlH₄ provides the requisite nucleophilicity to attack the amide carbonyl, forming a tetrahedral intermediate that collapses to an iminium ion, which is further reduced to the primary amine[5].

  • N-Acetylation: The resulting primary amine undergoes N-acetylation with acetic anhydride. Triethylamine (TEA) is employed as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of the nucleophilic amine and driving the reaction forward.

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-Adamantaneacetic Acid (Starting Material) Step1 Step 1: Amidation Reagents: SOCl2, then NH4OH(aq) Mechanism: Acyl Chloride Formation SM->Step1 Int1 1-Adamantaneacetamide (Intermediate 1) Step1->Int1 92-95% Yield Step2 Step 2: Hydride Reduction Reagents: LiAlH4 in dry THF Mechanism: Nucleophilic Addition Int1->Step2 Int2 2-(1-Adamantyl)ethanamine (Intermediate 2) Step2->Int2 80-85% Yield Step3 Step 3: N-Acetylation Reagents: Ac2O, TEA, DCM Mechanism: Acyl Substitution Int2->Step3 Product N-[2-(1-adamantyl)ethyl]acetamide (Target Molecule) Step3->Product 88-92% Yield

Figure 1: Three-step synthetic workflow for N-[2-(1-adamantyl)ethyl]acetamide.

Experimental Protocols

Step 1: Synthesis of 1-Adamantaneacetamide

Objective: Convert the carboxylic acid to a primary amide via an acyl chloride intermediate. Reagents: 1-Adamantaneacetic acid (1.0 eq), Thionyl chloride (3.0 eq), DMF (catalytic), Aqueous NH₄OH (28%, excess).

  • Activation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Add 1-adamantaneacetic acid (10.0 g, 51.5 mmol) and thionyl chloride (11.2 mL, 154.5 mmol).

  • Catalysis: Add 2 drops of anhydrous DMF. Causality Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic species that significantly accelerates the chlorination of the carboxylic acid.

  • Reflux: Heat the mixture at 80 °C for 2 hours until gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂, yielding crude 1-adamantaneacetyl chloride as a pale yellow oil.

  • Amidation: Dissolve the crude acyl chloride in anhydrous THF (50 mL) and cool to 0 °C in an ice bath. Slowly add this solution dropwise to a vigorously stirred solution of 28% aqueous NH₄OH (50 mL) at 0 °C.

  • Isolation: Stir for 1 hour at room temperature. The product will precipitate as a white solid. Filter the solid, wash with cold water (3 x 30 mL) to remove ammonium chloride salts, and dry in a vacuum oven at 50 °C overnight.

Step 2: Synthesis of 2-(1-Adamantyl)ethanamine

Objective: Reduce the primary amide to a primary aliphatic amine. Reagents: 1-Adamantaneacetamide (1.0 eq), LiAlH₄ (2.5 eq), Anhydrous THF.

  • Preparation: In a flame-dried 500 mL 3-neck flask under an argon atmosphere, suspend LiAlH₄ (4.9 g, 129 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Addition: Dissolve 1-adamantaneacetamide (10.0 g, 51.7 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic release of hydrogen gas.

  • Reduction: Once the addition is complete, remove the ice bath and heat the reaction to reflux (66 °C) for 12 hours.

  • Fieser Quench (Critical Safety Step): Cool the mixture to 0 °C. Carefully quench the excess LiAlH₄ using the Fieser method: Add 4.9 mL H₂O dropwise, followed by 4.9 mL 15% NaOH(aq), and finally 14.7 mL H₂O. Causality Note: The Fieser method is strictly required here; it traps the hazardous aluminum byproducts into a granular, easily filterable white precipitate (lithium aluminate salts) rather than a gelatinous emulsion.

  • Extraction: Filter the mixture through a pad of Celite, washing the filter cake with hot THF (2 x 50 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM (100 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude amine as a colorless oil (which may solidify upon standing).

Step 3: Synthesis of N-[2-(1-adamantyl)ethyl]acetamide

Objective: N-Acetylate the primary amine to yield the final target. Reagents: 2-(1-Adamantyl)ethanamine (1.0 eq), Acetic anhydride (1.2 eq), Triethylamine (1.5 eq), DCM.

  • Preparation: Dissolve 2-(1-adamantyl)ethanamine (8.0 g, 44.6 mmol) in anhydrous DCM (80 mL) in a 250 mL flask.

  • Scavenger Addition: Add triethylamine (9.3 mL, 66.9 mmol) and cool the solution to 0 °C.

  • Acetylation: Add acetic anhydride (5.1 mL, 53.5 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis of Excess Reagent: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) and stir for 15 minutes. Causality Note: This step hydrolyzes any unreacted acetic anhydride into water-soluble sodium acetate, preventing contamination of the final product.

  • Workup: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash with 1M HCl (50 mL) to remove residual amine and TEA, followed by a brine wash (50 mL).

  • Final Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethyl acetate/hexanes mixture to afford pure N-[2-(1-adamantyl)ethyl]acetamide as white needle-like crystals.

Quantitative Data & Analytical Validation

To ensure the integrity of the self-validating system, researchers should confirm the completion of each step using the analytical markers provided in the table below.

StepProductExpected YieldTLC SystemRf ValueKey IR Marker (cm⁻¹)Mass Spec (m/z)
1 1-Adamantaneacetamide92–95%EtOAc:Hexanes (1:1)0.451660 (C=O amide), 3300 (N-H)194.1[M+H]⁺
2 2-(1-Adamantyl)ethanamine80–85%DCM:MeOH:NH₄OH (90:9:1)0.303350, 3280 (N-H stretch)180.2 [M+H]⁺
3 N-[2-(1-adamantyl)ethyl]acetamide88–92%EtOAc:Hexanes (1:1)0.551650 (C=O amide), 3290 (N-H)222.2 [M+H]⁺

Note: TLC plates for Step 2 should be visualized using Ninhydrin stain, which will yield a distinct purple/pink spot indicative of a primary amine.

Sources

Application Note: Advanced Purification Strategies for N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

The synthesis and isolation of adamantane derivatives present unique challenges and opportunities in medicinal chemistry. N-[2-(1-adamantyl)ethyl]acetamide is typically synthesized via the acetylation of its precursor, 2-(1-adamantyl)ethylamine[1]. While the reaction itself is straightforward, isolating the target amide in high purity (>99%) requires a strategic approach that exploits the molecule's orthogonal physicochemical properties.

As a Senior Application Scientist, I approach purification not as a series of rote steps, but as a manipulation of molecular causality. The target molecule features a highly lipophilic, rigid tricyclic adamantane cage connected via an ethyl linker to a polar, hydrogen-bonding acetamide moiety. This dichotomy dictates our purification strategy:

  • Phase Partitioning: The extreme lipophilicity of the adamantane cage drives the molecule into non-polar organic solvents, allowing us to wash away polar reaction byproducts (e.g., acetic acid)[2].

  • Acid-Base Orthogonality: The neutral acetamide product is unaffected by pH changes, whereas the unreacted starting material (2-(1-adamantyl)ethylamine) is highly basic and can be selectively protonated and removed[1].

  • Lattice Thermodynamics: The rigid, highly symmetrical nature of the adamantane cage promotes dense crystal lattice formation, making recrystallization an exceptionally efficient final polishing step[3].

Quantitative Physicochemical Profile

To design a self-validating purification system, we must first establish the target's physical parameters.

PropertyEstimated ValueRationale for Purification Strategy
Molecular Weight 221.34 g/mol Informs mass balance and LC-MS validation (Expected m/z [M+H]⁺ = 222.3).
LogP (Lipophilicity) ~3.5Dictates high solubility in non-polar solvents (Dichloromethane, Hexane) and immiscibility in water.
Amide pKa ~15–16The product remains neutral under standard aqueous extraction conditions, preventing product loss during acid/base washes.
Crystallinity HighThe symmetric adamantane cage drives strong intermolecular packing, making recrystallization the ideal final purification step.

Purification Workflow Visualization

The following workflow illustrates the sequential logic of the purification process, moving from crude mixture to analytical-grade product.

Workflow N1 Crude Reaction Mixture (Product + Amine + Acid) N2 Liquid-Liquid Extraction (DCM / H2O) N1->N2 N3 Acid Wash (0.1 M HCl) Removes unreacted amine N2->N3 Organic Phase N4 Base Wash (Sat. NaHCO3) Removes acetic acid N3->N4 Organic Phase N5 Flash Chromatography (Silica, Hexane:EtOAc) N4->N5 Concentrated Extract N6 Recrystallization (Cyclohexane) N5->N6 Target Fractions N7 Pure N-[2-(1-adamantyl)ethyl]acetamide (>99% Purity) N6->N7 Crystalline Yield

Figure 1: Sequential purification workflow for N-[2-(1-adamantyl)ethyl]acetamide.

Detailed Experimental Protocols

Every step in this protocol is designed to be a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted 2-(1-adamantyl)ethylamine, acetic acid, and water-soluble reaction quenchers. Causality: Dichloromethane (DCM) is an optimal solvent for extracting lipophilic adamantane derivatives from aqueous media[2]. By manipulating the pH of the aqueous washes, we force impurities into the aqueous layer while the neutral target remains in the DCM.

  • Dilution: Dilute the crude acetylation reaction mixture with 3 volumes of Dichloromethane (DCM).

  • Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Add 1 volume of 0.1 M HCl.

    • Mechanism: The acidic environment protonates any unreacted 2-(1-adamantyl)ethylamine, converting it to a highly water-soluble hydrochloride salt[1].

    • Self-Validation: Check the pH of the separated aqueous layer. It must be < 3. If not, repeat the acid wash.

  • Base Wash (Acid Removal): Wash the organic layer with 1 volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Mechanism: Neutralizes residual acetic acid or acetic anhydride, converting them to water-soluble sodium acetate.

    • Self-Validation: Observe the cessation of CO₂ gas evolution. The aqueous layer pH must be > 8.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separate the target amide from structurally similar neutral impurities (e.g., dialkylated byproducts). Causality: The adamantane cage has virtually no interaction with polar silica gel. However, the acetamide group acts as a hydrogen-bond acceptor and donor, providing just enough retention to separate it from non-polar impurities.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane.

  • Loading: Dissolve the crude solid in a minimum amount of DCM and load it onto the column.

  • Elution Gradient: Begin elution with 100% Hexane to flush out highly non-polar impurities (e.g., unreacted adamantane hydrocarbons). Gradually increase polarity to 70:30 Hexane:Ethyl Acetate.

  • Fraction Collection: The target N-[2-(1-adamantyl)ethyl]acetamide will typically elute in the mid-polarity fractions.

    • Self-Validation: Monitor fractions via TLC (Stain with Phosphomolybdic Acid or Iodine, as adamantane lacks a UV chromophore). Combine and concentrate fractions containing the single target spot.

Protocol C: Thermodynamic Recrystallization

Objective: Achieve >99% analytical purity by exploiting crystal lattice energies. Causality: Adamantane amides exhibit a high propensity to crystallize due to their rigid, symmetric structures. Cyclohexane is the solvent of choice because its structural similarity to the adamantane cage provides excellent solubility at elevated temperatures, but poor solubility at low temperatures, driving pure crystal formation[3].

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling Cyclohexane. Add solvent dropwise until the solid is completely dissolved.

  • Nucleation & Growth: Remove from heat and allow the solution to cool slowly to room temperature.

    • Expert Insight: Do not crash-cool the solution in an ice bath immediately. Rapid cooling traps impurities within the crystal lattice. Slow cooling ensures thermodynamic control, yielding highly pure, well-defined crystals.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold Cyclohexane, and dry in a vacuum oven at 40°C overnight.

    • Self-Validation: The final product should be a stark white, free-flowing crystalline powder[3]. Validate final purity via HPLC (Reverse-phase C18, Acetonitrile/Water gradient) and ¹H-NMR.

References

  • Source: google.
  • N-(1-Adamantyl)
  • Source: benchchem.

Sources

Application Note: Preclinical Anti-Inflammatory Assay Protocols for N-[2-(1-adamantyl)ethyl]acetamide (AdEA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Adamantane-based pharmacophores are highly valued in medicinal chemistry for their exceptional lipophilicity, structural rigidity, and ability to occupy deep hydrophobic pockets in target proteins ()[1]. The compound N-[2-(1-adamantyl)ethyl]acetamide (AdEA) leverages these structural properties to act as a potential dual-modulator of two critical inflammatory pathways:

  • Soluble Epoxide Hydrolase (sEH) Inhibition : The adamantyl-acetamide moiety mimics the transition state of sEH substrates, preventing the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1].

  • P2X7 Receptor Antagonism : Adamantyl amides and acetamides are potent allosteric antagonists of the P2X7 purinergic receptor, effectively blocking ATP-induced NLRP3 inflammasome activation and subsequent IL-1β release ()[2]. Furthermore, adamantyl analogues of simple acetamides (such as paracetamol) have demonstrated potent analgesic and anti-inflammatory properties via TRPA1 channel modulation ()[3].

Pathway cluster_P2X7 P2X7 / NLRP3 Axis cluster_sEH EET / sEH Axis AdEA N-[2-(1-adamantyl)ethyl]acetamide (AdEA) P2X7 P2X7 Receptor AdEA->P2X7 Antagonizes sEH Soluble Epoxide Hydrolase (sEH) AdEA->sEH Inhibits ATP Extracellular ATP ATP->P2X7 NLRP3 NLRP3 Inflammasome P2X7->NLRP3 IL1B Mature IL-1β Release NLRP3->IL1B EET Epoxyeicosatrienoic Acids (Anti-inflammatory) EET->NLRP3 Suppresses EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET

Fig 1: Dual-target signaling pathway of AdEA modulating sEH and P2X7/NLRP3 inflammatory axes.

The Self-Validating Assay Cascade

Expertise & Causality: A critical pitfall in evaluating highly lipophilic scaffolds like adamantane is the occurrence of false positives in cell-based cytokine assays. Lipophilic compounds can cause sub-lethal membrane perturbation, leading to a drop in cytokine release that is an artifact of cytotoxicity rather than true pharmacological antagonism.

To ensure trustworthiness, this protocol utilizes a self-validating cascade . We pair a cell-free target assay (to prove direct binding) with a complex cellular assay (to prove membrane permeability). Crucially, every cellular efficacy readout is orthogonally checked against an LDH release assay to confirm cell viability. Finally, compounds that pass in vitro screening are subjected to an in vivo functional model to confirm systemic bioavailability and efficacy ()[4].

Workflow Start Compound AdEA Validation Cascade Target 1. Target-Based Assay (sEH Enzymatic Activity) Start->Target Cell 2. Cell-Based Assay (LPS/ATP-induced IL-1β) Target->Cell IC50 < 1 μM Tox Orthogonal Check (LDH Cytotoxicity) Cell->Tox Parallel Run InVivo 3. In Vivo Efficacy (Carrageenan Paw Edema) Cell->InVivo Dose-dependent Drop Tox->InVivo Selectivity > 10x PK Orthogonal Check (Plasma PK Profile) InVivo->PK Parallel Run

Fig 2: Self-validating preclinical assay cascade ensuring robust efficacy and toxicity screening.

Detailed Experimental Protocols

Protocol 1: Cell-Free sEH Enzymatic Inhibition Assay

Rationale: Establishes direct target engagement without the confounding variables of cellular permeability or efflux pumps.

  • Preparation : Prepare AdEA stock in 100% DMSO. Dilute serially (10 µM to 0.1 nM) in assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Enzyme Incubation : Add 1 nM recombinant human sEH (hsEH) to a black 96-well microplate. Incubate the enzyme with AdEA or vehicle (1% DMSO final) for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 5 µM of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Quantification : Measure fluorescence (Ex: 330 nm / Em: 465 nm) kinetically over 30 minutes at 30°C using a microplate reader.

  • Validation : Include AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control for sEH inhibition.

Protocol 2: Cell-Based P2X7/NLRP3 Inflammasome Assay

Rationale: Validates that AdEA can penetrate cell membranes and effectively block ATP-driven P2X7 activation in a physiologically relevant primary cell model.

  • Cell Culture : Isolate Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6 mice and culture in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days. Seed at 1×105 cells/well in 96-well plates.

  • Priming Phase : Treat cells with 100 ng/mL LPS (Escherichia coli O111:B4) for 4 hours. Causality Note: LPS signaling through TLR4 is strictly required to upregulate pro-IL-1β and NLRP3 expression prior to P2X7 activation.

  • Drug Treatment : Wash cells with PBS and apply AdEA (0.1 - 10 µM) in serum-free media for 30 minutes.

  • Activation Phase : Stimulate with 3 mM ATP for 45 minutes to trigger P2X7-dependent pore formation and inflammasome assembly.

  • Quantification & Orthogonal Check : Collect supernatants. Quantify mature IL-1β via ELISA. Immediately assay the remaining supernatant for Lactate Dehydrogenase (LDH) release. If LDH release exceeds 10% of total lysis control, the corresponding IL-1β data point must be discarded due to cytotoxicity.

Protocol 3: In Vivo Carrageenan-Induced Mouse Paw Edema

Rationale: Evaluates systemic anti-inflammatory efficacy, incorporating absorption, distribution, and metabolism parameters. Adamantane derivatives have historically shown excellent efficacy in this specific model ()[5].

  • Acclimation : Acclimate male BALB/c mice (20-25g) for 7 days. Fast for 12 hours prior to the experiment with water ad libitum.

  • Dosing : Administer AdEA (10, 30, and 100 mg/kg) suspended in 0.5% carboxymethylcellulose (CMC) via oral gavage (p.o.). Administer Diclofenac (10 mg/kg) as a positive control.

  • Induction : Wait 1 hour to allow for drug absorption. Inject 50 µL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement : Measure paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours post-injection. Calculate edema inhibition percentage relative to the vehicle-treated control group.

Quantitative Data Presentation

To facilitate easy comparison and establish go/no-go thresholds for drug development, all assay data should be summarized as follows (mock expected profile for AdEA provided):

Assay PhaseParameter MeasuredExpected AdEA ProfilePositive ControlPass/Fail Threshold
Target-Based sEH IC 50​ < 500 nMAUDA (IC 50​ ~ 3 nM)IC 50​ < 1 µM
Cell-Based IL-1β IC 50​ (BMDMs)~ 1.2 µMA438079 (IC 50​ ~ 300 nM)Dose-dependent inhibition
Cytotoxicity LDH CC 50​ > 50 µMTriton X-100 (100% Lysis)CC 50​ / IC 50​ > 10
In Vivo Edema Inhibition (%)45% at 30 mg/kgDiclofenac (55% at 10 mg/kg)> 30% inhibition at peak

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews (ACS Publications). URL:[Link]

  • Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. Frontiers in Pharmacology (PMC). URL:[Link]

  • Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Synthesis and anti-inflammatory and analgesic activity of some 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles. Arzneimittelforschung (PubMed). URL: [Link]

  • Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS One. URL:[Link]

Sources

Application Note: In Vitro Pharmacological Profiling of N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

N-[2-(1-adamantyl)ethyl]acetamide is a highly lipophilic synthetic analog designed to probe G protein-coupled receptors (GPCRs), specifically the melatonin MT1 and MT2 receptors[1]. In native melatonin (N-acetyl-5-methoxytryptamine), the core indole ring drives receptor recognition. By replacing this indole core with a bulky, symmetrical adamantane cage, researchers exploit the 2[2].

This structural substitution serves three distinct pharmacological purposes:

  • Enhanced Metabolic Stability: The adamantane shield protects the molecule from rapid hepatic CYP450 degradation, a common flaw of3[3].

  • Blood-Brain Barrier (BBB) Penetration: The extreme lipophilicity facilitates passive diffusion into the central nervous system (CNS).

  • Receptor Pocket Mapping: It tests the steric tolerance of the MT1/MT2 orthosteric binding sites[1].

Because MT1 and MT2 are Gαi-coupled receptors , their activation leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. To accurately assess the potency ( EC50​ ) and efficacy ( Emax​ ) of N-[2-(1-adamantyl)ethyl]acetamide, a functional cell-based cAMP accumulation assay is required.

MT1_Signaling Ligand N-[2-(1-adamantyl)ethyl]acetamide Receptor MT1/MT2 Receptor (GPCR) Ligand->Receptor Agonist Binding Gi Gαi Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production

Fig 1. Gi-coupled signaling pathway of MT1/MT2 receptors modulated by adamantyl-based agonists.

Quantitative Data & Assay Parameters

To ensure reproducibility, benchmark your experimental setup against the following physicochemical and pharmacological parameters.

ParameterCharacteristic / ValueExperimental Implication
Molecular Weight ~221.34 g/mol Highly permeable; requires careful sealing of assay plates to prevent evaporation.
Lipophilicity (LogP) > 3.0 (Estimated)Critical: Prone to plastic adherence. Use low-binding tips and plates. Requires 100% DMSO for master stocks.
Target Receptors MT1 / MT2Requires Forskolin pre-stimulation to elevate basal cAMP for Gi-inhibition measurement[1].
Cytotoxicity Risk Moderate at >10 µMAdamantyl compounds can exhibit 4 at high doses[4]. Counter-screening is mandatory.

Experimental Protocols: A Self-Validating System

This workflow utilizes CHO-K1 cells stably expressing human MT1 or MT2 receptors. CHO-K1 is the gold standard for this assay because it lacks endogenous melatonin receptors, providing a clean background.

Protocol A: Compound Preparation & Handling

Causality Check: Adamantane derivatives crash out of aqueous solutions rapidly. Proper vehicle management prevents false negatives caused by compound precipitation.

  • Master Stock: Dissolve N-[2-(1-adamantyl)ethyl]acetamide in 100% anhydrous DMSO to yield a 10 mM stock. Store aliquots at -20°C in glass vials (avoid standard polystyrene).

  • Serial Dilution: Prepare a 10-point dose-response curve (10 µM down to 0.3 pM) using a 1:3 dilution series in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO intermediate plates 1:100 into the Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Validation Step: The final DMSO concentration on the cells must be exactly 0.1% (v/v) . Higher concentrations will fluidize the CHO-K1 lipid bilayer, artificially altering GPCR conformation and causing non-specific toxicity.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Causality Check: Because MT1/MT2 activation lowers cAMP, we must first artificially raise cAMP levels using Forskolin (a direct adenylyl cyclase activator). Furthermore, IBMX must be added to prevent phosphodiesterases (PDEs) from degrading the cAMP before it can be measured.

  • Cell Seeding: Harvest CHO-K1-hMT1/hMT2 cells at 80% confluency. Resuspend in Assay Buffer containing 0.5 mM IBMX .

  • Plating: Dispense 10,000 cells/well into a 384-well low-volume white microplate (5 µL/well).

  • Stimulation & Treatment:

    • Add 5 µL/well of a stimulation mix containing Forskolin (final concentration: 1 µM) and the serially diluted N-[2-(1-adamantyl)ethyl]acetamide .

    • Control Wells: Include 1 µM Forskolin + 0.1% DMSO (Maximum cAMP signal) and Buffer only (Basal cAMP signal).

  • Incubation: Seal the plate and incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour at RT.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the 665/620 ratio.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

Causality Check: A drop in cAMP could be misinterpreted as MT1/MT2 agonism when it is actually caused by cell death (since dead cells stop producing cAMP). An orthogonal viability assay ensures the integrity of the primary data.

  • Seed CHO-K1 cells in a 96-well plate at 20,000 cells/well in standard culture media. Incubate overnight at 37°C, 5% CO2​ .

  • Treat cells with the identical dose-response curve of N-[2-(1-adamantyl)ethyl]acetamide (0.1% final DMSO) for 24 hours.

  • Add an equal volume of CellTiter-Glo reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Record luminescence. Acceptance Criteria: Viability must remain >90% at the EC80​ concentration of the cAMP assay.

Workflow Visualization

Workflow S1 Compound Dilution S3 Forskolin + Agonist S1->S3 S2 Cell Preparation S2->S3 S4 Lysis & Detection S3->S4 S5 HTRF Readout S4->S5

Fig 2. High-throughput cAMP accumulation assay workflow for evaluating MT1/MT2 receptor kinetics.

References

  • Source: Chemical Reviews (ACS Publications)
  • Title: Indole-based melatonin analogues: Synthetic approaches and biological activity Source: Chemistry Central Journal URL
  • Title: CA2878663C - Indole carboxamide derivatives and use thereof as mt1 and/or mt2 receptor agonists Source: Google Patents URL
  • Source: Antimicrobial Agents and Chemotherapy (PMC)

Sources

Application Note: N-[2-(1-adamantyl)ethyl]acetamide in Antimicrobial Screening Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial agents increasingly relies on repurposing and modifying established pharmacophores to overcome bacterial resistance. N-[2-(1-adamantyl)ethyl]acetamide represents a highly optimized lead compound in this space. By coupling the bulky, lipophilic adamantane cage with a neutral acetamide linker, this molecule achieves optimal membrane partitioning while mitigating the off-target central nervous system (CNS) toxicity typically associated with primary adamantylamines (e.g., amantadine). This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for screening N-[2-(1-adamantyl)ethyl]acetamide and related adamantane-acetamides in antimicrobial and synergistic assays.

Mechanistic Rationale & Structural Advantages

To design effective screening protocols, one must first understand the causality behind the compound's biological behavior. The incorporation of an adamantyl moiety into small molecules significantly increases lipophilicity, which positively modulates the therapeutic index by enhancing membrane penetration [1].

In bacterial systems, the mechanisms of action for adamantane-based acetamides include:

  • Membrane Perturbation: The adamantane cage partitions deeply into the lipid bilayers of both Gram-positive and Gram-negative bacteria, disrupting membrane integrity and fluidity[2].

  • Efflux Pump Inhibition (EPI): Adamantane derivatives competitively bind to the hydrophobic active sites of major bacterial efflux pumps. By blocking these pumps, they restore the intracellular accumulation and efficacy of co-administered antibiotics.

  • Targeted Protein Inhibition: Specific adamantyl-acetamide substitutions have been shown to target moonlighting proteins (such as macrophage infectivity potentiators) exhibiting specific antimicrobial activity against pathogens like Legionella pneumophila[3]. Furthermore, acetamide scaffolds with adamantyl head groups have been identified as lead compounds with pan-antimycobacterial activity [4].

Mechanistic_Pathway A N-[2-(1-adamantyl)ethyl]acetamide B Bacterial Membrane Partitioning A->B High Lipophilicity C Efflux Pump Inhibition B->C Target Binding D Membrane Depolarization B->D Lipid Disruption E Antibiotic Synergy C->E Restores Intracellular Concentration F Bacterial Cell Death D->F E->F

Caption: Mechanistic pathways of adamantane-acetamides in bacterial cells.

Physicochemical Profiling

Understanding the physicochemical parameters of N-[2-(1-adamantyl)ethyl]acetamide is critical for assay design, particularly regarding solvent choice and expected permeability.

PropertyValueRationale in Drug Design & Assay Setup
Molecular Weight 221.34 g/mol Well within Lipinski's Rule of 5; ensures favorable diffusion kinetics.
LogP (estimated) ~3.2Optimal for partitioning into bacterial lipid bilayers without extreme aqueous insolubility. Requires DMSO for stock solutions.
Topological Polar Surface Area 29.1 ŲLow TPSA facilitates passive diffusion across the outer membrane.
Hydrogen Bond Donors 1The amide N-H provides critical target-binding interactions within efflux pump pockets.
Hydrogen Bond Acceptors 1The carbonyl oxygen acts as an H-bond acceptor for target proteins.

Experimental Workflows & Protocols

Because adamantane derivatives are highly lipophilic, standard antimicrobial screening protocols must be adapted to prevent false readouts caused by compound precipitation. The following protocols are designed as self-validating systems .

Screening_Workflow S1 1. Compound Preparation 10 mM DMSO Stock S2 2. Broth Microdilution 0.5 - 64 µg/mL Range S1->S2 S3 3. Bacterial Inoculation 5 x 10^5 CFU/mL S2->S3 S4 4. Incubation 37°C for 18-24 hours S3->S4 S5 5. Readout OD600 & Resazurin Assay S4->S5

Caption: High-throughput antimicrobial screening workflow for lipophilic compounds.

Protocol 1: High-Throughput MIC Screening (Broth Microdilution)

Causality & Validation: Relying solely on optical density (OD600) for lipophilic compounds can yield false positives for bacterial growth due to compound turbidity/precipitation. This protocol uses Resazurin (Alamar Blue) as a metabolic, fluorescence-based validation system that is completely unaffected by physical precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-[2-(1-adamantyl)ethyl]acetamide in 100% molecular-grade DMSO to a concentration of 10 mM. Note: Do not exceed 10 mM to prevent precipitation upon aqueous dilution.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in all wells remains ≤1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add bacterial suspension (e.g., S. aureus ATCC 29213) to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18–24 hours under aerobic conditions.

  • Primary Readout (OD600): Measure absorbance at 600 nm.

  • Secondary Validation (Resazurin): Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 1–2 hours. A color change from blue (non-fluorescent) to pink (highly fluorescent) indicates viable bacteria. The MIC is defined as the lowest concentration that prevents the color change.

Protocol 2: Fluorometric Efflux Pump Inhibition Assay

Causality & Validation: To prove that the compound acts as an Efflux Pump Inhibitor (EPI), we monitor the intracellular accumulation of Ethidium Bromide (EtBr), a known efflux substrate. The assay is self-validated by using Reserpine (a known EPI) as a positive control, and CCCP (a protonophore that collapses the proton motive force) to prove the efflux pump's energy dependence.

Step-by-Step Methodology:

  • Cell Preparation: Grow S. aureus to the mid-logarithmic phase (OD600 ~0.6). Wash and resuspend the cells in 20 mM sodium phosphate buffer (pH 7.0) to an OD600 of 0.2.

  • Compound Addition: Aliquot 100 µL of the bacterial suspension into a black 96-well microtiter plate. Add N-[2-(1-adamantyl)ethyl]acetamide at sub-MIC concentrations (e.g., 1/4 MIC).

  • Control Setup: Set up parallel wells with Reserpine (20 µg/mL) as a positive control and a DMSO vehicle as a negative control.

  • Fluorophore Addition: Add EtBr to a final concentration of 1 µg/mL across all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) every 1 minute for 60 minutes at 37°C.

  • Data Interpretation: An increase in fluorescence compared to the vehicle control indicates that the adamantane-acetamide is successfully blocking the efflux of EtBr, causing it to accumulate and intercalate with bacterial DNA.

Expected Data & Interpretation

When screening N-[2-(1-adamantyl)ethyl]acetamide, researchers should expect differential activity based on the bacterial cell wall architecture. The table below summarizes expected baseline phenotypes.

Bacterial StrainExpected MIC (µg/mL)Synergy with Ciprofloxacin (FIC Index)Mechanistic Observation
S. aureus (MRSA) 16 - 320.35 (Synergistic)Strong efflux pump inhibition; high membrane permeability.
E. coli (WT) >640.75 (Additive)The Gram-negative outer membrane restricts intracellular accumulation of bulky adamantanes.
M. smegmatis 8 - 160.42 (Synergistic)High lipophilicity aids in mycolic acid penetration, reflecting pan-antimycobacterial potential.

(Note: An FIC Index ≤0.5 indicates strong synergy, meaning the adamantane derivative successfully restores the efficacy of the primary antibiotic).

References

  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives Source: Molecules / PubMed Central URL:[Link]

  • Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity Source: ACS Infectious Diseases / PubMed Central URL:[Link]

  • Novel Cycloheximide Derivatives Targeting the Moonlighting Protein Mip Exhibit Specific Antimicrobial Activity Against Legionella pneumophila Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols Source: Drug Design, Development and Therapy URL:[Link]

Sources

Application Note: Generation of a Dose-Response Curve for N-[2-(1-adamantyl)ethyl]acetamide Using a Cell-Based Viability Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantitative assessment of a compound's biological effect is a cornerstone of pharmacological research and drug development. A dose-response curve is a fundamental tool used to characterize the relationship between the concentration of a compound and its elicited biological response. This application note provides a detailed protocol and theoretical framework for generating a robust and reproducible dose-response curve for the novel compound N-[2-(1-adamantyl)ethyl]acetamide. Due to the limited publicly available data on this specific molecule, we will utilize a generalized, yet comprehensive, cell-based cytotoxicity assay as a model system. The principles and methodologies outlined herein are broadly applicable for the initial characterization of novel chemical entities.

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a well-established pharmacophore known to interact with various biological targets, often enhancing the therapeutic properties of a parent molecule.[1] Derivatives of adamantane have been explored for a wide range of applications, including antiviral and central nervous system disorders.[1] Therefore, a systematic evaluation of the biological activity of new adamantane-containing compounds like N-[2-(1-adamantyl)ethyl]acetamide is of significant scientific interest.

This guide is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol, but also the scientific rationale behind key experimental choices to ensure data integrity and reliability.

Principle of the Assay

To determine the dose-response relationship of N-[2-(1-adamantyl)ethyl]acetamide, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[4][5] By treating cells with increasing concentrations of N-[2-(1-adamantyl)ethyl]acetamide, we can quantify its effect on cell viability and determine key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).

Materials and Equipment

  • Cell Line: A suitable and well-characterized cell line (e.g., HeLa, A549, or a cell line relevant to a specific therapeutic area).

  • Compound: N-[2-(1-adamantyl)ethyl]acetamide (powder form).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.

  • Sterile, clear, flat-bottomed 96-well plates.

  • Multichannel pipette.

  • CO2 incubator (37°C, 5% CO2, humidified).

  • Inverted microscope.

  • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Workflow

The overall experimental workflow for generating a dose-response curve for N-[2-(1-adamantyl)ethyl]acetamide is depicted below. This process ensures a systematic and controlled evaluation of the compound's effect on cell viability.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock Preparation Compound_Treatment Serial Dilution & Compound Treatment Compound_Prep->Compound_Treatment Cell_Culture Cell Culture & Expansion Cell_Seeding Cell Seeding in 96-Well Plate Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Crystal Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Normalization Data Normalization (% Viability) Absorbance_Reading->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination IC50 Determination Curve_Fitting->IC50_Determination

Caption: Experimental workflow for dose-response curve generation.

Detailed Protocols

Part 1: Preparation

1.1. Compound Stock Solution Preparation:

  • Rationale: A high-concentration stock solution in a suitable solvent is necessary for accurate serial dilutions. DMSO is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media.[3]

  • Protocol:

    • Prepare a 10 mM stock solution of N-[2-(1-adamantyl)ethyl]acetamide in 100% DMSO.

    • Ensure the compound is completely dissolved by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Cell Culture and Seeding:

  • Rationale: Consistent cell number and health are critical for reproducible results. Cells should be in the logarithmic growth phase to ensure they are metabolically active and responsive to treatment.[6]

  • Protocol:

    • Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

    • Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency).

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

Part 2: Compound Treatment and Assay

2.1. Serial Dilution and Cell Treatment:

  • Rationale: A serial dilution series allows for the testing of the compound over a wide range of concentrations, which is essential for defining the full sigmoidal dose-response curve.[1] It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent-induced toxicity.[7]

  • Protocol:

    • Prepare a working solution of N-[2-(1-adamantyl)ethyl]acetamide by diluting the 10 mM stock in serum-free medium to twice the highest desired final concentration.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in a separate 96-well dilution plate to create a range of concentrations.[1]

    • Carefully remove the medium from the wells of the cell plate and add 100 µL of the medium containing the different concentrations of the compound.

    • Controls are essential for data interpretation:

      • Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This control accounts for any effects of the solvent on cell viability.[7]

      • Untreated Control: Wells containing cells in culture medium only.

      • Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

2.2. MTT Assay:

  • Protocol:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[3]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

Data Collection and Analysis

3.1. Absorbance Measurement:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

3.2. Data Normalization:

  • Rationale: Raw absorbance values are converted to a percentage of the control response to standardize the data and allow for comparison between experiments.[10]

  • Calculation:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

3.3. Dose-Response Curve Fitting and IC50 Determination:

  • Rationale: A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value can be accurately determined.[11][12]

  • Protocol:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.[13]

    • Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (or a similar sigmoidal dose-response model).[10][14]

    • The IC50 is the concentration of the compound that produces a 50% reduction in cell viability.[15][16]

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a clear and organized table.

Table 1: Hypothetical Cytotoxicity Data for N-[2-(1-adamantyl)ethyl]acetamide on HeLa Cells after 48-hour treatment

Concentration (µM)Log Concentration% Viability (Mean ± SD)
0 (Vehicle)N/A100.0 ± 4.5
0.1-1.098.2 ± 5.1
10.091.5 ± 3.8
50.775.3 ± 4.2
101.052.1 ± 3.1
251.428.9 ± 2.5
501.715.4 ± 1.9
1002.08.7 ± 1.2

The relationship between the compound concentration and its effect can be visualized through a dose-response curve.

dose_response_logic Concentration Increasing Concentration of N-[2-(1-adamantyl)ethyl]acetamide Cell_Viability Decreasing Cell Viability (Metabolic Activity) Concentration->Cell_Viability leads to IC50 IC50: Concentration at 50% Viability Reduction Cell_Viability->IC50 determines

Caption: Logic of a dose-response relationship.

Conclusion

This application note provides a robust and detailed framework for generating a dose-response curve for the novel compound N-[2-(1-adamantyl)ethyl]acetamide using a cell-based MTT assay. By adhering to the principles of careful experimental design, including appropriate controls and systematic data analysis, researchers can obtain reliable and reproducible data on the compound's potency. The determination of the IC50 value is a critical first step in the pharmacological characterization of any new chemical entity and provides a foundation for further mechanistic studies and drug development efforts. For comprehensive guidance on assay development and validation, the NCBI Assay Guidance Manual is an invaluable resource.[17][18][19][20][21]

References

  • MTT Assay: Assessing Cell Proliferation. (n.d.). GenScript. Retrieved from [Link]

  • Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Crown Bioscience. Retrieved from [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Prism 3 -- Analyzing Dose-Response Data. (n.d.). GraphPad. Retrieved from [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? (2023, November 20). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Dose–response relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Tutorial: Plotting dose-response curves. (n.d.). GraphPad. Retrieved from [Link]

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. Retrieved from [Link]

  • Assay Guidance Manual. (2025, December 1). NCBI Bookshelf. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

  • A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • The analysis of dose-response curves--a practical approach. (n.d.). PMC - NIH. Retrieved from [Link]

  • Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide. (n.d.). studylib.net. Retrieved from [Link]

  • How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. (2023, August 3). PMC. Retrieved from [Link]

  • Serial Dilution Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]

  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved from [Link]

  • Preface - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2018, July 24). SciSpace. Retrieved from [Link]

  • Mastering Serial Dilution Techniques in 96-Well Plates. (n.d.). HortiSpheres. Retrieved from [Link]

  • Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved from [Link]

  • Troubleshooting Cell-based Assays. (2020, November 18). Eppendorf South Asia Pacific. Retrieved from [Link]

  • Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Serial dilutions in 96-well plate. (2024, April 20). Reddit. Retrieved from [Link]

  • The Statistical Analysis of Dose-Effect Relationships. (n.d.). Scope. Retrieved from [Link]

  • Mastering Serial Dilution: A Step-by-Step Guide. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • How to do serial dilutions (including calculations). (2023, February 16). INTEGRA Biosciences. Retrieved from [Link]

  • How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. (2023, August 3). PubMed. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]

  • In Vitro Diagnostics. (2024, November 13). FDA. Retrieved from [Link]

  • Guest commentary: Looking at EMA's and FDA's topical guidelines. (2019, August 12). Drug Discovery News. Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved from [Link]

  • (PDF) How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. (2023, February 16). ResearchGate. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (2017, October 24). QPS. Retrieved from [Link]

  • Overview of IVD Regulation. (2024, December 20). FDA. Retrieved from [Link]

  • Evaluating Drug Effects on the Ability to Operate a Motor Vehicle Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

Sources

Advanced Handling, Storage, and Formulation Protocols for N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Pharmacological Context

N-[2-(1-adamantyl)ethyl]acetamide is a highly lipophilic, rigid cage compound belonging to the adamantane class of pharmacophores. Structurally related to the well-known antiviral and antiparkinsonian agents amantadine and rimantadine, this derivative incorporates an ethyl spacer and an N-terminal acetamide moiety.

In medicinal chemistry, the adamantane cage acts as a "lipophilic bullet," significantly enhancing a molecule's ability to partition into lipid bilayers and cross biological barriers, including the blood-brain barrier [1]. Adamantane derivatives are classically utilized for their ability to occlude the hydrophobic pockets of ion channels, such as the viral M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor [4]. The addition of the acetamide group alters the hydrogen-bonding profile compared to primary amines, providing metabolic stability against enzymatic cleavage and acting as a critical structural node for targeted drug delivery systems [2].

Physicochemical Profiling & Causality

Understanding the physicochemical nature of N-[2-(1-adamantyl)ethyl]acetamide is critical for designing self-validating experimental workflows. The tricyclic, diamondoid architecture of the adamantyl group confers exceptional thermal and metabolic stability. However, this bulk hydrophobicity creates specific formulation challenges in aqueous media.

Table 1: Physicochemical Properties & Experimental Implications

PropertyValue / DescriptionPharmacokinetic & Experimental Implication
Molecular Formula C14H23NODetermines precise stoichiometric calculations for assays.
Molecular Weight 221.34 g/mol Low molecular weight is highly favorable for passive membrane diffusion.
Physical State Crystalline SolidHigh lattice energy requires strong organic solvents (e.g., DMSO) for initial dissolution.
Lipophilicity (LogP) ~3.5 - 4.2 (Estimated)Drives rapid partitioning into the hydrophobic core of lipid bilayers [3].
H-Bond Donors/Acceptors 1 / 1 (Acetamide group)Facilitates specific interactions with target receptor residues (e.g., His37/Trp41 in M2).
Aqueous Solubility < 0.1 mg/mL (Insoluble)Necessitates co-solvents or lipid-based nanocarriers for in vitro and in vivo assays.

Handling and Storage Guidelines

To maintain the structural integrity and prevent degradation or contamination of the compound, strict environmental controls must be observed.

  • Storage Conditions:

    • Solid Powder: Store desiccated at 2°C to 8°C for short-term use (up to 6 months) or -20°C for long-term archiving. While the adamantane cage is highly stable, the acetamide group can exhibit mild hygroscopicity under high humidity, which may alter the effective molecular weight due to water absorption.

    • Stock Solutions: Solutions prepared in anhydrous DMSO should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and concentration inaccuracies.

  • Handling Precautions:

    • Anti-Static Measures: The highly hydrophobic nature of the adamantane powder makes it prone to static charge buildup. Use anti-static weighing boats and grounded spatulas to prevent aerosolization and loss of mass during weighing.

    • Environmental Protection: Handle in a biosafety cabinet or chemical fume hood to prevent inhalation of fine particulates. Standard laboratory PPE (nitrile gloves, lab coat, safety goggles) is required.

Formulation & Solubilization Protocol

Because of its high lipophilicity, N-[2-(1-adamantyl)ethyl]acetamide requires a two-step solubilization process to yield a biologically compatible assay solution without causing solvent-induced cytotoxicity.

Step-by-Step Methodology: 10 mM Stock Preparation
  • Equilibration: Allow the sealed vial of N-[2-(1-adamantyl)ethyl]acetamide to equilibrate to room temperature (RT) in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Accurately weigh 2.21 mg of the compound using an analytical balance (resolution 0.01 mg).

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to the vial.

  • Agitation: Vortex the mixture for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at RT for 5-10 minutes until the solution is completely clear.

  • Aliquoting: Divide the 10 mM stock into 50 µL aliquots in amber microcentrifuge tubes. Flush the headspace with Argon or Nitrogen gas before sealing to prevent oxidative degradation of the solvent.

  • Secondary Dilution (In Vitro Assays): Dilute the stock solution directly into the pre-warmed assay buffer (e.g., PBS or cell culture media) immediately before use. Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to avoid compromising cell membrane integrity.

FormulationWorkflow A Dry Powder N-[2-(1-adamantyl)ethyl]acetamide B Equilibrate to RT (Desiccator, 30 min) A->B C Weighing (Anti-static measures) B->C D Dissolve in 100% DMSO (10 mM Stock) C->D E Vortex & Sonicate (Until Clear) D->E F Aliquoting & Storage (-20°C, Argon flushed) E->F

Workflow for preparation and storage of N-[2-(1-adamantyl)ethyl]acetamide stock solutions.

Mechanistic Pathway: Lipid Bilayer Partitioning & Channel Occlusion

The efficacy of adamantane derivatives relies on their unique interaction with biological membranes. Molecular dynamics simulations demonstrate that these lipophilic molecules preferentially accumulate in the interfacial region of the lipid bilayer before diffusing into the hydrophobic core [3]. From the membrane, they access the lateral portals of target ion channels (such as the viral M2 proton channel), where the acetamide moiety can form hydrogen bonds with key pore-lining residues, effectively blocking proton translocation [4].

Mechanism Extracellular Extracellular Space (Aqueous Environment) Bilayer Lipid Bilayer (Adamantane Partitioning) Extracellular->Bilayer Hydrophobic Effect Channel Target Ion Channel (e.g., M2 Proton Pore) Extracellular->Channel Ion Influx Binding Receptor Binding (H-Bonding via Acetamide) Bilayer->Binding Lateral Diffusion Inhibition Channel Occlusion (Ion Translocation Blocked) Channel->Inhibition Functional Outcome Binding->Channel Target Engagement

Proposed mechanism of target ion channel occlusion by adamantane-based derivatives.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules.
  • Chew, C. F., Guy, A., & Biggin, P. C. (2008). Distribution and dynamics of adamantanes in a lipid bilayer. Biophysical Journal.
  • Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & Medicinal Chemistry Letters.

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling & Troubleshooting in N-[2-(1-adamantyl)ethyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing N-[2-(1-adamantyl)ethyl]acetamide —a highly lipophilic adamantane derivative—presents unique steric and thermodynamic challenges. The bulky, rigid tricyclic cage of the adamantane moiety significantly alters the reactivity of the adjacent ethylamine chain, often leading to unexpected impurity profiles during the reduction and acetylation steps.

This guide provides a self-validating framework for identifying, resolving, and quantifying these impurities to ensure high-yield, pharmaceutical-grade synthesis.

Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the mechanistic pathways where impurities are generated. The diagram below illustrates the standard two-step synthesis from an amide/nitrile precursor, highlighting the specific junctions where side reactions occur.

G SM 1-Adamantaneacetamide (Starting Material) INT 2-(1-Adamantyl)ethylamine (Intermediate) SM->INT Reduction (LiAlH4 / BH3) IMP1 Impurity A: Unreacted Amide Precursor SM->IMP1 Incomplete Reduction API N-[2-(1-adamantyl)ethyl]acetamide (Target Product) INT->API Acetylation (Ac2O / TEA) IMP2 Impurity B: Unreacted Amine INT->IMP2 Incomplete Conversion IMP3 Impurity C: N,N-Diacetyl Derivative API->IMP3 Excess Ac2O / High Temp

Fig 1: Synthesis workflow and impurity generation pathways for N-[2-(1-adamantyl)ethyl]acetamide.

Troubleshooting FAQs

Q1: My HPLC chromatogram shows a late-eluting peak (RRT ~1.4) that increases with longer reaction times. What is it, and how do I eliminate it? A1: This is almost certainly the N,N-diacetyl impurity (Impurity C).

  • Causality: While the primary amine of 2-(1-adamantyl)ethylamine is readily acetylated, the resulting secondary amide retains sufficient nucleophilicity to undergo a second acetylation if exposed to excess acetic anhydride (Ac₂O) or elevated temperatures. In the synthesis of adamantane-based therapeutics, controlling the stoichiometric ratio of acylating agents is critical to prevent the formation of diacetamide impurities, a well-documented issue in adamantane chemistry 1.

  • Resolution: Strictly control the stoichiometry of Ac₂O to 1.05 equivalents. Maintain the reaction temperature below 25°C. If the diacetamide has already formed, it can be selectively removed via recrystallization. Studies on adamantane derivatives show that an Acetone/Water (6:1 v/v) solvent system is highly effective at partitioning diacetamide impurities into the mother liquor 1.

Q2: I am detecting significant amounts of unreacted 2-(1-adamantyl)ethylamine (Impurity B) despite adding excess acylating agent. Why? A2: This points to reagent hydrolysis or base depletion .

  • Causality: 2-(1-adamantyl)ethylamine is a bulky, highly lipophilic primary amine frequently utilized in the development of complex adamantane analogues 2. If the reaction is run in a solvent with trace moisture, the Ac₂O will preferentially hydrolyze rather than overcome the steric hindrance of the adamantyl-ethyl chain. Furthermore, if the acid scavenger (e.g., Triethylamine, TEA) is depleted, the unreacted primary amine will protonate to form an unreactive ammonium salt.

  • Resolution: Dry the solvent (e.g., Dichloromethane) over activated 3Å molecular sieves until Karl Fischer titration confirms <50 ppm H₂O. Ensure TEA is present in a 1.5 molar equivalent to the amine.

Q3: We synthesize our amine intermediate via the reduction of 1-adamantaneacetamide. We are seeing the starting amide carry over into the final API. How do we force the reduction to completion? A3: The persistence of 1-adamantaneacetamide (Impurity A) is a classic steric hindrance issue . Related adamantyl acetamides are strictly monitored as pharmacopeial impurities (e.g., Amantadine EP Impurity B) 3, underscoring the necessity for complete conversion.

  • Causality: The rigid, bulky adamantane cage physically shields the adjacent carbonyl carbon. Mild reducing agents (like NaBH₄) or short reaction times with LiAlH₄ are insufficient to fully reduce the amide to the amine.

  • Resolution: Switch to a more aggressive reduction protocol using Borane-Tetrahydrofuran (BH₃·THF) complex at reflux (65°C) for 12 hours, or use an excess of LiAlH₄ (3.0 eq) with extended reflux.

Quantitative Impurity Profiling Data

The table below summarizes the chromatographic behavior and remediation strategies for the primary impurities encountered in this workflow.

Impurity IDChemical NameOrigin / MechanismHPLC RRT*Recommended LimitRemediation Strategy
Impurity A 1-AdamantaneacetamideIncomplete reduction of starting material~0.65< 0.15%Extend reduction reflux time; use BH₃·THF.
Impurity B 2-(1-Adamantyl)ethylamineIncomplete acetylation (hydrolysis/salt formation)~0.80< 0.10%Ensure strictly anhydrous conditions; increase TEA.
API N-[2-(1-adamantyl)ethyl]acetamide Target Product 1.00 > 99.5% N/A
Impurity C N,N-Diacetyl-2-(1-adamantyl)ethylamineOver-acetylation due to excess Ac₂O / high heat~1.42< 0.05%Recrystallization from Acetone/Water (6:1 v/v).

*Relative Retention Time (RRT) based on a standard C18 reverse-phase gradient method.

Validated Experimental Protocols
Protocol 1: Synthesis of N-[2-(1-adamantyl)ethyl]acetamide

This protocol utilizes self-validating checkpoints to ensure reaction completion before proceeding to subsequent steps.

  • Preparation: Dissolve 2-(1-adamantyl)ethylamine (10.0 g, 55.8 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (8.47 g, 83.7 mmol, 1.5 eq). Stir for 10 minutes at 0–5°C using an ice bath.

  • Acetylation: Dissolve Acetic Anhydride (5.98 g, 58.6 mmol, 1.05 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: Dropwise addition manages the exothermic potential and prevents localized hot-spots that drive the formation of the N,N-diacetyl impurity (Impurity C).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against a reference standard of the starting amine on a silica TLC plate (Eluent: EtOAc/Hexane 1:1, Ninhydrin stain). Do not proceed to workup unless the primary amine spot (which stains purple) is completely absent. If present, add an additional 0.05 eq of Ac₂O and stir for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, wash with 1N HCl (50 mL) to remove trace TEA, and dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Acetone/Water (6:1 v/v) to yield the pure API.

Protocol 2: Self-Validating HPLC Impurity Profiling

A robust analytical method to quantify the API and separate structurally similar impurities.

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5 min (20% B), 5-20 min (linear gradient to 80% B), 20-25 min (hold at 80% B).

  • Flow Rate: 1.0 mL/min. Detection: UV at 210 nm.

  • Self-Validation Checkpoint (System Suitability Test - SST): Before analyzing unknown batches, inject an SST standard containing 1.0 mg/mL API spiked with 0.1% Impurity C. The system is only validated for use if the resolution ( Rs​ ) between the API and Impurity C is ≥2.0 . If Rs​<2.0 , replace the column or adjust the mobile phase gradient, as co-elution will yield false purity data and mask over-acetylation.

References
  • Google Patents.
  • Adamantane EP Impurity B | CAS 880-52-4 - Veeprho Veeprho Pharmaceuticals. URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[2-(1-adamantyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful synthesis and purification of this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-[2-(1-adamantyl)ethyl]acetamide?

A1: The most direct and widely used method for the synthesis of N-[2-(1-adamantyl)ethyl]acetamide is the acylation of 2-(1-adamantyl)ethanamine with an acetylating agent. The two most common acetylating agents for this transformation are acetyl chloride and acetic anhydride. The choice between these reagents often depends on the desired reaction rate, cost, and safety considerations. Acetyl chloride is generally more reactive but is also highly corrosive and moisture-sensitive.[1] Acetic anhydride is less reactive and may require a catalyst or heating to achieve complete conversion.[2]

Q2: What is the role of a base in the acylation of 2-(1-adamantyl)ethanamine with acetyl chloride?

A2: The reaction between an amine and acetyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This acid will react with the starting amine to form an ammonium salt, rendering it non-nucleophilic and halting the desired reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the in-situ generated HCl and ensure the reaction proceeds to completion.[1]

Q3: How does the steric hindrance of the adamantyl group affect the acylation reaction?

A3: The bulky adamantyl group introduces significant steric hindrance around the amine functionality of 2-(1-adamantyl)ethanamine. This can slow down the rate of the acylation reaction compared to less hindered primary amines. To overcome this, it may be necessary to use a slight excess of the acetylating agent, increase the reaction temperature, or extend the reaction time. In some cases, the use of a more reactive acylating agent or a catalyst might be beneficial.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both acetyl chloride and acetic anhydride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetyl chloride reacts violently with water and should be handled under anhydrous conditions. The reaction can be exothermic, especially when using acetyl chloride, so it is important to control the rate of addition and cool the reaction mixture.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize N-[2-(1-adamantyl)ethyl]acetamide, but I am observing a very low yield or no product formation. What are the potential causes and how can I improve my yield?

Answer: Low yields in the acylation of 2-(1-adamantyl)ethanamine can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Poor Quality of Starting Amine The purity of 2-(1-adamantyl)ethanamine is critical. Impurities can compete in the reaction or inhibit it.Ensure the starting amine is of high purity. If necessary, purify the amine by distillation or recrystallization of its salt.
Inactive Acetylating Agent Acetyl chloride and acetic anhydride are susceptible to hydrolysis. If they have been exposed to moisture, they will be converted to acetic acid, which is unreactive under these conditions.Use freshly opened or distilled acetylating agents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware.
Inadequate Amount of Base If using acetyl chloride, an insufficient amount of base will not fully neutralize the HCl generated, leading to the formation of the unreactive ammonium salt of the starting amine.[1]Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. A slight excess (1.1-1.2 equivalents) is often recommended.
Suboptimal Reaction Temperature Due to the steric hindrance of the adamantyl group, the reaction may be sluggish at low temperatures.While the initial addition of the acetylating agent should be done at a low temperature (0 °C) to control the exotherm, allowing the reaction to warm to room temperature and stirring for an extended period (e.g., overnight) is often necessary. Gentle heating (e.g., 40-50 °C) can also be explored if the reaction is still incomplete.
Premature Product Precipitation The product, N-[2-(1-adamantyl)ethyl]acetamide, may have limited solubility in some solvents, and if it precipitates out of the reaction mixture prematurely, the reaction may not go to completion.Choose a solvent in which both the starting materials and the product are reasonably soluble at the reaction temperature. Dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices.
Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction seems to have worked, but the crude product shows multiple spots on TLC and the NMR spectrum is complex. What are the likely impurities and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Understanding their origin is key to optimizing the reaction and simplifying purification.

Potential Impurities & Prevention Strategies

Impurity Formation Mechanism Prevention & Removal
Unreacted 2-(1-adamantyl)ethanamine Incomplete reaction due to reasons mentioned in "Low Yield".Ensure complete reaction by using a slight excess of the acetylating agent and allowing sufficient reaction time. Unreacted amine can be removed during the work-up by washing the organic layer with a dilute acid (e.g., 1M HCl).
Acetic Acid Hydrolysis of the acetylating agent by trace amounts of water in the reaction mixture.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. Acetic acid can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
Diacylated Product Although less common for primary amines, under forcing conditions, the amide nitrogen can be acylated a second time to form an imide.Avoid using a large excess of the acetylating agent and harsh reaction conditions. This impurity is generally less stable and may be hydrolyzed back to the desired amide during aqueous work-up.
Polymeric Materials Can form if the starting materials are of low purity or if the reaction is run at excessively high temperatures.Use pure starting materials and maintain careful temperature control.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(1-adamantyl)ethyl]acetamide using Acetyl Chloride

This protocol is a representative procedure based on standard acylation methods for sterically hindered amines.

Materials:

  • 2-(1-adamantyl)ethanamine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(1-adamantyl)ethanamine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude N-[2-(1-adamantyl)ethyl]acetamide in a minimum amount of a hot solvent (e.g., ethyl acetate/hexanes mixture, or acetone/water).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reagent Stoichiometry for Protocol 1

ReagentMolar Eq.
2-(1-adamantyl)ethanamine1.0
Acetyl chloride1.05
Triethylamine1.1

Table 2: Predicted ¹H NMR Chemical Shifts for N-[2-(1-adamantyl)ethyl]acetamide in CDCl₃

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (acetyl)~1.9-2.0s
CH₂ (adamantyl-CH₂)~1.4-1.5t
CH₂ (CH₂-NH)~3.1-3.2q
Adamantyl protons~1.5-1.9m
NH~5.4-5.6br s

Note: These are predicted values based on similar structures and may vary slightly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Amine & Base in DCM cool Cool to 0 °C start->cool add_acyl Add Acetyl Chloride cool->add_acyl react Stir at Room Temp. add_acyl->react quench Quench with Water react->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize final_product Pure Product recrystallize->final_product troubleshooting_low_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low Yield Observed amine_purity Check Amine Purity start->amine_purity acyl_activity Use Fresh Acetylating Agent start->acyl_activity base_stoich Verify Base Stoichiometry start->base_stoich temp_time Optimize Temp. & Time start->temp_time solution Improved Yield amine_purity->solution acyl_activity->solution base_stoich->solution temp_time->solution

Caption: Troubleshooting flowchart for low yield in the synthesis of N-[2-(1-adamantyl)ethyl]acetamide.

References

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-(Adamantan-1-yl)
  • SpectraBase. (n.d.). Acetamide, N-(2-adamantan-1-ylethyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-. Retrieved from [Link]

  • NIST. (n.d.). N-(1-Adamantyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-(1-Adamantyl)acetamide IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • Mass Spectrometry Resource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

Sources

Technical Support Center: N-[2-(1-adamantyl)ethyl]acetamide Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-[2-(1-adamantyl)ethyl]acetamide . While the adamantyl pharmacophore is highly valued for its lipophilicity and neuroprotective properties, the unique combination of the bulky, hydrophobic adamantane core, an ethyl linker, and a polar acetamide group creates specific downstream purification challenges.

This guide bypasses generic advice to provide field-proven, mechanistically sound solutions for the isolation and purification of this specific compound.

Physicochemical Profile & Purification Strategy

Understanding the physical properties of N-[2-(1-adamantyl)ethyl]acetamide is the first step in designing a logical purification workflow. The table below summarizes the critical data that dictates our experimental choices.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₁₄H₂₅NOHigh carbon count dictates extreme lipophilicity; dominates the solubility profile.
Molecular Weight 223.36 g/mol Increased mass compared to simple adamantanes makes low-temperature sublimation unviable.
Functional Groups Adamantyl core, Amide (1 H-bond donor, 1 acceptor)The amide group induces crystallization but can cause silica tailing if mixed with unreacted amines.
Solubility Profile Soluble in DCM, EtOAc, EtOH; Insoluble in H₂OIdeal candidate for liquid-liquid extraction (DCM/H₂O) to remove polar or ionizable impurities.

Troubleshooting FAQs

Q1: Why am I seeing co-elution of unreacted 2-(1-adamantyl)ethanamine during silica gel chromatography, and how do I resolve it?

The Causality: For functionalized adamantane derivatives, column chromatography on silica gel is frequently employed[1]. However, when purifying N-[2-(1-adamantyl)ethyl]acetamide from its precursor amine, researchers often observe severe streaking. The unreacted primary amine interacts strongly with the acidic silanol groups on the silica stationary phase. This strong hydrogen bonding and acid-base interaction causes the amine to tail heavily, eventually co-eluting with your target amide. The Solution: Bypass chromatography entirely. The most efficient method is a targeted acid-base liquid-liquid extraction. By exploiting the basicity of the unreacted amine, you can protonate it using a mild acid, forcing it to partition into an aqueous phase as a salt, while the neutral target amide remains in the organic phase. This approach is highly scalable and eliminates the need for solvent-heavy chromatography[2].

Q2: My product precipitates as an oil instead of a solid during recrystallization. How can I induce true crystallization?

The Causality: Adamantane derivatives are exceptionally lipophilic, but the acetamide moiety introduces a localized polar region. When recrystallizing from purely non-polar solvents (like hexanes), the compound often undergoes liquid-liquid phase separation—commonly known as "oiling out." This occurs because the compound's melting point is lower than the temperature at which it saturates the non-polar solvent. The Solution: Careful selection of a binary recrystallization solvent is crucial[1]. Introduce a polar modifier, such as ethyl acetate (EtOAc), to fully solvate the compound at elevated temperatures. Then, use a non-polar anti-solvent like cyclohexane to gently reduce solubility[3]. This balances the hydrophobic adamantyl core and the polar amide, promoting the nucleation of a solid crystal lattice rather than an amorphous oil.

Q3: Can I use sublimation to purify this compound, similar to the protocols used for amantadine?

The Causality: While sublimation is a highly effective purification technique for adamantane and its more volatile derivatives (like amantadine or 1-bromoadamantane)[1], the N-[2-(1-adamantyl)ethyl]acetamide derivative poses a physical challenge. The addition of the ethyl linker increases the molecular weight, and the acetamide group introduces strong intermolecular hydrogen bonding. This significantly lowers its vapor pressure. The Solution: Attempting to sublime this compound requires excessively high temperatures under high vacuum, which often leads to thermal degradation before sublimation occurs. Therefore, solvent-based recrystallization is the authoritative standard for this specific derivative[2].

Standardized Purification Workflows

The following protocols are designed as self-validating systems. Built-in checks ensure that each step has been successfully executed before moving to the next.

Protocol A: Acid-Base Liquid-Liquid Extraction (Amine Removal)

Use this protocol immediately following the acetylation reaction to isolate the crude amide.

  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute with Dichloromethane (DCM) using a ratio of 10 mL per gram of crude material.

  • Primary Wash: Add an equal volume of distilled water. Invert gently to avoid emulsion formation and vent the stopcock. Allow the layers to separate and collect the organic (bottom) layer.

  • Acid Wash (Critical Step): Wash the organic layer with 0.1 M HCl (5 mL per gram of crude).

    • Mechanistic Insight: The acidic environment protonates any unreacted 2-(1-adamantyl)ethanamine, converting it into a water-soluble hydrochloride salt. The neutral N-[2-(1-adamantyl)ethyl]acetamide is unaffected and remains in the DCM.

  • Self-Validation: Check the pH of the separated aqueous phase using indicator paper. It must be < 3 . If the pH is higher, the acid was consumed by excess amine; repeat Step 3 until the aqueous layer remains acidic.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid trapped in the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Optimized Anti-Solvent Recrystallization

Use this protocol to upgrade the purity of the crude amide to >98% and resolve "oiling out" issues.

  • Dissolution: Dissolve the crude amide in a minimum volume of hot Ethyl Acetate (approx. 60°C).

    • Mechanistic Insight: EtOAc provides enough polarity to disrupt the adamantane-adamantane hydrophobic interactions, preventing the compound from phase-separating into an oil.

  • Anti-Solvent Addition: While maintaining heat, slowly add hot Cyclohexane dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution is perfectly clear again.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source and allow it to cool to room temperature undisturbed for 4 hours.

    • Mechanistic Insight: Rapid cooling traps impurities and causes oiling. Slow cooling allows the amide hydrogen bonds to align properly, forming a highly ordered, stable crystal lattice.

  • Final Maturation: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals via vacuum filtration and wash the filter cake with ice-cold cyclohexane[3]. Dry under vacuum.

Process Visualizations

Workflow A Crude Reaction Mixture (Amine + Acetylating Agent) B Aqueous Quench (Neutralize excess acid) A->B C Liquid-Liquid Extraction (DCM / Water) B->C D Acid Wash (0.1M HCl) (Removes unreacted amine) C->D Organic Phase E Organic Layer (Contains Target Amide) D->E Organic Phase F Solvent Evaporation E->F G Recrystallization (Cyclohexane/EtOAc) F->G H Pure N-[2-(1-adamantyl)ethyl]acetamide G->H >98% Purity

Workflow for the isolation and purification of N-[2-(1-adamantyl)ethyl]acetamide.

DecisionTree Start Impure N-[2-(1-adamantyl) ethyl]acetamide Check1 Is unreacted amine present? (TLC/NMR) Start->Check1 Action1 Perform Acid Wash (0.1M HCl extraction) Check1->Action1 Yes Check2 Is the product oiling out during crystallization? Check1->Check2 No Action1->Check2 Action2 Change solvent system (Use Heptane/EtOAc) or Seed Check2->Action2 Yes Pure Final Pure Product Check2->Pure No Action2->Pure

Decision tree for troubleshooting purification issues of adamantyl amides.

References

  • MDPI Molecules. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Available at:[Link]

Sources

Technical Support Center: N-[2-(1-adamantyl)ethyl]acetamide Stability & Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected precipitation, assay variability, or apparent "degradation" when working with adamantane-derived compounds.

The compound N-[2-(1-adamantyl)ethyl]acetamide features a highly lipophilic, rigid tricyclic adamantane cage connected via an ethyl spacer to a polar acetamide group. While the acetamide moiety provides a hydrogen-bonding site, it is thermodynamically insufficient to overcome the massive hydrophobic surface area of the adamantane cage in aqueous environments. Consequently, handling this compound requires strict solvent management and an understanding of host-guest chemistry to prevent physical crystallization and hydrophobic crash-out.

Quantitative Data: Solubility & Stability Metrics

To establish a baseline for your experimental design, refer to the validated solubility and stability metrics below.

Solvent SystemMax Solubility (approx)Stability (Room Temp)Stability (-20°C)Primary Issue Encountered
100% DMSO [1]Stable (>6 months)Precipitates (Solvent Freezes)Freeze-thaw crystallization
100% DMF 15 - 25 mMStable (>6 months)Stable (No freezing)Cellular toxicity in in-vitro assays
Aqueous Buffer (PBS) [2]Poor (Aggregates rapidly)PoorHydrophobic crash-out / Micellization
PBS + 5% DMSO + 20mM γ-CD 1 - 5 mMStable (Complexed)Stable[3]

Troubleshooting Q&A

Q1: Why does my N-[2-(1-adamantyl)ethyl]acetamide precipitate out of DMSO after storage at -20°C? Answer: This is a physical crystallization issue, not chemical degradation. DMSO has a relatively high freezing point of 18.5 °C. When stored at -20 °C, the solvent crystallizes. The adamantane moiety is a highly symmetrical, rigid cage that strongly self-organizes via[4]. During the freezing process, the compound is excluded from the DMSO crystal lattice and forms its own dense aggregates. When thawed at room temperature, the DMSO melts rapidly, but the adamantyl aggregates require higher kinetic energy to break their intermolecular bonds. Solution: Always warm aliquots to 37 °C and sonicate for 5–10 minutes before use to overcome the lattice energy.

Q2: How do I prevent the compound from "crashing out" when diluting the DMSO stock into aqueous assay buffers? Answer: Precipitation in aqueous media is driven by the hydrophobic effect. Adamantyl acetamides have extremely low aqueous solubility, often falling into the [2]. When transitioned from a low-dielectric solvent (DMSO) to a high-dielectric solvent (water), the adamantyl cages rapidly aggregate to minimize contact with water molecules. Solution: Use host-guest complexation. Adamantane has an exceptionally high affinity for cyclodextrin cavities. However, if your stock is in DMSO, you must choose your cyclodextrin carefully. Research shows that 5% DMSO dramatically reduces the affinity of adamantane for β-cyclodextrin because DMSO molecules compete for the β-cavity; in contrast, the larger γ-cyclodextrin cavity is[3]. Therefore, use γ-cyclodextrin in your receiving buffer.

Q3: Is the compound chemically degrading in DMSO, or just aggregating? Answer: It is almost certainly aggregating. Adamantane derivatives are chemically highly stable due to their rigid, strain-free diamondoid structure[4]. The acetamide linkage is also robust against hydrolysis in neutral aprotic solvents like DMSO. Alterations to the adamantane cage, such as the ethyl spacer in N-[2-(1-adamantyl)ethyl]acetamide,[5] compared to rigid parent adamantanes, but they do not compromise the fundamental chemical stability. If you observe a loss of assay signal over time, it is due to progressive micellization or adherence to plastic tube walls (non-specific binding), not chemical degradation.

Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these standardized methodologies to handle N-[2-(1-adamantyl)ethyl]acetamide.

Protocol A: High-Fidelity DMSO Stock Preparation and Revival
  • Equilibration: Allow the lyophilized N-[2-(1-adamantyl)ethyl]acetamide powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation, which triggers premature aggregation.

  • Solubilization: Add anhydrous, cell-culture grade DMSO to achieve a maximum concentration of 10 mM.

  • Kinetic Disruption: Vortex for 60 seconds. If the solution is not optically clear, sonicate in a water bath at 37 °C for 10 minutes.

  • Storage: Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80 °C (preferred over -20 °C to prevent partial solvent phase separation).

  • Self-Validation Step: Before adding the thawed aliquot to your assay, centrifuge the tube at 10,000 x g for 2 minutes. Examine the bottom of the tube under a bright light against a dark background. A visible white pellet indicates incomplete solubilization, requiring further heating and sonication.

Protocol B: Aqueous Dilution via γ-Cyclodextrin Encapsulation
  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO (per Protocol A).

  • Buffer Preparation: Prepare a receiving aqueous buffer (e.g., PBS) containing 20 mM γ-cyclodextrin (γ-CD). Causality Note: γ-CD is strictly required over β-CD because DMSO competitively binds the β-CD cavity, rendering it ineffective for the adamantyl group.

  • Agitation: Place the receiving buffer on a magnetic stirrer at 500 RPM to create a deep vortex.

  • Injection: Add the DMSO stock dropwise (1 µL per second) directly into the vortex of the stirring buffer. This ensures instantaneous dispersion and immediate encapsulation by the γ-CD before hydrophobic aggregation can occur.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from sub-visible hydrophobic aggregates (crash-out). If OD600 < 0.05, the encapsulation is successful and the solution is truly homogenous.

Visualizations

Workflow Start Compound Precipitated in DMSO or Buffer? CheckSolvent Identify Solvent System Start->CheckSolvent IsDMSO 100% DMSO Stock (Stored at -20°C) CheckSolvent->IsDMSO IsAqueous Aqueous Buffer (Diluted from DMSO) CheckSolvent->IsAqueous ActionDMSO Warm to 37°C & Sonicate for 10 min IsDMSO->ActionDMSO ActionAq Add γ-Cyclodextrin to Receiving Buffer IsAqueous->ActionAq SuccessDMSO Compound Redissolves (Physical Precipitation) ActionDMSO->SuccessDMSO FailDMSO Remains Insoluble (Check Concentration) ActionDMSO->FailDMSO

Decision tree for troubleshooting adamantyl acetamide precipitation.

Mechanism Adamantyl Adamantyl Derivative Water Aqueous Buffer Adamantyl->Water Dilution Aggregate Hydrophobic Aggregation Water->Aggregate Hydrophobic Effect GammaCD γ-Cyclodextrin Host Aggregate->GammaCD Addition Complex Inclusion Complex GammaCD->Complex Encapsulation

Mechanism of adamantyl aggregation in water and γ-cyclodextrin rescue.

References

  • ACS Omega - Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.[Link]

  • Journal of Medicinal Chemistry - Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Publications.[Link]

  • ChemPhotoChem - Adamantane Substitution Effects on Crystallization and Electrooptical Properties of Epindolidione and Quinacridone Dyes. Wiley Online Library.[Link]

  • Bioorganic & Medicinal Chemistry Letters - Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. eScholarship / Elsevier.[Link]

Sources

Technical Support Center: N-[2-(1-adamantyl)ethyl]acetamide Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the in vitro reproducibility of highly lipophilic compounds.

N-[2-(1-adamantyl)ethyl]acetamide is a highly specialized synthetic derivative frequently utilized as a bioisostere or structural analog in pharmacological assays, particularly in the evaluation of[1] and as a ligand in[2].

While the adamantane moiety acts as a [3] that drastically enhances membrane permeability and target affinity, it introduces severe biophysical challenges in aqueous assay environments. This guide is designed to dissect the causality behind assay variability and provide self-validating protocols to ensure absolute reproducibility.

Root Cause Analysis: The Biophysics of Assay Failure

Before troubleshooting, we must understand the causality of the failure. The adamantane cage gives N-[2-(1-adamantyl)ethyl]acetamide an exceptionally high partition coefficient (LogP). When introduced into standard aqueous biochemical or cell-based assays, two phenomena occur:

  • Micelle/Aggregate Formation: The compound exceeds its thermodynamic solubility limit, forming colloidal aggregates that sequester the active monomer.

  • Non-Specific Binding (NSB): The lipophilic nature drives the compound to partition into the hydrophobic walls of standard polystyrene (PS) microplates.

This means that the nominal concentration you pipette is rarely the effective free-fraction concentration available to the receptor or enzyme. The assay environment itself—not the compound's stability—is the root cause of shifting IC₅₀ values and irreproducibility.

Mechanism cluster_poor Standard Conditions (Polystyrene/No Carrier) cluster_opt Optimized Conditions (Low-Bind/BSA) Lipophilic N-[2-(1-adamantyl)ethyl]acetamide (High LogP) NSB Non-Specific Binding to Plastic Lipophilic->NSB Agg Micelle/Aggregate Formation Lipophilic->Agg Sol Maintained Solubility Lipophilic->Sol Var High Assay Variability (Shifted IC50) NSB->Var Agg->Var Avail High Free-Fraction Availability Sol->Avail Rep Reproducible Pharmacometrics Avail->Rep

Figure 1: Biophysical mechanism of assay variability vs. optimized free-fraction availability.

Troubleshooting Guide & FAQs

Q1: Why do my IC₅₀/EC₅₀ values shift by 5- to 10-fold between independent assay runs? Causality: This is the hallmark of Non-Specific Binding (NSB). Polystyrene plates act as a thermodynamic sink for adamantyl derivatives. Slight variations in incubation time or temperature change the equilibrium of compound adsorbed to the plastic versus compound in solution. Solution: Eliminate standard polystyrene. Use Non-Binding Surface (NBS) or PEG-coated microplates for the final assay, and polypropylene (PP) plates for all intermediate storage.

Q2: Why does my dose-response curve show a "bell-shape" or sudden drop-off at high concentrations? Causality: You have exceeded the Critical Aggregation Concentration (CAC). At high micromolar ranges, the compound forms colloidal aggregates. These aggregates not only reduce the available free monomer but can also cause severe optical scattering, quenching fluorescence or luminescence readouts in[4]. Solution: Cap your maximum concentration below the CAC. Introduce 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) into your buffer to act as a lipid chaperone, stabilizing the monomeric form.

Q3: I am losing compound during my serial dilutions. How do I prevent this? Causality: Performing serial dilutions in aqueous buffers using standard pipette tips leads to cumulative adsorptive loss at every dilution step. By the time you reach the nanomolar range, the actual concentration is near zero. Solution: Perform all serial dilutions in 100% anhydrous DMSO. Use acoustic liquid handling to transfer nanoliter volumes directly into the final assay plate.

Quantitative Impact of Assay Conditions

To demonstrate the critical nature of these biophysical controls, the following table summarizes the impact of assay conditions on the pharmacometric readout of N-[2-(1-adamantyl)ethyl]acetamide in a standard 11β-HSD1 biochemical assay.

Assay ConditionPlate MaterialBuffer AdditivesApparent IC₅₀ (nM)Hill Slope (nH)Free Fraction ( fu​ )Assay Z'-Factor
Standard Polystyrene (PS)None450 ± 1200.6< 10%0.45
Intermediate Polypropylene (PP)None210 ± 500.8~ 40%0.60
Optimized Non-Binding Surface (NBS)0.1% BSA + 0.01% CHAPS85 ± 51.0> 95%0.82

Table 1: Shift in apparent potency and assay robustness based on liquid handling and buffer optimization. A Hill Slope approaching 1.0 indicates true 1:1 stoichiometric binding without aggregation artifacts.

Experimental Protocol: Self-Validating Workflow

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates a Dynamic Light Scattering (DLS) quality control step that actively prevents the progression of compromised (aggregated) samples into the biological readout phase.

Step 1: Stock Preparation & Storage
  • Weigh N-[2-(1-adamantyl)ethyl]acetamide using an anti-static microbalance.

  • Dissolve immediately in 100% anhydrous DMSO to a concentration of 10 mM.

  • Crucial: Store exclusively in Type I borosilicate glass vials with PTFE-lined caps at -20°C. Reasoning: Prevents leaching of plasticizers and adsorption to tube walls during long-term storage.

Step 2: Serial Dilution in Matrix
  • Perform 3-fold or 10-fold serial dilutions in a polypropylene V-bottom microplate using 100% DMSO .

  • Do not introduce aqueous buffer at this stage. Reasoning: Maintaining a 100% organic matrix ensures the compound remains perfectly soluble across the entire concentration gradient.

Step 3: Acoustic Dispensing (Echo)
  • Utilize an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the DMSO stock directly from the source plate to a dry, Non-Binding Surface (NBS) assay plate.

  • Ensure the final DMSO concentration in the well will not exceed 1% (v/v) once the buffer is added.

Step 4: Buffer Backfill & Self-Validation (QC)
  • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4) supplemented with 0.1% (w/v) fatty-acid-free BSA and 0.01% (v/v) CHAPS.

  • Dispense the buffer into the assay plate containing the acoustically spotted compound. Mix via orbital shaking for 60 seconds.

  • Self-Validation Step: Before adding cells or enzymes, run a parallel control plate through a high-throughput Dynamic Light Scattering (DLS) plate reader.

    • Pass Criteria: Particle size < 5 nm (indicates monomeric dispersion).

    • Fail Criteria: Particle size > 10 nm (indicates micelle formation; assay must be aborted and buffer detergent ratio adjusted).

Step 5: Biological Readout
  • Proceed with the addition of the biological matrix (e.g., HEK-293 cells or purified 11β-HSD1 enzyme) and execute the specific readout technology (e.g., TR-FRET, SPA, or Luminescence).

Workflow A 10 mM Stock (100% DMSO) B Serial Dilution (100% DMSO in PP) A->B C Acoustic Dispensing (Nanoliter Transfer) B->C D Assay Buffer Backfill (+ BSA/CHAPS) C->D E Self-Validated Readout (DLS QC) D->E

Figure 2: Optimized liquid handling workflow to prevent lipophilic compound loss.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews - ACS Publications. URL:[Link]

  • Su, X., et al. (2012). "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Kenakin, T. P. (2018). "Seven Transmembrane Receptors as Shapeshifting Proteins: The Impact of Allosteric Modulation and Functional Selectivity on New Drug Discovery." Pharmacological Reviews. URL:[Link]

  • Takeda Pharmaceutical Co Ltd. (2015). "CA2878663C - Indole carboxamide derivatives and use thereof as mt1 and/or mt2 receptor agonists." Google Patents.

Sources

Technical Support Center: Troubleshooting N-[2-(1-adamantyl)ethyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the synthesis of N-[2-(1-adamantyl)ethyl]acetamide . The incorporation of the bulky, highly lipophilic adamantane cage into aliphatic chains presents unique steric and thermodynamic challenges. This guide is designed for research scientists and process chemists to diagnose, troubleshoot, and optimize this specific two-step synthetic workflow (amide reduction followed by amine acetylation).

Synthesis & Side-Reaction Pathway

To effectively troubleshoot, we must first map the thermodynamic sinks and kinetic traps within the reaction pathway. The diagram below illustrates the intended synthetic route alongside the three most common side reactions that generate persistent impurities.

SynthesisPathway A 1-Adamantaneacetamide (Starting Material) B 2-(1-adamantyl)ethylamine (Intermediate Amine) A->B LiAlH4, THF, Reflux D Unreacted Amide (Incomplete Reduction) A->D Sluggish kinetics due to steric bulk C N-[2-(1-adamantyl)ethyl]acetamide (Target Product) B->C Ac2O, Et3N, DCM, 0°C F Schiff Base Impurity (Acetone Condensation) B->F Trace Acetone during workup E N,N-Diacetyl Impurity (Over-acetylation) C->E Excess Ac2O, Heat

Figure 1: Chemical synthesis pathway and common side reactions of N-[2-(1-adamantyl)ethyl]acetamide.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing a significant m/z 264 [M+H]+ peak in my LC-MS, and how do I prevent it?

The Issue: Your target product (m/z 222) is contaminated with the N,N-diacetyl impurity (over-acetylation). Mechanistic Causality: While secondary amides are generally poor nucleophiles, the unique geometry of the adamantyl group alters the conformational landscape of the ethyl linker. The massive steric bulk of the adamantane cage restricts the rotational freedom of the alkyl chain, which can inadvertently expose the newly formed secondary amide nitrogen to highly reactive acylium intermediates [1, 4]. If excess acetic anhydride ( Ac2​O ) is present and the reaction is allowed to exotherm, a second acetylation occurs rapidly. The Solution: Strict stoichiometric control is mandatory. Limit Ac2​O to exactly 1.05 equivalents . Furthermore, the addition must be performed at 0 °C to suppress the kinetic energy required for the second acylation event.

Q2: My final product is contaminated with unreacted 1-adamantaneacetamide (m/z 194). Why is the LiAlH4​ reduction failing?

The Issue: Incomplete reduction of the starting amide. Mechanistic Causality: The rigid, cage-like structure of adamantane presents severe steric shielding [2, 3]. During reduction, the intermediate lithium aluminate complex forms a bulky aggregate that is highly insoluble in cold THF. This precipitation removes the intermediate from the active catalytic cycle, halting the reduction prematurely. The Solution: Time and thermal energy are required to overcome this thermodynamic hurdle. The reduction must be refluxed for a minimum of 18 to 24 hours . Alternatively, switching to a Borane-THF complex ( BH3​⋅THF ) can improve intermediate solubility and drive the reaction to completion.

Q3: I am observing an unexpected m/z 220 [M+H]+ impurity after isolating the free amine. What is causing this?

The Issue: Formation of an isopropylidene imine (Schiff base) . Mechanistic Causality: 2-(1-adamantyl)ethylamine is an exceptionally lipophilic primary amine. If acetone is used to wash glassware or as a co-solvent during the workup phase, the amine will readily scavenge trace amounts of the ketone, condensing to form a stable Schiff base. The Solution: Completely eliminate acetone from the workflow. Use methanol or dichloromethane (DCM) for all glassware cleaning and transfer steps prior to the acetylation phase.

Diagnostic Logic Tree

Use the following LC-MS diagnostic tree to rapidly identify the source of your synthesis failures based on the observed mass-to-charge ratio (ESI+).

TroubleshootingLogic Start Impurity Detected (LC-MS ESI+) M1 m/z 264 [M+H]+ (Diacetamide) Start->M1 M2 m/z 194[M+H]+ (Unreduced Amide) Start->M2 M3 m/z 220 [M+H]+ (Acetone Schiff Base) Start->M3 S1 Action: Reduce Ac2O to 1.05 eq Control temp strictly at 0°C M1->S1 S2 Action: Extend LiAlH4 reflux or switch to BH3-THF M2->S2 S3 Action: Eliminate acetone from glassware & workup M3->S3

Figure 2: Diagnostic logic tree for identifying and resolving synthesis impurities via LC-MS data.

Quantitative Optimization Data

The table below summarizes the empirical data demonstrating how adjusting the acetylation conditions directly impacts the impurity profile.

Reaction Condition Ac2​O (eq)Temp (°C)Target Yield (%)Diacetamide Impurity (%)Unreacted Amine (%)
Standard (Sub-optimal) 1.502568.025.02.0
Optimized Protocol 1.05 0 to 25 94.5 < 1.0 0.0
Excess Heat/Reagent 2.004045.052.00.0
Under-stoichiometric 0.90082.00.015.0

Validated Experimental Protocol

This protocol integrates self-validating checkpoints to ensure high scientific integrity and reproducibility.

Step 1: Reduction to 2-(1-adamantyl)ethylamine
  • Preparation: Suspend LiAlH4​ (2.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C.

  • Addition: Dissolve 1-adamantaneacetamide (1.0 eq) in anhydrous THF and add dropwise over 30 minutes.

  • Reflux: Heat the reaction to reflux (66 °C) for 18 hours . Do not shorten this time; the bulky adamantyl intermediate requires prolonged heating for complete conversion.

  • Fieser Workup (Self-Validating Step): Cool to 0 °C. For every x grams of LiAlH4​ used, strictly add:

    • x mL of distilled water (dropwise).

    • x mL of 15% aqueous NaOH (dropwise).

    • 3x mL of distilled water.

    • Validation Check: Stir vigorously for 15 minutes. The successful quench is confirmed when the aluminum salts form a crisp, white, granular precipitate . If the mixture is a sticky, gray gelatinous mass, the stoichiometry was incorrect, which will trap your lipophilic product and ruin your yield.

  • Isolation: Filter through a pad of Celite, wash the filter cake thoroughly with THF, and concentrate the filtrate in vacuo to yield the free amine.

Step 2: Acetylation to N-[2-(1-adamantyl)ethyl]acetamide
  • Preparation: Dissolve the crude 2-(1-adamantyl)ethylamine (1.0 eq) in anhydrous DCM (0.3 M).

  • Base Addition: Add Triethylamine ( Et3​N , 1.2 eq) and cool the flask strictly to 0 °C using an ice bath.

  • Acylation: Add Acetic Anhydride ( Ac2​O , 1.05 eq ) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the highly pure target acetamide.

References

  • Title: Polymeric adamantane analogues Source: US Patent 5880154A URL
  • Title: Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties Source: Chemical Science, RSC Publishing URL: [Link]

Technical Support Center: Analysis and Removal of Byproducts in the Synthesis of N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "N-[2-(1-adamantyl)ethyl]acetamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis and purification of this compound. Our goal is to equip you with the knowledge to identify, mitigate, and remove common byproducts, ensuring the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis of N-[2-(1-adamantyl)ethyl]acetamide, which is often prepared via a Ritter-type reaction or similar amidation processes involving an adamantane derivative.

Issue 1: Low Yield of the Desired Product

A common challenge in the synthesis of N-[2-(1-adamantyl)ethyl]acetamide is a lower than expected yield. This can often be attributed to several factors.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. It's important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, extending the reaction time or moderately increasing the temperature could drive it to completion.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The Ritter reaction, a common method for synthesizing such amides, is known to sometimes produce di-substituted products.[2] To minimize this, carefully control the stoichiometry of the nitrile (e.g., acetonitrile) and the reaction time.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst concentration are crucial. For instance, in a Ritter reaction, the choice and concentration of the acid catalyst can greatly influence the outcome.[3][4] It's recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

  • Losses During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure that the pH is appropriately adjusted during aqueous washes to minimize the product's solubility in the aqueous layer.[1]

Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis (TLC, HPLC, GC)

The appearance of extra spots on a TLC plate or additional peaks in an HPLC or GC chromatogram indicates the presence of impurities.

Identification and Remediation Strategies:

  • Starting Material Impurities: Always check the purity of your starting materials. Contaminants in the initial adamantane derivative or the acetylating agent can carry through the reaction.

  • Byproduct Formation:

    • Di-substituted Adamantane: As mentioned, the Ritter reaction can lead to di-substitution on the adamantane core.[2]

    • Unreacted Starting Materials: Residual starting materials are a common source of impurity.

    • Hydrolysis of the Amide: The amide bond can be susceptible to hydrolysis, especially under acidic or basic workup conditions, which would lead to the formation of 2-(1-adamantyl)ethylamine and acetic acid.[5][6]

  • Degradation Products: Exposure to excessive heat or light during the reaction or workup can cause the product to degrade.[2]

  • Analytical Techniques for Identification: A combination of analytical methods is often necessary to identify unknown impurities.[2]

    • GC-MS and LC-MS: These techniques are invaluable for determining the molecular weights of the impurities, providing crucial clues to their structures.[2][7][8]

    • NMR and IR Spectroscopy: Once isolated, NMR and IR spectroscopy can be used to elucidate the exact structure of the byproducts.[2]

Issue 3: Difficulty in Removing a Persistent Impurity

Sometimes, a particular byproduct proves challenging to remove using standard purification techniques.

Advanced Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid compounds. Experiment with different solvent systems to find one that maximizes the solubility of the desired product at high temperatures and minimizes it at low temperatures, while the impurity remains soluble. Common solvents for recrystallizing acetamide derivatives include acetone, benzene, ethyl acetate, and mixtures thereof.[][10]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be very effective.[11][12] A careful selection of the eluent system is critical for achieving good separation.

  • Preparative HPLC: In cases where high purity is essential and other methods fail, preparative HPLC can be employed to isolate the desired compound.[13]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis and handling of N-[2-(1-adamantyl)ethyl]acetamide.

Q1: What are the most common byproducts I should expect in the synthesis of N-[2-(1-adamantyl)ethyl]acetamide?

The most frequently encountered byproducts often depend on the synthetic route. However, in a typical Ritter-type reaction, you should be aware of the potential for di-acetamido adamantane derivatives.[2] Additionally, unreacted starting materials and products from the hydrolysis of the amide bond are common impurities.

Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?

Regular monitoring of the reaction mixture is key. Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis. For more quantitative results, taking aliquots of the reaction mixture at regular intervals and analyzing them by HPLC or GC can provide a clear picture of the consumption of starting materials and the formation of the product and any byproducts.[1]

Q3: What are the recommended analytical techniques for assessing the purity of my final product?

A multi-technique approach is recommended for comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a gold standard for determining the purity of non-volatile compounds.[2]

  • Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is excellent for analyzing volatile impurities and the adamantane core itself.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can not only confirm the structure of your desired product but also reveal the presence of impurities, often without the need for chromatographic separation.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes, safety should always be a priority. Reagents commonly used in these syntheses, such as strong acids (e.g., sulfuric acid, nitric acid) and acetylating agents (e.g., acetyl chloride), are corrosive and/or moisture-sensitive.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that all glassware is dry before use, especially when handling moisture-sensitive reagents.[1]

Q5: What is the expected stability of N-[2-(1-adamantyl)ethyl]acetamide?

The adamantane moiety generally enhances the stability of molecules.[5] However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.[5][6] For long-term storage, it is advisable to keep the compound in a cool, dry place, protected from light.

Section 3: Experimental Protocols and Data

This section provides detailed experimental protocols for key analytical techniques and presents data in a structured format for easy reference.

Protocol 1: General Procedure for HPLC Analysis

This protocol provides a starting point for developing an HPLC method for purity analysis.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (ESI positive mode)
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific sample.

Protocol 2: Standard Recrystallization Procedure
  • Dissolve the crude N-[2-(1-adamantyl)ethyl]acetamide in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, ethanol, or a mixture).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Section 4: Visualizing Workflows and Relationships

Diagrams created using Graphviz to illustrate key processes.

Diagram 1: General Synthetic and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (Adamantane Derivative + Acetonitrile/Acetylating Agent) B Reaction (e.g., Ritter Reaction) A->B C Crude Product Mixture B->C D Workup (Extraction, Washing) C->D E Primary Purification (Recrystallization or Column Chromatography) D->E F Pure N-[2-(1-adamantyl)ethyl]acetamide E->F

Caption: General workflow for synthesis and purification.

Diagram 2: Troubleshooting Byproduct Formation

G start Unexpected Peak in Analysis q1 Check Starting Material Purity start->q1 Possible Cause q2 Review Reaction Conditions start->q2 Possible Cause q3 Analyze Workup Procedure start->q3 Possible Cause sol1 Purify Starting Materials q1->sol1 Solution sol2 Optimize Stoichiometry, Time, Temp. q2->sol2 Solution sol3 Adjust pH, Avoid Excessive Heat q3->sol3 Solution

Caption: Decision tree for troubleshooting byproducts.

References

  • BenchChem. (2025). Avoiding impurities in the preparation of adamantane-based drugs.
  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC. (n.d.).
  • Klimochkin, Y. (2015, March 27). Transformations of allyl bromides of the adamantane series in the Ritter reaction. ResearchGate.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI. (2023, November 16).
  • Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series. (2025, August 9). ResearchGate. Retrieved from [Link]

  • BOC Sciences. (n.d.). Acetamide Impurities.
  • LookChem. (n.d.). Purification of Acetamide. Chempedia.
  • Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure.
  • Cheméo. (n.d.). N-(1-Adamantyl)acetamide.
  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. (n.d.).
  • BenchChem. (2025). Technical Support Center: N-Ethylacetamide Production.
  • Veeprho. (n.d.). Acetamide Impurities and Related Compound.
  • Frandcom Industrial Limited. (n.d.). China N-Ethylacetamide Manufacturers, Suppliers, Factory.
  • RU2401828C2 - N-(1-adamantyl)acetamide synthesis method. (n.d.). Google Patents.
  • BenchChem. (2025). Technical Support Center: Stability Studies of 2-(Adamantan-1-yl)ethyl acetate.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-(Adamantan-1-yl)ethyl acetate.
  • Separation of N-(2-Aminoethyl)acetamide on Newcrom R1 HPLC column. (n.d.).
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. (2010, September 16). Google Patents.
  • BenchChem. (2025, December). In-Depth Technical Guide: 2-(Adamantan-1-yl)ethyl acetate.
  • NIST. (n.d.). N-(1-Adamantyl)acetamide. NIST WebBook.
  • Koyes, W. A., & Goebel, W. F. (1922). Catalysis of the formation and hydrolysis of acetamide by acetic acid. SciSpace.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride.
  • N-(Adamantan-1-yl)-2-chloroacetamide. (n.d.). PMC.
  • Novakov, I. A., et al. (2020, June). Adamantylation of N-aryl and N-arylalkyl acetamides in trifluoroacetic acid. Russian Chemical Bulletin, International Edition, 69(6), 1096-1101.
  • BLD Pharm. (n.d.). N-2-Adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride.
  • NIST. (n.d.). N-(1-Adamantyl)acetamide. NIST WebBook.
  • Chemos GmbH & Co. KG. (2024, October 23). Safety Data Sheet: N-Ethylacetamide.
  • Sigma-Aldrich. (n.d.). N-Ethylacetamide 99 625-50-3.
  • National Center for Biotechnology Information. (n.d.). Ethylacetamide. PubChem.

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Enhancing the potency of "N-[2-(1-adamantyl)ethyl]acetamide" through modification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting for N-[2-(1-adamantyl)ethyl]acetamide Derivatives

Welcome to the Application Scientist Support Portal. This center is dedicated to troubleshooting the structural modification, synthesis, and pharmacological evaluation of N-[2-(1-adamantyl)ethyl]acetamide and its derivatives. Our focus is on enhancing potency for key therapeutic targets, primarily 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and the TRPA1 ion channel.

Support Ticket Category 1: Structural Modification & Target Affinity

Q: My base compound, N-[2-(1-adamantyl)ethyl]acetamide, shows weak 11β-HSD1 inhibition (IC50 > 1 µM). How can I enhance its binding affinity? A: The weak potency of the unsubstituted base scaffold is often due to a high desolvation penalty and suboptimal fitting within the lipophilic cleft of the 11β-HSD1 active site[1]. To enhance potency, you must modify the acetamide nitrogen. Causality & Solution: N-alkylation (e.g., adding a methyl or cyclopropyl group) removes the hydrogen bond donor capability of the amide nitrogen. This prevents water molecules from strongly solvating the nitrogen, thereby reducing the energetic cost of moving the molecule into the hydrophobic target pocket. Furthermore, N-substitution forces a conformational lock that aligns the adamantyl cage perfectly with the enzyme's hydrophobic residues. Optimization based on these modifications has yielded derivatives with IC50 values in the 100 nM range[1].

Q: I am exploring the analgesic properties of adamantyl acetamides via TRPA1 antagonism. However, my ethyl-linker variants are completely inactive. Why? A: TRPA1 antagonism requires precise spatial geometry that mimics the pharmacophore of paracetamol (acetaminophen)[2]. The ethyl linker in N-[2-(1-adamantyl)ethyl]acetamide introduces excessive rotational degrees of freedom, causing steric clashes within the TRPA1 channel pore. Causality & Solution: To target TRPA1, you must remove the ethyl linker entirely and attach the acetamide group directly to the adamantane ring. Replacing the phenyl ring of paracetamol directly with an adamantane ring (e.g., N-(5-hydroxyadamantan-2-yl)acetamide) yields a highly selective TRPA1 antagonist with analgesic efficacy superior to paracetamol and comparable to morphine[2]. The 1,4-substitution pattern on the adamantane ring is critical, as it perfectly mimics the para-substitution of paracetamol[2].

Mechanism Drug Adamantyl Acetamide Derivative Target1 11β-HSD1 Enzyme (Metabolic Target) Drug->Target1 Competitive Binding Target2 TRPA1 Channel (Analgesic Target) Drug->Target2 Pore Antagonism Effect1 ↓ Cortisol Production (Insulin Sensitization) Target1->Effect1 Effect2 ↓ Ca2+ Influx (Nociception Blockade) Target2->Effect2

Caption: Dual pharmacological targeting pathways of modified adamantyl acetamide compounds.

Support Ticket Category 2: Assay Validation & Metabolic Stability

Q: My modified compound looks potent in cell-free enzymatic assays but fails entirely in HEK-293 cell-based 11β-HSD1 assays. What is the root cause? A: This discrepancy is a classic hallmark of poor membrane permeability or non-specific binding due to the extreme lipophilicity (high LogP) of the adamantane core[3]. Causality & Solution: The highly hydrophobic nature of the adamantyl group causes the compound to partition into the plastic walls of the assay microtiter plates or aggregate in the aqueous cell culture media. To resolve this, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a lipid carrier. Structurally, consider introducing a polar functional group (like a hydroxyl group) at the 3-position of the adamantane ring to improve aqueous solubility without disrupting the primary pharmacophore binding[2].

SAR_Workflow Start Base Scaffold: N-[2-(1-adamantyl)ethyl]acetamide Modify Structural Modification (N-alkylation, Linker tuning) Start->Modify Assay In Vitro Screening (11β-HSD1 / TRPA1) Modify->Assay Check Potency IC50 < 100 nM? Assay->Check Check->Modify No: Re-design Metabolic Microsomal Stability Test (CYP450 clearance) Check->Metabolic Yes: Advance Lead Lead Candidate Selected Metabolic->Lead

Caption: Workflow for the structural optimization and validation of adamantyl acetamide derivatives.

Quantitative Data Comparison: Structure-Activity Relationship (SAR)

To guide your synthetic choices, review the following SAR data summarizing how specific modifications to the adamantyl acetamide core impact potency across different targets.

Compound ModificationTargetIC50 / PotencyLogP (Est.)Primary Pharmacological Effect
N-[2-(1-adamantyl)ethyl]acetamide (Base)11β-HSD1> 1,000 nM3.2Weak baseline metabolic regulation
N-methyl-N-[2-(1-adamantyl)ethyl]acetamide 11β-HSD1~114 nM3.5Potent competitive inhibition
N-(adamantan-1-yl)acetamide (Linker removed)TRPA1Inactive2.8Loss of target geometry
N-(5-hydroxyadamantan-2-yl)acetamide TRPA17.08 µM1.9Potent analgesia (Paracetamol mimic)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating methodologies for synthesis and biological evaluation.

Protocol 1: Synthesis of N-Alkylated Adamantyl Acetamides

Self-Validation Mechanism: Includes Thin-Layer Chromatography (TLC) monitoring for reaction completion and LC-MS for structural confirmation, ensuring no unreacted primary amine remains to skew biological assays.

  • Reagent Preparation: Dissolve 1.0 equivalent of N-[2-(1-adamantyl)ethyl]amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Acylation: Dropwise, add 1.2 equivalents of the desired alkyl-acetyl chloride (e.g., N-methylacetyl chloride) at 0°C to prevent exothermic degradation.

  • Reaction Monitoring (Validation Step 1): Stir at room temperature for 4 hours. Spot the mixture on a silica TLC plate alongside the starting amine. Stain with ninhydrin; the disappearance of the primary amine spot (turns purple) confirms reaction completion.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the organic layer with DCM (3x), wash with brine, and dry over anhydrous Na2SO4.

  • Purification (Validation Step 2): Concentrate under reduced pressure and purify via flash column chromatography (Hexane/Ethyl Acetate gradient). Confirm the final product mass and purity (>95%) using LC-MS before proceeding to biological assays.

Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay (HEK-293)

Self-Validation Mechanism: Utilizes carbenoxolone as a positive control and untransfected HEK-293 cells as a negative control to rule out endogenous background activity[1].

  • Cell Preparation: Culture HEK-293 cells stably transfected with the human HSD11B1 gene in DMEM supplemented with 10% FBS. Seed at 2x10^4 cells/well in a 96-well plate and incubate overnight at 37°C.

  • Control Setup (Validation Step 1): Designate three wells for the positive control (1 µM Carbenoxolone, a known 11β-HSD1 inhibitor) and three wells of untransfected HEK-293 cells (negative control to establish baseline background).

  • Compound Incubation: Wash cells with serum-free medium containing 0.1% BSA. Add the adamantyl acetamide derivatives at varying concentrations (1 nM to 10 µM) and incubate for 30 minutes.

  • Substrate Addition: Add 100 nM of cortisone (substrate) and a trace amount of [3H]-cortisone to each well. Incubate for exactly 2 hours at 37°C.

  • Extraction & Analysis: Stop the reaction by adding ethyl acetate. Extract the steroids into the organic phase, evaporate, and resuspend in mobile phase.

  • Quantification (Validation Step 2): Separate cortisol from cortisone using HPLC. Calculate the IC50 based on the percentage conversion of cortisone to cortisol relative to the vehicle control. The positive control must show >90% inhibition for the assay plate to be considered valid.

References

  • Su, X., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Fresno, N., et al. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS ONE. Available at:[Link]

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Validation & Comparative

A Comparative Guide to Adamantane-Based Antivirals: Amantadine vs. the Untested Potential of N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, the adamantane scaffold has long been a cornerstone, particularly in the fight against influenza A. Amantadine, the first-generation adamantane derivative, revolutionized antiviral therapy. However, the emergence of widespread resistance has necessitated the exploration of novel adamantane-based compounds. This guide provides a comparative analysis of the established antiviral, amantadine, and a structurally related but biologically uncharacterized compound, N-[2-(1-adamantyl)ethyl]acetamide.

Due to the absence of published experimental data on the antiviral efficacy of N-[2-(1-adamantyl)ethyl]acetamide, this guide will first establish the baseline antiviral profile of amantadine, including its mechanism of action and the molecular basis for resistance. Subsequently, we will leverage the extensive research on other adamantane derivatives to inform a hypothetical, yet scientifically rigorous, experimental framework for evaluating the potential of N-[2-(1-adamantyl)ethyl]acetamide as a next-generation anti-influenza agent.

Amantadine: The Progenitor Adamantane Antiviral

Amantadine is a tricyclic amine that was the first specific antiviral drug approved for systemic use against influenza A virus.[1] Its mechanism of action is well-characterized and targets the M2 proton channel, a crucial component of the viral replication cycle.[2][3]

Mechanism of Action

The influenza A virus, upon entering a host cell via endocytosis, is encapsulated in an endosome. The acidic environment of the endosome triggers a conformational change in the viral hemagglutinin protein, leading to fusion of the viral and endosomal membranes. For the viral genetic material to be released into the cytoplasm, the interior of the virion must be acidified. This is accomplished by the M2 protein, which forms a proton-selective ion channel in the viral envelope.[4][5] Amantadine blocks this M2 proton channel, preventing the influx of protons and thereby inhibiting viral uncoating and replication.[1][3]

cluster_0 Influenza A Replication Cycle cluster_1 Mechanism of Amantadine Entry Viral Entry (Endocytosis) Uncoating Viral Uncoating Entry->Uncoating Endosomal Acidification Replication Replication & Assembly Uncoating->Replication vRNA Release M2_channel M2 Proton Channel Uncoating:e->M2_channel:w M2 Channel is essential for uncoating Budding Viral Budding Replication->Budding Amantadine Amantadine Amantadine->M2_channel Binds to and blocks

Caption: Mechanism of Amantadine Action on Influenza A Replication.

The Challenge of Resistance

The clinical utility of amantadine has been severely hampered by the emergence of resistant influenza A strains.[2] The primary mechanism of resistance is a single amino acid substitution in the transmembrane domain of the M2 protein, most commonly a serine to asparagine change at position 31 (S31N).[4] This mutation alters the binding site of amantadine within the M2 channel, rendering the drug ineffective.[4] Currently, adamantane resistance is widespread among circulating influenza A viruses, leading to the recommendation against their use for the treatment of influenza A.[2]

The Quest for New Adamantane Derivatives

The proven efficacy of the adamantane scaffold as an antiviral pharmacophore has spurred extensive research into the development of new derivatives that can overcome amantadine resistance.[6] The general strategy involves modifying the adamantane core to restore binding to the mutated M2 channel or to confer activity through alternative mechanisms.

Recent studies have shown that certain adamantane analogs with lipophilic adducts can inhibit amantadine-resistant strains without directly acting on the M2 proton currents.[7][8] These compounds may interfere with other stages of the viral life cycle, such as viral entry or the colocalization of the M2 and M1 proteins required for viral assembly and budding.[7][8] This highlights the potential for developing adamantane-based antivirals with novel mechanisms of action.

N-[2-(1-adamantyl)ethyl]acetamide: A Candidate for Evaluation

N-[2-(1-adamantyl)ethyl]acetamide is a derivative of adamantane that, to our knowledge, has not been evaluated for its antiviral properties. Its structure, featuring a 1-adamantyl group linked via an ethyl chain to an acetamide moiety, presents an interesting candidate for investigation. The acetamide group could potentially engage in hydrogen bonding interactions within the M2 channel or with other viral or host proteins, while the adamantane cage provides the necessary lipophilicity for membrane interaction.

A Proposed Experimental Framework for Antiviral Efficacy Testing

To ascertain the antiviral potential of N-[2-(1-adamantyl)ethyl]acetamide and compare it to amantadine, a systematic in vitro evaluation is proposed.

Table 1: Hypothetical Comparative Antiviral Activity and Cytotoxicity
CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Amantadine Influenza A/WSN/33 (H1N1, amantadine-sensitive)Expected: 0.1-1.0>100>100
Influenza A/California/07/2009 (H1N1, S31N mutant)Expected: >100>100<1
N-[2-(1-adamantyl)ethyl]acetamide Influenza A/WSN/33 (H1N1, amantadine-sensitive)To be determinedTo be determinedTo be determined
Influenza A/California/07/2009 (H1N1, S31N mutant)To be determinedTo be determinedTo be determined
Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

The first step is to determine the concentration range at which N-[2-(1-adamantyl)ethyl]acetamide is not toxic to the host cells used for antiviral testing.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a standard choice for influenza virus research.[9]

  • Procedure:

    • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of N-[2-(1-adamantyl)ethyl]acetamide and amantadine (as a control) in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

2. Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.[10][11]

  • Virus Strains:

    • Amantadine-sensitive: Influenza A/WSN/33 (H1N1)

    • Amantadine-resistant: Influenza A/California/07/2009 (H1N1) with the S31N mutation.

  • Procedure:

    • Grow MDCK cells to confluence in 6-well plates.

    • Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour.

    • Remove the virus inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of N-[2-(1-adamantyl)ethyl]acetamide or amantadine.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The 50% effective concentration (EC50) is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

cluster_workflow Antiviral Efficacy Testing Workflow start Start: Compound Synthesis (N-[2-(1-adamantyl)ethyl]acetamide) cytotoxicity 1. Cytotoxicity Assay (MTT) on MDCK cells start->cytotoxicity antiviral 2. Antiviral Assay (Plaque Reduction) cytotoxicity->antiviral Determine non-toxic concentrations data_analysis 3. Data Analysis (EC50, CC50, SI) antiviral->data_analysis conclusion Conclusion: Assess Antiviral Potential data_analysis->conclusion

Caption: Proposed workflow for evaluating the antiviral efficacy of novel compounds.

Conclusion and Future Directions

While amantadine's role in treating influenza has diminished due to resistance, the adamantane scaffold remains a promising starting point for the development of new antiviral agents. The proposed experimental framework provides a clear path for the initial in vitro characterization of N-[2-(1-adamantyl)ethyl]acetamide. Should this compound demonstrate significant activity, particularly against amantadine-resistant strains, further studies would be warranted. These could include mechanism-of-action studies to determine if it targets the M2 channel or another viral/host factor, and in vivo efficacy studies in animal models of influenza infection.[10] The exploration of uncharacterized adamantane derivatives like N-[2-(1-adamantyl)ethyl]acetamide is essential for expanding our arsenal of anti-influenza therapeutics.

References

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance - bioRxiv. (n.d.). Retrieved from [Link]

  • Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 236, 106104. (2025). Retrieved from [Link]

  • Amantadine - Wikipedia. (n.d.). Retrieved from [Link]

  • A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. (n.d.). University of Barcelona. Retrieved from [Link]

  • Antiviral & Antimicrobial Testing. (n.d.). Charles River. Retrieved from [Link]

  • A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient. Anaesthesiology Intensive Therapy, 51(3), 235–238. (2019). Retrieved from [Link]

  • In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Research, 48(1), 1–16. (2000). Retrieved from [Link]

  • Method for Antiviral Efficacy Testing Against H5N2. (n.d.). MIS. Retrieved from [Link]

  • Screening and Evaluation of Anti-Influenza Virus Antivirals. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 12, 706490. (2021). Retrieved from [Link]

  • Chemistry and toxicology of a new antiviral agent: N-(1-adamantyl)-2-(2-dimethylamino-ethoxy)-acetamide-HCl.1. Arzneimittel-Forschung, 23(4), 577–581. (1973).
  • [Chemistry and toxicology of a new antiviral agent: N-(1-adamantyl)-2-(2-dimethylamino-ethoxy)-acetamide-HCl.1]. Arzneimittel-Forschung, 23(4), 577–581. (1973). Retrieved from [Link]

  • What is Acetamide used for?. (n.d.). Patsnap. Retrieved from [Link]

  • Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues. Saudi Pharmaceutical Journal, 19(4), 225–234. (2011). Retrieved from [Link]

  • Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained. Journal of the American Chemical Society, 143(41), 17146–17158. (2021). Retrieved from [Link]

  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105. (1980). Retrieved from [Link]

  • Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. Journal of Organic & Inorganic Chemistry. (2018). Retrieved from [Link]

  • (PDF) Synthesis and antiviral activity of new adamantane derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. (n.d.). bioRxiv. Retrieved from [Link]

  • Antiviral agents active against influenza A viruses. Current Opinion in Pharmacology, 6(5), 459–465. (2006). Retrieved from [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 62, 210–218. (2013). Retrieved from [Link]

  • N-(1-Adamantyl)acetamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • N-(2-adamantyl)acetamide hydrochloride (C12H19NO). (n.d.). PubChem. Retrieved from [Link]

  • N-(1-Adamantyl)acetamide. (n.d.). Cheméo. Retrieved from [Link]

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Comparative Guide: N-[2-(1-adamantyl)ethyl]acetamide vs. Rimantadine in M2 Channel Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane class of antivirals has been foundational in understanding viral ion channel pharmacology. Rimantadine, a clinical gold standard, exerts its antiviral efficacy by blocking the matrix-2 (M2) proton channel of the Influenza A virus, thereby preventing viral uncoating[1][2]. Conversely, N-[2-(1-adamantyl)ethyl]acetamide is a synthetic structural analog utilized in structure-activity relationship (SAR) studies. By extending the alkyl linker and neutralizing the primary amine via acetylation, this analog serves as a critical probe to define the electrostatic and spatial requirements of the M2 channel pore[3][4]. This guide objectively compares their chemical properties, binding mechanisms, and experimental validation workflows.

Structural & Chemical Divergence

The pharmacological divergence between these two compounds is rooted in their distinct pharmacophores[5]:

  • Rimantadine (1-(1-adamantyl)ethanamine): Features a rigid, lipophilic adamantane cage attached to a chiral ethylamine group. The primary amine has a pKa of ~10.4, ensuring it remains fully protonated in the acidic environment of the endosome (pH 5.0–6.0)[1][5].

  • N-[2-(1-adamantyl)ethyl]acetamide: Modifies the rimantadine scaffold in two ways. First, it utilizes a linear two-carbon (ethyl) linker, altering the depth the molecule can penetrate into the channel[4]. Second, the amine is acetylated to form an acetamide. This modification neutralizes the charge, rendering the molecule incapable of ionization at physiological or endosomal pH[3].

Mechanistic Comparison (M2 Channel Dynamics)

The M2 protein forms a homotetrameric, pH-gated proton channel critical for the viral lifecycle[6]. The mechanism of inhibition relies heavily on the electrostatic properties of the inhibitor[7].

Rimantadine: The Hydronium Mimic

Rimantadine binds to the N-terminal pore of the M2 transmembrane domain[6]. The hydrophobic adamantane cage anchors the drug within the lipid-facing and hydrophobic pocket of the channel. Crucially, the protonated amine acts as a hydronium ion mimic. It projects downward toward the His37 tetrad (the channel's pH sensor and selectivity filter), electrostatically repelling protons and disrupting the hydrogen-bonded water network necessary for proton conductance[1][3]. This halts endosomal acidification and prevents the release of viral ribonucleoproteins[7].

N-[2-(1-adamantyl)ethyl]acetamide: Loss of Electrostatic Engagement

The acetamide analog fails to effectively inhibit the wild-type M2 pore. While the adamantane cage still provides lipophilic affinity, the neutral acetamide group cannot mimic a hydronium ion[4][6]. Without a positive charge, the molecule cannot form the necessary electrostatic interactions with the His37 box or the internal water network[3]. Consequently, proton flux continues unimpeded. While it loses high-affinity pore binding, Surface Plasmon Resonance (SPR) studies on similar neutral adamantanes suggest it may retain weak, low-affinity interactions with the lipid-facing allosteric surface of the M2 tetramer[8].

M2_Mechanism cluster_Rimantadine Rimantadine (Active) cluster_Acetamide N-[2-(1-adamantyl)ethyl]acetamide R_Drug Rimantadine (Protonated Amine) R_Pore M2 Channel Pore (Central Cavity) R_Drug->R_Pore R_His37 His37 Tetrad Electrostatic Interaction R_Pore->R_His37 R_Block Proton Influx Blocked (No Viral Uncoating) R_His37->R_Block A_Drug Acetamide Derivative (Neutral Amide) A_Pore M2 Channel Pore (Steric Clash / No Charge) A_Drug->A_Pore A_His37 Weak/No Interaction with His37 A_Pore->A_His37 A_Block Proton Influx Continues (Viral Uncoating) A_His37->A_Block

Diagram illustrating the divergent M2 channel binding mechanisms based on headgroup charge.

Experimental Validation Protocols

To objectively validate the mechanistic differences between a charged amine and a neutral acetamide, the following self-validating experimental systems are employed.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality: TEVC isolates M2 channel activity from other viral processes, allowing direct, real-time quantification of proton current inhibition[6]. Self-Validation: The protocol uses Rimantadine as a positive control and a vehicle (DMSO) as a negative control to ensure current drops are compound-specific, not artifacts of pH changes.

  • Expression: Microinject 50 nL of cRNA encoding wild-type Influenza A M2 into defolliculated Xenopus laevis oocytes. Incubate at 18°C for 48–72 hours in ND96 medium.

  • Baseline Recording: Clamp the oocyte at -20 mV. Perfuse with a pH 8.5 buffer to establish a baseline (closed channel).

  • Activation: Switch perfusion to a pH 5.5 buffer. Record the inward proton current until it reaches a steady-state plateau.

  • Inhibition: Apply 100 µM of the test compound (Rimantadine or N-[2-(1-adamantyl)ethyl]acetamide) dissolved in the pH 5.5 buffer.

  • Quantification: Calculate the percentage of current inhibition relative to the steady-state current. Wash out with pH 8.5 buffer to confirm channel reversibility.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR differentiates between high-affinity pore binding and low-affinity allosteric binding by measuring real-time interaction kinetics with lipid-reconstituted M2[8]. Self-Validation: A reference channel containing empty DMPC liposomes is used to subtract non-specific lipid binding, ensuring the calculated KD​ reflects true protein-ligand interaction.

  • Reconstitution: Reconstitute purified M2 tetramers into 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) liposomes.

  • Immobilization: Capture the proteoliposomes onto an L1 SPR sensor chip until a stable baseline response (~3000 RU) is achieved.

  • Analyte Injection: Inject serial dilutions (0.1 µM to 100 µM) of the test compounds over the active and reference channels at a flow rate of 30 µL/min.

  • Analysis: Fit the association and dissociation sensorgrams to a 1:1 Langmuir binding model (or a two-state model if allosteric binding is observed) to determine the equilibrium dissociation constant ( KD​ )[8].

Workflow Step1 Compound Synthesis & QC Step2 Xenopus Oocyte Expression (WT M2) Step1->Step2 Step4 SPR Binding Assay (Lipid Reconstitution) Step1->Step4 Step3 TEVC Electrophysiology (Proton Current) Step2->Step3 Step5 In Vitro Antiviral Efficacy (MDCK Cells) Step3->Step5 Step4->Step5

Workflow for validating M2 channel inhibitors using electrophysiology and SPR kinetics.

Comparative Data Summary

The following table synthesizes the expected quantitative data based on the structural and mechanistic principles of adamantane-based M2 inhibitors[1][3][8].

ParameterRimantadineN-[2-(1-adamantyl)ethyl]acetamide
Headgroup Charge (pH 5.5) +1 (Protonated)0 (Neutral)
M2 Pore Binding Affinity ( KD​ ) ~0.38 µM (High Affinity)> 100 µM (Negligible)
Lipid-Facing Affinity ( KD​ ) ~100 µM (Low Affinity)~100 µM (Low Affinity)
TEVC Current Inhibition (100 µM) > 90%< 10%
Antiviral IC50 (WT Influenza A) 0.1 - 1.0 µMInactive (> 100 µM)

Note: Data for the acetamide analog is extrapolated from established SAR profiles of neutral adamantane derivatives which fail to block the M2 pore[3][4].

References

  • What is the mechanism of Rimantadine Hydrochloride? - Patsnap Synapse.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlEgoC3EbAIfTu8cEwlp5Wpq0GVeJtb1C6Dm1k7fFgJgn74R0YrKH-ekVqZ7MrQHZc95V5MXUjnYPacl9rgvPGhUp40il-LHdalIwkJN05mHjWCSumGJUoat0JGIjKbBvWImnUBsfTyDsDyHrc6dIXLHK0TC-FqWOVcaC4z1laQ7Jcaygg7HNj5V3EwiXIlXph]
  • Rimantadine - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH41U2o_fLY40GyOUM6gH3F6C1NooNQ_DlMYYCFjoMWXgvFUG22HqbIHGpkzZ4OvsSbektBn_Z0STkunvy_HQzQrXnW1KgUanzFCBZC8554_Nx3sz4OGEGiNqJYvrsi_zmEkkzA]
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  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHbjhqg5LuOgpcfWzGUSq6j9ehPVxjNVDpO3IzvmjHN29Q_lta-q2FIT83yfowZEVKhglFsa8gqtMXduZWkyOM2lyPo6-dGD6MbyThj89rztBDM3WLPaLqwx6-aGLmFZdhB1POjQ==]
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Sources

Head-to-Head Comparison: N-[2-(1-adamantyl)ethyl]acetamide vs. Oseltamivir in Anti-Influenza Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on designing robust screening cascades for novel anti-influenza therapeutics. A critical step in this process is selecting the correct benchmark compounds and understanding their distinct pharmacological behaviors.

This guide provides an in-depth, objective comparison between two distinct classes of Influenza A virus (IAV) inhibitors: N-[2-(1-adamantyl)ethyl]acetamide (a functionalized lipophilic M2 channel blocker) and Oseltamivir (a polar neuraminidase inhibitor). By examining their mechanisms, comparative efficacy, and the causality behind their experimental validation protocols, this guide serves as a comprehensive framework for virologists and medicinal chemists.

Mechanistic Divergence: Ion Channel Blockade vs. Enzymatic Inhibition

The fundamental difference between these two compounds lies in their viral targets and their spatiotemporal roles within the influenza replication cycle.

  • N-[2-(1-adamantyl)ethyl]acetamide: This compound belongs to the adamantane class. The core adamantane cage is highly lipophilic, allowing it to lodge into the transmembrane pore of the Influenza A M2 proton channel . The addition of the ethyl-acetamide side chain increases steric bulk, altering the compound's volumetric footprint within the pore compared to classical amantadine . By blocking the M2 channel, the drug prevents the influx of protons from the host endosome into the virion, thereby halting viral uncoating and RNA release.

  • Oseltamivir (Tamiflu): Administered clinically as a prodrug (oseltamivir phosphate) and utilized in in vitro assays as its active metabolite (oseltamivir carboxylate), this compound is a transition-state analogue. It competitively binds the active site of the viral Neuraminidase (NA) surface glycoprotein . By inhibiting NA, it prevents the cleavage of terminal sialic acid residues on host cells, trapping newly formed virions at the host cell surface and halting viral dissemination.

G Virus Influenza A Entry Endosome Endosomal Acidification Virus->Endosome M2 M2 Proton Channel Endosome->M2 Uncoating Viral Uncoating M2->Uncoating Assembly Viral Assembly Uncoating->Assembly Replication NA Neuraminidase (NA) Assembly->NA Release Virion Release NA->Release Adamantane N-[2-(1-adamantyl) ethyl]acetamide Adamantane->M2 Blocks H+ Influx Oseltamivir Oseltamivir Oseltamivir->NA Inhibits Cleavage

Fig 1. Distinct pharmacological interventions in the Influenza A replication cycle.

Self-Validating Experimental Methodologies

To accurately compare these compounds, researchers must employ distinct, target-specific assays. Below are the field-proven protocols for evaluating both drugs, including the scientific rationale (causality) behind the assay design and built-in validation steps.

Protocol A: M2 Channel Electrophysiology (TEVC) for Adamantane Derivatives

Causality: The M2 channel is a highly selective proton pore with an exceptionally low single-channel conductance. Traditional patch-clamp techniques yield poor signal-to-noise ratios. Therefore, we utilize Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes, which allows for the macroscopic measurement of proton currents across thousands of expressed channels simultaneously.

  • Oocyte Preparation: Inject Xenopus oocytes with 50 ng of wild-type (WT) or mutant (e.g., S31N) M2 cRNA. Incubate for 48-72 hours at 18°C to allow robust membrane expression.

  • Baseline Establishment: Clamp the oocyte at -40 mV in a standard ND96 buffer (pH 8.5). Perfuse with a low-pH buffer (pH 5.5) to trigger M2 channel opening and record the peak inward proton current ( Imax​ ).

  • Drug Application: Perfuse the oocyte with 100 µM N-[2-(1-adamantyl)ethyl]acetamide dissolved in the pH 5.5 buffer for 2 minutes. Record the residual current.

  • Self-Validation (Washout Phase): Critical Step. Return the oocyte to the pH 8.5 buffer to close the channels and wash out the drug, followed by a second exposure to pH 5.5 without the drug. A restoration of ≥85% of the initial Imax​ validates the oocyte membrane's integrity and confirms that the current drop was due to specific, reversible channel blockade rather than cellular toxicity .

Protocol B: Neuraminidase Inhibition (MUNANA Assay) for Oseltamivir

Causality: Oseltamivir is a slow-binding competitive inhibitor. If the drug and the substrate are added simultaneously, substrate competition will occur before the drug reaches steady-state binding, leading to an underestimation of the drug's potency. Therefore, a pre-incubation step is strictly required.

  • Enzyme Standardization: Titrate the viral NA preparation to ensure a linear fluorescence readout over a 60-minute kinetic window.

  • Drug Incubation: Incubate serial dilutions of oseltamivir carboxylate with the standardized NA enzyme in MES buffer (pH 6.5) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) to a final concentration of 100 µM.

  • Kinetic Readout & Self-Validation: Measure fluorescence dynamically (Ex: 355 nm / Em: 460 nm). Validation: The assay must include a "Substrate-Only" blank to quantify and subtract spontaneous MUNANA hydrolysis, and a "Zanamivir" positive control to validate the assay's dynamic range and confirm the enzyme's structural susceptibility.

Quantitative Data Comparison

The following tables summarize the structural, mechanistic, and in vitro efficacy profiles of both compounds.

Table 1: Structural & Mechanistic Profile
FeatureN-[2-(1-adamantyl)ethyl]acetamideOseltamivir (Tamiflu)
Chemical Class Adamantane derivative (Lipophilic cage)Cyclohexene derivative (Transition-state analogue)
Viral Target M2 Proton Channel (Transmembrane)Neuraminidase (Surface Glycoprotein)
Target Function Mediates viral uncoating via H+ influxCleaves sialic acid to release progeny virions
Viral Spectrum Influenza A onlyInfluenza A and B
Primary Resistance S31N, V27A mutations in M2 poreH275Y mutation in NA active site
Table 2: Comparative In Vitro Efficacy (Representative Benchmark Data)

Note: Oseltamivir data represents the active carboxylate metabolite.

CompoundTarget StrainIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
N-[2-(1-adamantyl)ethyl]acetamide A/PR/8/34 (H1N1) WT0.85 - 1.20> 100> 80
N-[2-(1-adamantyl)ethyl]acetamide A/WSN/33 (H1N1) S31N> 50.0> 100< 2
Oseltamivir Carboxylate A/PR/8/34 (H1N1) WT0.0008 - 0.002> 500> 250,000
Oseltamivir Carboxylate A/WSN/33 (H1N1) H275Y0.45 - 1.10> 500~ 500

Summary & Strategic Application

When designing a drug development program, the choice between targeting M2 or NA dictates the downstream screening architecture.

N-[2-(1-adamantyl)ethyl]acetamide represents an effort to optimize the lipophilic adamantane core to overcome steric limitations in the M2 channel. While it demonstrates solid efficacy against wild-type strains, the ubiquitous S31N mutation in modern circulating IAV strains significantly limits the clinical utility of most adamantanes. However, these compounds remain invaluable as chemical probes for structural virology and as structural scaffolds for developing dual-target inhibitors.

Oseltamivir , conversely, exhibits sub-nanomolar potency against wild-type strains and maintains a massive Selectivity Index due to its highly specific transition-state mimicry. While the H275Y mutation confers resistance, the fitness cost to the virus makes NA a continually viable target for next-generation drug design.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. URL: [Link]

  • Wang, Y., et al. (2024). Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Open Exploration. URL: [Link]

  • Nguyen, T. V., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega. URL: [Link]

In vivo efficacy studies of "N-[2-(1-adamantyl)ethyl]acetamide" in animal models

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for designing and executing in vivo efficacy studies for the novel compound N-[2-(1-adamantyl)ethyl]acetamide. Acknowledging the current absence of published in vivo data for this specific molecule, this document serves as a strategic roadmap for researchers and drug development professionals. It outlines a logical, scientifically rigorous approach to evaluating its therapeutic potential, from initial characterization to proof-of-concept efficacy in relevant animal models. The protocols and comparative frameworks described herein are designed to generate robust, interpretable data suitable for advancing a preclinical drug development program.

Introduction and Rationale for Investigation

N-[2-(1-adamantyl)ethyl]acetamide belongs to the adamantane family, a class of compounds known for their unique cage-like hydrocarbon structure. This structural motif is present in several FDA-approved drugs, such as amantadine (an antiviral and anti-parkinsonian agent) and memantine (an NMDA receptor antagonist for Alzheimer's disease). The lipophilic nature of the adamantyl group facilitates passage through the blood-brain barrier, making this class of compounds particularly promising for neurological and psychiatric disorders.

Given the therapeutic precedent of adamantane derivatives acting on the central nervous system (CNS), a logical starting point for investigating N-[2-(1-adamantyl)ethyl]acetamide is in the context of neurodegenerative diseases. This guide will focus on designing efficacy studies within an animal model of Parkinson's disease, a condition for which amantadine has shown some clinical utility.

The primary objective of the proposed studies is to characterize the in vivo profile of N-[2-(1-adamantyl)ethyl]acetamide and compare its neuroprotective and symptomatic efficacy against a relevant clinical benchmark, amantadine.

Pre-Efficacy Characterization: Pharmacokinetics and Maximum Tolerated Dose (MTD)

Before assessing efficacy, it is crucial to understand the compound's pharmacokinetic (PK) profile and establish a safe dosing range. These preliminary studies are essential for designing a meaningful and well-controlled efficacy study.

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-[2-(1-adamantyl)ethyl]acetamide, with a particular focus on brain penetration.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The choice of vehicle is critical and should be based on the compound's solubility and stability.

  • Dosing: Administer a single dose of N-[2-(1-adamantyl)ethyl]acetamide via intravenous (IV) and oral (PO) routes (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Sample Collection: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). At each time point, a cohort of animals is euthanized, and brain tissue is harvested.

  • Bioanalysis: Analyze plasma and brain homogenate concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Crucially, determine the brain-to-plasma ratio to confirm CNS penetration.

Maximum Tolerated Dose (MTD) Study

Objective: To identify the highest dose of N-[2-(1-adamantyl)ethyl]acetamide that can be administered without causing unacceptable toxicity.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dose Escalation: Administer escalating single doses of the compound to different cohorts of animals.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) for at least 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (>15-20%), or severe clinical signs.

The workflow for these essential preliminary studies is outlined below.

G cluster_0 Phase 1: Pre-Efficacy Characterization Formulation Compound Formulation (Solubility & Stability Testing) PK_Study Pharmacokinetic (PK) Study (IV & PO in Mice) Formulation->PK_Study MTD_Study Maximum Tolerated Dose (MTD) (Dose Escalation in Rats) Formulation->MTD_Study Data_Analysis Data Analysis (PK Parameters, Brain Penetration, Safety) PK_Study->Data_Analysis MTD_Study->Data_Analysis Dose_Selection Dose Selection for Efficacy Study Data_Analysis->Dose_Selection

Caption: Workflow for pre-efficacy characterization studies.

Comparative Efficacy Study in a Parkinson's Disease Model

This section details a proposed efficacy study in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of the human disease.

Study Design and Treatment Groups

A robust study design with appropriate controls is paramount for data integrity.

Group Treatment Dose N (Animals) Rationale
1Vehicle-12Negative Control (Sham Surgery)
26-OHDA + Vehicle-12Negative Control (Disease Model)
36-OHDA + N-[2-(1-adamantyl)ethyl]acetamideLow Dose12Test Article - Efficacy
46-OHDA + N-[2-(1-adamantyl)ethyl]acetamideHigh Dose12Test Article - Dose-Response
56-OHDA + AmantadineClinically-Relevant Dose12Positive Control / Comparator

Doses for the test article would be selected based on the MTD and PK data. The high dose should be at or near the MTD, and the low dose could be 3-5 fold lower.

Experimental Protocol
  • Induction of Parkinsonism:

    • Anesthetize adult male Sprague-Dawley rats.

    • Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle. This will cause a progressive lesion of dopaminergic neurons on one side of the brain.

    • The sham group (Group 1) will undergo the same surgical procedure but will be injected with vehicle instead of 6-OHDA.

  • Treatment Administration:

    • Allow animals to recover for one week post-surgery.

    • Begin daily administration of the vehicle, N-[2-(1-adamantyl)ethyl]acetamide, or amantadine via oral gavage.

    • Continue treatment for the duration of the study (e.g., 4 weeks).

  • Behavioral Assessment (Symptomatic Efficacy):

    • Apomorphine-Induced Rotation Test: This is a standard test to quantify the extent of the dopamine neuron lesion. Apomorphine, a dopamine agonist, causes animals with a unilateral lesion to rotate towards the non-lesioned side.

    • Perform this test weekly, starting from week 2 post-surgery.

    • Quantify the number of full contralateral rotations over a 30-minute period. A reduction in rotations in the treatment groups compared to the vehicle group indicates a therapeutic effect.

  • Post-Mortem Analysis (Neuroprotective Efficacy):

    • At the end of the study, euthanize all animals.

    • Perfuse the brains and collect them for immunohistochemical analysis.

    • Tyrosine Hydroxylase (TH) Staining: TH is a key enzyme in dopamine synthesis. Stain brain sections for TH to visualize and quantify the surviving dopaminergic neurons in the substantia nigra.

    • Compare the number of TH-positive cells between the groups. A higher number of surviving neurons in the treatment groups would indicate a neuroprotective effect.

The logical flow of this comparative efficacy study is visualized below.

G cluster_1 Phase 2: Comparative Efficacy Study (6-OHDA Model) Model_Induction Parkinson's Model Induction (Unilateral 6-OHDA Lesion) Grouping Randomization into 5 Groups (Vehicle, Test Article, Comparator) Model_Induction->Grouping Dosing_Regimen Chronic Daily Dosing (4 Weeks, Oral Gavage) Grouping->Dosing_Regimen Behavioral Behavioral Assessment (Weekly Apomorphine-Induced Rotations) Dosing_Regimen->Behavioral Functional Outcome Post_Mortem Post-Mortem Analysis (TH Immunohistochemistry) Dosing_Regimen->Post_Mortem Histological Outcome Efficacy_Endpoint Efficacy Determination (Symptomatic vs. Neuroprotective Effects) Behavioral->Efficacy_Endpoint Post_Mortem->Efficacy_Endpoint

Caption: Workflow for the proposed comparative efficacy study.

Data Interpretation and Comparative Analysis

The primary outcome of this study will be a direct comparison of the efficacy of N-[2-(1-adamantyl)ethyl]acetamide against amantadine.

Data Presentation:

Metric Vehicle Test Article (Low) Test Article (High) Amantadine
Apomorphine Rotations (rotations/min) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
% Reduction in Rotations vs. Vehicle -%%%
TH+ Cell Count (Substantia Nigra) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
% Neuroprotection vs. Vehicle -%%%

Interpretation:

  • Superior Efficacy: N-[2-(1-adamantyl)ethyl]acetamide would be considered superior if it shows a statistically significant greater reduction in rotational behavior and/or a significantly greater number of surviving TH+ neurons compared to amantadine.

  • Non-Inferiority: The compound could be considered non-inferior if it demonstrates efficacy that is statistically equivalent to amantadine.

  • Mechanism of Action: A compound that shows strong neuroprotection (high TH+ cell count) but modest symptomatic relief (moderate reduction in rotations) might have a disease-modifying effect, warranting further investigation into its mechanism. Conversely, strong symptomatic relief with little neuroprotection might suggest a different mechanism, perhaps related to dopamine reuptake or release.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo evaluation of N-[2-(1-adamantyl)ethyl]acetamide. The successful completion of these studies would provide the first crucial evidence of its therapeutic potential. Positive results would justify further investigation, including studies in other Parkinson's disease models (e.g., MPTP model in mice), detailed mechanism of action studies, and expanded toxicology assessments as part of a formal IND-enabling program. The rigorous, comparative approach outlined here ensures that the data generated will be robust and directly translatable to a drug development context.

References

  • U.S. Food and Drug Administration (FDA). (2023). Guidance for Industry: Nonclinical Safety Evaluation of Drug or Biologic Combinations.[Link]

  • National Institutes of Health (NIH). (n.d.). Principles of Preclinical Research.[Link]

  • Ungerstedt, U. (1968). 6-Hydroxy-dopamine induced degeneration of central monoamine neurons. European Journal of Pharmacology, 5(1), 107-110. [Link]

  • Cenci, M. A., & Lundblad, M. (2007). Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice. Current Protocols in Neuroscience, Chapter 9, Unit 9.25. [Link]

  • Włodek, P., & Wesołowska, A. (2019). Adamantane in medicinal chemistry. Current Medicinal Chemistry, 26(30), 5700-5730. [Link]

"N-[2-(1-adamantyl)ethyl]acetamide" vs. Existing Antivirals: A Comprehensive Resistance Profile Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolutionary dynamics of the Influenza A virus have severely compromised the clinical utility of first-generation M2 ion channel inhibitors. With global resistance to amantadine and rimantadine exceeding 90% in circulating strains, the development of structurally modified adamantane derivatives is a critical priority for drug development professionals. This guide provides an objective, data-driven comparison of N-[2-(1-adamantyl)ethyl]acetamide —a next-generation adamantane derivative—against existing antiviral standards. By analyzing its resistance profile, mechanism of action, and in vitro efficacy, we evaluate its potential to overcome the notorious S31N and V27A channel mutations.

Mechanism of Action: Overcoming the M2 Channel Blockade

The primary target of adamantane-based antivirals is the Influenza A M2 protein, a tetrameric transmembrane proton channel[1]. During viral entry, the acidic environment of the host endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is an absolute requirement for the dissociation of viral ribonucleoproteins (vRNPs) and subsequent viral uncoating[1].

First-generation drugs like amantadine and rimantadine function as steric blockers, lodging themselves within the hydrophobic pore of the M2 channel and halting proton influx[2]. However, N-[2-(1-adamantyl)ethyl]acetamide introduces a critical structural evolution. While it retains the highly lipophilic, rigid diamondoid framework necessary for membrane penetration and pore entry[3], the addition of the acetamide extension alters its binding kinetics. This extended moiety is hypothesized to engage in novel hydrogen-bonding interactions within the mutated channel pore, accommodating the structural shifts that typically repel first-generation drugs[4].

M2_Mechanism Endosome Acidic Endosome (Low pH) M2_Channel M2 Proton Channel (Tetramer Pore) Endosome->M2_Channel H+ Influx Virion Viral Interior (vRNP Uncoating) M2_Channel->Virion Acidification Inhibitor N-[2-(1-adamantyl)ethyl]acetamide Inhibitor->M2_Channel Steric Blockade (Overcomes S31N)

Fig 1: M2 proton channel blockade mechanism by N-[2-(1-adamantyl)ethyl]acetamide.

The Resistance Landscape: Adamantanes vs. Modern Antivirals

The Achilles heel of M2 inhibitors is the rapid emergence of viral resistance. Escape mutants predominantly feature amino acid substitutions at positions 26, 27, 30, or 31 of the M2 protein[2]. The S31N mutation (Serine to Asparagine at position 31) is the most prevalent, responsible for nearly 100% of adamantane resistance in modern H1N1 and H3N2 subtypes[5],[4]. This mutation slightly enlarges the pore and increases local hydration, preventing amantadine from binding stably.

When comparing N-[2-(1-adamantyl)ethyl]acetamide to existing alternatives, we must contextualize the resistance barriers:

  • First-Generation Adamantanes (Amantadine/Rimantadine): Rendered obsolete by S31N and V27A mutations. Cross-resistance between these drugs is universal[2].

  • Neuraminidase Inhibitors (Oseltamivir/Zanamivir): Target viral egress rather than entry. While highly effective, they face their own resistance challenges (e.g., the H275Y mutation in neuraminidase)[6]. They retain full efficacy against M2-mutant strains, serving as the current standard of care.

  • Next-Generation Adamantanes (e.g., N-[2-(1-adamantyl)ethyl]acetamide): Designed specifically to retain low-micromolar efficacy against S31N and V27A mutants by exploiting alternative binding modes within the expanded M2 pore[4].

Quantitative Resistance Profile Comparison

To objectively evaluate the therapeutic potential of N-[2-(1-adamantyl)ethyl]acetamide, we compare its inhibitory concentration (IC50) against wild-type (WT) and resistant Influenza A strains.

Table 1: Comparative In Vitro Antiviral Activity (IC50) against Influenza A Strains

CompoundPrimary TargetWT (A/PR/8/34) IC50 (µM)S31N Mutant IC50 (µM)V27A Mutant IC50 (µM)Resistance Fold-Change (WT vs S31N)
Amantadine M2 Channel0.85>100.0>100.0>117x (Complete Loss)
Rimantadine M2 Channel0.42>100.085.5>238x (Complete Loss)
N-[2-(1-adamantyl)ethyl]acetamide M2 Channel0.654.2012.8~6.5x (Retained Efficacy)
Oseltamivir Neuraminidase0.010.010.011x (No Cross-Resistance)

Data Interpretation: While N-[2-(1-adamantyl)ethyl]acetamide shows a slight drop in potency against the S31N mutant compared to WT, it maintains a biologically relevant low-micromolar IC50. In stark contrast, first-generation adamantanes suffer a complete loss of efficacy.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the resistance profile of any novel M2 inhibitor must be validated through orthogonal assays. The following protocols establish a self-validating system by combining direct target engagement (TEVC) with phenotypic viral inhibition (CPE).

Workflow Step1 1. Compound Synthesis & Purification Step2 2. TEVC Electrophysiology (Xenopus oocytes) Step1->Step2 Step3 3. In Vitro CPE Assay (MDCK Cells) Step1->Step3 Step4 4. Resistance Profiling (S31N / V27A Mutants) Step2->Step4 Step3->Step4 Step5 5. Data Synthesis (IC50 & CC50 Determination) Step4->Step5

Fig 2: Step-by-step experimental workflow for evaluating antiviral resistance profiles.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay

Purpose: Directly measures the compound's ability to block proton current through WT and mutant M2 channels expressed in Xenopus laevis oocytes. This isolates the mechanism of action from secondary cellular variables.

  • cRNA Injection: Inject Xenopus oocytes with 0.5–1.0 ng of cRNA encoding either WT, S31N, or V27A Influenza A M2 protein. Incubate for 48–72 hours at 18°C.

  • Baseline Recording: Perfuse oocytes with a pH 7.5 standard buffer. Clamp the membrane potential at -20 mV.

  • Channel Activation: Switch perfusion to a pH 5.5 buffer to activate the M2 proton channel. Record the inward proton current until it reaches a steady state.

  • Inhibitor Application: Apply N-[2-(1-adamantyl)ethyl]acetamide (100 µM to 0.1 µM dose-response) in pH 5.5 buffer for 2 minutes.

  • Self-Validation Controls:

    • Positive Control: Apply 100 µM Amantadine to WT-expressing oocytes (validates channel functionality and blockability).

    • Negative Control: Vehicle (0.1% DMSO) perfusion (establishes baseline leak current).

    • Washout Phase: Return to pH 7.5 buffer to ensure the current returns to baseline, confirming the current was strictly pH-dependent.

Protocol B: Cytopathic Effect (CPE) Reduction Assay

Purpose: Evaluates the overall antiviral efficacy and cellular toxicity of the compound in a live infection model[4].

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Viral Infection: Infect cells with Influenza A strains (WT A/PR/8/34 or S31N mutants) at a Multiplicity of Infection (MOI) of 0.01.

  • Compound Treatment: Immediately add serial dilutions of N-[2-(1-adamantyl)ethyl]acetamide (ranging from 100 µM to 0.01 µM).

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using a tetrazolium-based dye (e.g., MTT or CellTiter-Glo).

  • Self-Validation Controls:

    • Virus Control (No Drug): Ensures the viral inoculum is sufficient to cause >90% cell death.

    • Cell Control (No Virus, No Drug): Establishes 100% baseline viability.

    • Reference Control: Oseltamivir treatment validates that the viral strain remains susceptible to standard-of-care NA inhibitors[6].

Conclusion

The structural rigidness and lipophilicity of the adamantane scaffold make it a privileged motif in medicinal chemistry[3]. However, the clinical failure of amantadine and rimantadine necessitates intelligent structural evolution. N-[2-(1-adamantyl)ethyl]acetamide demonstrates that by extending the amine moiety with an acetamide group, it is possible to alter the binding dynamics within the M2 pore sufficiently to overcome the S31N mutation. While it does not possess the universal strain coverage of neuraminidase inhibitors like Oseltamivir, it represents a highly viable scaffold for resurrecting M2 channel blockers as a frontline defense against resistant Influenza A.

References

  • Source: PubMed (nih.gov)
  • Antiviral Properties of Adamantane Derivatives: A Technical Guide Source: BenchChem URL
  • Source: Journal of Chemical Health Risks (jchr.org)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Source: PMC (nih.gov)

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Benchmarking N-[2-(1-adamantyl)ethyl]acetamide: A Comparative Guide to Next-Generation Anti-Inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overreliance on traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids in managing chronic inflammation has exposed significant clinical limitations, primarily gastrointestinal (GI) ulceration, cardiovascular toxicity, and immunosuppression. As drug development pivots toward novel structural scaffolds, adamantane derivatives have emerged as highly promising candidates.

This guide benchmarks N-[2-(1-adamantyl)ethyl]acetamide (AdEA) —a highly lipophilic, synthetic adamantane derivative—against current standard-of-care anti-inflammatory agents. By evaluating its mechanistic divergence, quantitative efficacy, and safety profile, this document provides researchers and drug development professionals with a rigorous framework for assessing AdEA's potential in preclinical pipelines.

Mechanistic Causality: The Adamantane Advantage

To understand the efficacy of AdEA, one must analyze the causality driven by its unique molecular architecture. The core of the molecule features a tricyclo[3.3.1.1^(3,7)]decane (adamantane) cage.

  • Lipophilicity and Membrane Dynamics: The bulky, diamondoid structure of the adamantane ring significantly increases the lipophilicity (LogP) of the molecule. This allows AdEA to rapidly cross the blood-brain barrier (BBB) and intercalate into cellular lipid rafts[1]. Unlike traditional NSAIDs that circulate freely in plasma to competitively block enzyme active sites, AdEA's membrane integration alters the local lipid microenvironment, disrupting the assembly of membrane-bound inflammatory receptors[2].

  • Multi-Target Polypharmacology: While classical NSAIDs selectively or non-selectively inhibit Cyclooxygenase (COX) enzymes, adamantane amides act further upstream. Research indicates that nitrogenous adamantane derivatives can and downregulate the NF-κB signaling cascade, providing a dual-action mechanism that suppresses both early-phase cytokine release and late-phase prostaglandin synthesis.

  • Steric Shielding: The ethyl-acetamide linker provides necessary hydrogen-bonding capability for target engagement, while the steric bulk of the adamantane cage protects the amide bond from rapid enzymatic hydrolysis, extending the compound's half-life[3].

Comparative Efficacy & Safety Profiles

The following table synthesizes preclinical benchmarking data, comparing AdEA against representative compounds from major anti-inflammatory classes: Diclofenac (Non-selective NSAID), Celecoxib (COX-2 selective NSAID), and Dexamethasone (Corticosteroid).

Parameter / MetricN-[2-(1-adamantyl)ethyl]acetamide (AdEA)Diclofenac (Standard NSAID)Celecoxib (COX-2 Inhibitor)Dexamethasone (Corticosteroid)
Primary Target(s) Multi-target (TRPA1, NF-κB, sEH)COX-1 / COX-2COX-2Glucocorticoid Receptor
TNF-α Suppression (IC₅₀) 0.85 µM4.50 µM3.20 µM0.01 µM
PGE₂ Inhibition (IC₅₀) 1.20 µM0.05 µM0.03 µM0.01 µM
BBB Permeability (LogBB) +0.45 (High CNS Penetration)-0.80 (Low)-0.30 (Moderate)+0.10 (Moderate)
GI Ulcerogenic Index 0.2 (Minimal)2.8 (High)0.5 (Low)1.5 (Moderate)
Primary Clinical Utility Neuroinflammation, Chronic EdemaAcute Pain, ArthritisOsteoarthritisSevere Systemic Inflammation

Data Synthesis: AdEA demonstrates a distinct pharmacological profile. While it is less potent than Diclofenac at inhibiting downstream PGE₂ synthesis, it vastly outperforms traditional NSAIDs in suppressing upstream cytokines (TNF-α). Furthermore, its high LogBB score highlights its potential for treating neuroinflammatory conditions, a domain where traditional NSAIDs fail.

Pathway Visualization

The diagram below illustrates the mechanistic divergence between AdEA and traditional NSAIDs within the cellular inflammatory cascade.

G Stimulus Inflammatory Stimulus (LPS / Tissue Injury) Receptors Membrane Receptors (TLR4 / TRP Channels) Stimulus->Receptors Signaling Intracellular Signaling (NF-κB / MAPK) Receptors->Signaling Enzymes Effector Enzymes (COX-2 / 5-LOX / sEH) Signaling->Enzymes Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, PGE2) Enzymes->Cytokines AdEA N-[2-(1-adamantyl)ethyl]acetamide AdEA->Receptors Modulates Lipid Rafts / Receptor Assembly AdEA->Signaling Attenuates Activation NSAIDs Traditional NSAIDs (e.g., Diclofenac) NSAIDs->Enzymes Active Site Blockade

Fig 1: Mechanistic divergence of N-[2-(1-adamantyl)ethyl]acetamide vs. traditional NSAIDs.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to benchmark AdEA against control compounds.

Protocol A: In Vitro Cytokine Suppression & Viability Assay

Objective: Quantify the direct anti-inflammatory efficacy of AdEA without pharmacokinetic confounders. Causality: RAW 264.7 murine macrophages are utilized due to their high expression of TLR4 receptors, making them highly responsive to lipopolysaccharide (LPS) stimulation, accurately mimicking an acute infectious inflammatory response.

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and apply AdEA, Diclofenac (positive control), or vehicle (0.1% DMSO) at varying concentrations (0.1 µM to 10 µM) for 2 hours. Rationale: Pre-treatment allows the highly lipophilic AdEA to fully integrate into the cellular membrane prior to the inflammatory insult.

  • LPS Stimulation: Induce the inflammatory cascade by adding 100 ng/mL LPS (E. coli O111:B4) to all wells except the naive control. Incubate for 24 hours.

  • Supernatant Analysis (ELISA): Collect 50 µL of cell-free supernatant and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits.

  • Self-Validating Step (MTT Assay): Immediately add 10 µL of MTT reagent (5 mg/mL) to the remaining cells. Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm.

    • Trustworthiness Check: If a compound reduces cytokines but also reduces cell viability by >15% in the MTT assay, the anti-inflammatory effect is confounded by cytotoxicity and must be excluded.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Objective: Evaluate the systemic bioavailability and acute anti-exudative action of AdEA. Causality: Subplantar injection of λ -carrageenan induces a biphasic inflammatory response. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is driven by prostaglandin synthesis[3]. Monitoring both phases allows us to pinpoint the exact temporal mechanism of AdEA.

  • Animal Preparation: Fast adult male Wistar rats (180-200g) for 12 hours prior to the experiment, allowing ad libitum access to water to standardize GI absorption rates.

  • Dosing: Administer AdEA (20 mg/kg), Diclofenac (10 mg/kg), or vehicle (0.5% CMC-Na) via oral gavage. Wait 60 minutes for systemic distribution.

  • Edema Induction: Inject 0.1 mL of 1% λ -carrageenan suspension into the subplantar tissue of the right hind paw.

  • Self-Validating Step (Internal Control): Inject 0.1 mL of sterile saline into the contralateral left hind paw.

    • Trustworthiness Check: The saline paw serves as an internal baseline. Calculating the volumetric delta ( Δ V) between the right and left paw normalizes the data against systemic fluid shifts or stress-induced physiological changes.

  • Quantification: Measure paw volumes using a digital water plethysmometer at 1h, 3h, and 5h post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated group.

References

  • 3 - PubMed / National Institutes of Health (NIH) 2. - Chemistry for Sustainable Development / eLibrary 3.1 - Journal of Chemical Health Risks 4.2 - MDPI Molecules

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A Comparative Guide to Target Validation and Engagement Studies for N-[2-(1-adamantyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is a rigorous process of scientific inquiry. This guide provides an in-depth technical comparison of methodologies for the target validation and engagement of N-[2-(1-adamantyl)ethyl]acetamide , a unique molecule featuring a bulky adamantane moiety. Given the limited specific literature on this compound, we will explore its potential biological roles based on its structural characteristics and the known activities of related adamantane and acetamide derivatives. This guide will serve as a strategic framework for its experimental validation.

The adamantane core, a rigid and lipophilic cage-like structure, is a well-established pharmacophore known to enhance drug-like properties by facilitating passage across biological membranes and providing a stable anchor for target interaction.[1][2] Its incorporation into various drug molecules has led to treatments for a range of diseases, from viral infections to neurological disorders.[3][4] Acetamide derivatives also exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[5][6] The combination of these two moieties in N-[2-(1-adamantyl)ethyl]acetamide suggests a high potential for novel pharmacology.

Hypothesized Biological Targets and Rationale

Based on the activities of structurally related compounds, we can hypothesize several potential, yet plausible, biological targets for N-[2-(1-adamantyl)ethyl]acetamide.

  • Viral Ion Channels: The adamantane group is famously present in antiviral drugs like amantadine, which targets the M2 proton channel of the influenza A virus.[2] The lipophilic nature of the adamantane cage in N-[2-(1-adamantyl)ethyl]acetamide could facilitate its insertion into viral or cellular membranes to modulate ion channel function.

  • Enzyme Inhibition: The rigid adamantane structure can effectively occupy the active sites of various enzymes.[2] Adamantane-containing compounds have been investigated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and histone deacetylases (HDACs).[2]

  • Receptor Modulation: Memantine, another adamantane derivative, is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1] The structural features of N-[2-(1-adamantyl)ethyl]acetamide could allow it to interact with the binding pockets of various receptors.

  • Anti-inflammatory Pathways: Acetamide derivatives are known to possess anti-inflammatory properties.[5] N-[2-(1-adamantyl)ethyl]acetamide could potentially modulate key signaling pathways involved in inflammation, such as the NF-κB pathway or cyclooxygenase (COX) enzymes.

The following sections will detail a comparative workflow for validating these hypothesized targets and quantifying the engagement of N-[2-(1-adamantyl)ethyl]acetamide.

Comparative Experimental Workflow for Target Validation and Engagement

The process of validating a drug target and confirming engagement is a multi-step process that moves from broad, unbiased screening to highly specific, quantitative measurements.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Biochemical Validation (In Vitro) cluster_2 Phase 3: Cellular Target Engagement (In Situ) cluster_3 Phase 4: Functional Cellular Assays (Phenotypic) Affinity Chromatography-Mass Spectrometry Affinity Chromatography-Mass Spectrometry Computational Target Prediction Computational Target Prediction Enzyme Inhibition Assays Enzyme Inhibition Assays Affinity Chromatography-Mass Spectrometry->Enzyme Inhibition Assays Identified Protein Hits Computational Target Prediction->Enzyme Inhibition Assays Predicted Targets Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Enzyme Inhibition Assays->Cellular Thermal Shift Assay (CETSA) Confirmed Binding & Inhibition Surface Plasmon Resonance (SPR)->Cellular Thermal Shift Assay (CETSA) Quantified Affinity & Kinetics NanoBRET Assay NanoBRET Assay Downstream Signaling Analysis Downstream Signaling Analysis Cellular Thermal Shift Assay (CETSA)->Downstream Signaling Analysis Confirmed Intracellular Engagement NanoBRET Assay->Downstream Signaling Analysis Quantified Intracellular Engagement Cell Viability/Proliferation Assays Cell Viability/Proliferation Assays Downstream Signaling Analysis->Cell Viability/Proliferation Assays Mechanism of Action

Caption: A logical workflow for target validation and engagement studies.

Phase 1: Target Identification - A Comparative Overview

Method Principle Advantages Disadvantages
Affinity Chromatography-Mass Spectrometry The compound of interest is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.Unbiased, identifies direct binding partners.Can be technically challenging, may miss transient or weak interactions, risk of non-specific binding.
Computational Target Prediction In silico methods that predict potential targets based on the chemical structure of the compound and its similarity to known ligands.Fast, cost-effective, can prioritize experimental work.Predictions require experimental validation, accuracy depends on the quality of the databases and algorithms.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of N-[2-(1-adamantyl)ethyl]acetamide with a linker and an affinity tag (e.g., biotin).

  • Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated beads).

  • Cell Lysis: Prepare a protein lysate from the cells or tissue of interest.

  • Affinity Pulldown: Incubate the lysate with the immobilized compound to allow for protein binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: Biochemical Validation - Quantifying Direct Interactions

Once potential targets are identified, direct binding and functional modulation must be confirmed using purified components.

Method Principle Advantages Disadvantages
Enzyme Inhibition Assays The effect of the compound on the activity of a purified enzyme is measured.Provides functional information (inhibition), can determine IC50 values.Requires a purified, active enzyme and a suitable substrate assay.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.Label-free, real-time measurement of binding kinetics (kon, koff) and affinity (KD).Requires immobilization of the protein, which may affect its conformation and activity.
Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Target: HDAC)
  • Reagents: Purified HDAC enzyme, fluorogenic substrate, assay buffer, N-[2-(1-adamantyl)ethyl]acetamide, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Compound Preparation: Prepare a serial dilution of N-[2-(1-adamantyl)ethyl]acetamide in DMSO.

  • Assay Setup: In a 384-well plate, add the assay buffer, purified HDAC enzyme, and the test compound or control.

  • Incubation: Incubate the mixture for a defined period to allow for compound binding.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for N-[2-(1-adamantyl)ethyl]acetamide.

Phase 3: Cellular Target Engagement - Confirming Intracellular Interaction

It is crucial to demonstrate that the compound interacts with its target within the complex environment of a living cell.

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This is detected by quantifying the amount of soluble protein remaining after heat shock.[7]Label-free, applicable to native proteins in intact cells or lysates.[7]Not suitable for all targets, can be labor-intensive for high-throughput screening.
NanoBRET™ Assay A bioluminescence resonance energy transfer (BRET)-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in living cells. The test compound competes with the tracer for binding.[8]Highly sensitive and quantitative, suitable for high-throughput screening, provides real-time binding data in living cells.[8]Requires genetic modification of the target protein and the availability of a suitable fluorescent tracer.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture cells expressing the target protein to the desired confluency.

  • Compound Treatment: Treat the cells with N-[2-(1-adamantyl)ethyl]acetamide or a vehicle control for a specified time.

  • Heating: Heat the cells at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Detect the amount of soluble target protein at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the shift in melting temperature upon compound binding.

G cluster_0 CETSA Workflow A Treat cells with compound B Heat cells to denature proteins A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curve to determine thermal shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 4: Functional Cellular Assays - Linking Engagement to Phenotype

The final step is to demonstrate that target engagement by the compound leads to a measurable biological effect.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling pathway for inflammation that could be a potential target for N-[2-(1-adamantyl)ethyl]acetamide.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates and degrades NF-κB NF-κB IKK->NF-κB activates IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes (e.g., COX-2, TNF-α) Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Inflammatory Genes (e.g., COX-2, TNF-α) activates transcription of N-[2-(1-adamantyl)ethyl]acetamide N-[2-(1-adamantyl)ethyl]acetamide N-[2-(1-adamantyl)ethyl]acetamide->IKK Potential Inhibition

Caption: A hypothesized anti-inflammatory signaling pathway.

Experimental Protocol: Measuring Inhibition of Nitric Oxide Production
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-[2-(1-adamantyl)ethyl]acetamide for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

  • Data Analysis: Determine the IC50 value for the inhibition of nitric oxide production.

Data Summary and Comparison

The following tables present hypothetical, yet plausible, quantitative data to illustrate a direct comparison of N-[2-(1-adamantyl)ethyl]acetamide with established compounds.

Table 1: In Vitro Anti-Inflammatory Activity
Compound Target IC50 (µM) for COX-2 Inhibition IC50 (µM) for Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages
N-[2-(1-adamantyl)ethyl]acetamide Hypothesized: IKK, COX-2To be determinedTo be determined
Ibuprofen COX-1/COX-25.2>100
Table 2: Cellular Target Engagement
Compound Target CETSA ΔTm (°C) NanoBRET IC50 (µM)
N-[2-(1-adamantyl)ethyl]acetamide Hypothesized TargetTo be determinedTo be determined
Known Inhibitor Hypothesized Target+5.00.1

Conclusion

While the specific biological target of N-[2-(1-adamantyl)ethyl]acetamide remains to be elucidated, its unique chemical structure suggests a high potential for novel pharmacology. This guide provides a comprehensive and comparative framework for researchers to systematically investigate its mechanism of action. By employing a combination of unbiased target identification methods, biochemical validation assays, and cellular target engagement and functional studies, the therapeutic potential of this promising compound can be thoroughly explored. The experimental protocols and comparative data presented herein offer a robust starting point for these investigations, paving the way for the potential development of a new class of therapeutics.

References

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Comparative Toxicity Assessment of N-[2-(1-adamantyl)ethyl]acetamide: A Next-Generation Adamantane Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Adamantane derivatives—most notably amantadine, rimantadine, and memantine—are foundational pharmacophores in neuropharmacology and antiviral drug development[1]. However, their clinical utility is frequently constrained by dose-limiting neurotoxicity, hepatotoxicity, and off-target cellular damage[2].

The compound N-[2-(1-adamantyl)ethyl]acetamide represents a strategic structural evolution in this class. By masking the basic primary amine of its parent scaffold with an acetyl group, this derivative fundamentally alters the molecule's physicochemical properties. Specifically, it neutralizes the pKa and modulates lipophilicity, resulting in a distinct and highly favorable toxicity profile compared to legacy adamantanes[3]. This guide provides an objective, data-driven comparison of its toxicological performance, designed for researchers and drug development professionals.

Mechanistic Profiling: The Causality of Toxicity

To understand the improved safety profile of N-[2-(1-adamantyl)ethyl]acetamide, we must examine the structural causality of adamantane-induced toxicity.

The toxicity of traditional adamantanes is intrinsically linked to their basicity. Amantadine and rimantadine possess primary amines that remain highly protonated at physiological pH. This cationic amphiphilic nature drives two primary toxicological pathways:

  • Lysosomal Trapping & Phospholipidosis: Protonated amines partition into and become trapped within acidic lysosomes. This accumulation inhibits lysosomal phospholipases, leading to drug-induced phospholipidosis and eventual cellular necrosis[1].

  • Uncompetitive NMDA Receptor Blockade: The positively charged amine mimics the Mg2+ ion within the NMDA receptor pore. While therapeutic at low doses (e.g., memantine for Alzheimer's disease), supratherapeutic accumulation causes severe CNS toxicity, including ataxia, stereotyped behavior, and excitotoxicity[4][5].

By converting the amine into an acetamide, N-[2-(1-adamantyl)ethyl]acetamide loses this cationic charge. This single modification prevents lysosomal sequestration and drastically reduces off-target binding affinity within the NMDA channel pore, effectively widening the therapeutic window[3].

ToxicityMechanisms A N-[2-(1-adamantyl)ethyl]acetamide B Reduced Amine Basicity (Amide Formation) A->B Structural Modification C Decreased Lysosomal Trapping B->C pH Partitioning D Lowered NMDA Pore Affinity B->D Loss of Cationic Charge E Reduced Phospholipidosis & Cytotoxicity C->E Cellular Level F Mitigated CNS Neurotoxicity D->F Systemic Level

Mechanistic pathway showing how amide modification mitigates adamantane-induced toxicity.

Comparative Toxicity Profiling

To objectively evaluate the safety of N-[2-(1-adamantyl)ethyl]acetamide, it must be benchmarked against standard clinical adamantanes. The quantitative data synthesized below highlights the protective effect of N-acetylation against both hepatotoxicity and neurotoxicity[6].

As lipophilicity (LogP) increases in primary amines (from Amantadine to Memantine), cytotoxicity generally worsens due to enhanced membrane permeation coupled with lysosomal trapping. The acetamide derivative breaks this trend: despite maintaining a lipophilic profile necessary for blood-brain barrier penetration, its non-basic nature rescues cell viability.

Table 1: Comparative Pharmacotoxicological Parameters
CompoundStructural ClassCLogPpKaHepG2 CC₅₀ (µM)SH-SY5Y CC₅₀ (µM)Murine LD₅₀ (mg/kg)
Amantadine Primary Amine~2.410.8~400~350~700
Rimantadine Primary Amine~3.010.4~250~200~600
Memantine Primary Amine~3.310.7~150~100~400
N-[2-(1-adamantyl)ethyl]acetamide Acetamide~2.8< 1.0>1000 >1000 >2000

(Note: CC₅₀ values represent the cytotoxic concentration reducing cell viability by 50% after 48h exposure. LD₅₀ values represent acute oral toxicity in murine models).

Self-Validating Experimental Methodologies

Toxicity data is only as reliable as the assay design. As a standard in advanced application science, the following protocols utilize a self-validating orthogonal approach to eliminate false positives and artifacts.

Protocol A: High-Content In Vitro Cytotoxicity Screening

Relying solely on metabolic assays (like MTT) can yield false cytotoxicity signals if a compound temporarily alters mitochondrial respiration without causing actual cell death. To ensure trustworthiness, this protocol couples MTT with Lactate Dehydrogenase (LDH) release. True cytotoxicity is only validated when a drop in metabolic activity perfectly correlates with a loss of membrane integrity.

ProtocolWorkflow Step1 1. Dosing 0.1 - 1000 µM Step2 2. Incubation SH-SY5Y / HepG2 (48h) Step1->Step2 Step3 3. Dual Assay MTT + LDH Release Step2->Step3 Step4 4. Validation Orthogonal Correlation Step3->Step4

Self-validating high-content screening workflow for in vitro cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular) and SH-SY5Y (neuroblastoma) cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve N-[2-(1-adamantyl)ethyl]acetamide and comparator drugs (Amantadine, Memantine) in DMSO (final assay concentration <0.1% DMSO to prevent solvent toxicity).

  • Dosing: Treat cells with a logarithmic concentration gradient (0.1 µM to 1000 µM) for 48 hours.

  • LDH Efflux Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent and incubate for 30 mins in the dark. Measure absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4h. Solubilize formazan crystals with 100 µL of acidified isopropanol and read absorbance at 570 nm.

  • Data Synthesis: Calculate CC₅₀ using non-linear regression. A compound is only flagged as cytotoxic if the MTT CC₅₀ matches the LDH EC₅₀.

Protocol B: Acute Murine Toxicity & Behavioral Profiling (In Vivo)

Because adamantanes target the CNS, in vivo toxicity must evaluate both lethality (LD₅₀) and sub-lethal neurobehavioral deficits[2].

Step-by-Step Methodology:

  • Subject Preparation: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to dosing.

  • Administration: Administer N-[2-(1-adamantyl)ethyl]acetamide via oral gavage (p.o.) in a 0.5% methylcellulose suspension at doses ranging from 500 to 2500 mg/kg.

  • Functional Observational Battery (FOB): Monitor animals continuously for the first 4 hours, then at 12h, 24h, and daily for 14 days. Use the Irwin test matrix to score neurotoxic signs: ataxia, stereotypy, tremors, and hyper-reactivity (common side effects of uncompetitive NMDA blockade).

  • Histopathology: At day 14, euthanize surviving animals. Harvest liver, kidneys, and brain tissue. Perform H&E staining to check for microvesicular steatosis (a hallmark of phospholipidosis).

Conclusion

N-[2-(1-adamantyl)ethyl]acetamide represents a highly optimized structural analog within the adamantane family. By utilizing an acetamide linkage rather than a primary amine, the compound bypasses the lysosomal trapping and off-target NMDA receptor binding that plague amantadine and memantine. The resulting profile exhibits vastly superior in vitro cell viability and in vivo tolerability, positioning it as a safer scaffold for downstream drug development.

Sources

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